3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
3-bromo-6-chloropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-5-2-10-11-3-4(8)1-9-6(5)11/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWMEWXIWGOWCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine. This heterocyclic compound is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors. This document is intended to serve as a foundational resource for researchers and scientists engaged in drug discovery and development, offering insights into its characteristics and handling. While experimental data for some physical properties of this specific isomer are not widely published, this guide consolidates available information and provides context based on related structures.
Introduction and Scientific Context
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry due to its structural similarity to purines, enabling it to interact with a wide range of biological targets. This bicyclic aromatic structure is a key component in numerous biologically active compounds, including those with anxiolytic, hypnotic, and anticancer properties. The strategic placement of halogen atoms, such as bromine and chlorine, on this scaffold provides reactive handles for further chemical modifications through cross-coupling reactions, allowing for the synthesis of diverse compound libraries for drug discovery.
This compound, in particular, is a key intermediate in the synthesis of targeted therapeutics.[1] The bromine at the 3-position and chlorine at the 6-position offer differential reactivity, enabling selective functionalization to explore the structure-activity relationships (SAR) of novel drug candidates. Its primary utility lies in the development of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways, which are often dysregulated in cancer and inflammatory diseases.
Physicochemical Properties
Precise experimental data for some of the physical properties of this compound are not extensively reported in peer-reviewed literature. The information presented here is a consolidation of data from chemical suppliers and safety data sheets.
| Property | Value | Source(s) |
| CAS Number | 1314893-92-9 | [2][3] |
| Molecular Formula | C₆H₃BrClN₃ | [2][3] |
| Molecular Weight | 232.47 g/mol | [3] |
| Appearance | Solid | [2] |
| Purity | Typically ≥97% | [3] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available; expected to be soluble in common organic solvents like DMSO and DMF. | |
| Storage | Store in an inert atmosphere at room temperature or 2-8°C, dry and sealed. | [1][4] |
Synthesis of this compound
General Synthetic Workflow
Caption: General synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Adapted)
Disclaimer: This is a generalized protocol and may require optimization. All work should be conducted by trained personnel in a suitable fume hood with appropriate personal protective equipment.
-
Reaction Setup: To a solution of 5-amino-3-bromopyrazole (1 equivalent) in a suitable solvent such as acetic acid or ethanol, add a chlorinated β-dicarbonyl equivalent (e.g., mucobromic acid followed by chlorination, or a pre-chlorinated diketone) (1-1.2 equivalents).
-
Cyclocondensation: Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired this compound.
Analytical Characterization
Due to the lack of published experimental spectra for this compound, this section outlines the expected analytical results based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing distinct signals for the three aromatic protons on the pyrazolo[1,5-a]pyrimidine core. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the bromine and chlorine atoms.
-
¹³C NMR: The carbon NMR spectrum should display six signals corresponding to the six carbon atoms in the heterocyclic ring system.
Mass Spectrometry (MS)
The mass spectrum should show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a cluster of peaks for the molecular ion.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for C-H, C=C, and C=N stretching vibrations within the aromatic ring system.
Applications in Drug Discovery
This compound is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Its primary use is in the development of protein kinase inhibitors.
Kinase Inhibitor Synthesis Workflow
Caption: Workflow for generating diverse kinase inhibitors.
The differential reactivity of the C-Br and C-Cl bonds allows for sequential and selective cross-coupling reactions. For instance, a Suzuki or Stille coupling can be performed at the more reactive C-Br bond, followed by a nucleophilic aromatic substitution at the C-Cl bond to introduce different functionalities. This strategy enables the rapid generation of a library of analogues for screening against various kinase targets.
Safety and Handling
A Safety Data Sheet (SDS) for this compound provides the following hazard information.[5]
-
Hazard Statements: The SDS indicates that the compound may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[6][7]
-
Precautionary Measures:
-
Use only in a well-ventilated area.
-
Wear protective gloves, eye protection, and face protection.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
If inhaled, move the person into fresh air.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
-
Store in a well-ventilated place. Keep the container tightly closed.
-
Always consult the full Safety Data Sheet before handling this chemical.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of novel compounds in the field of drug discovery. While a complete, experimentally verified dataset of its physical properties is not currently in the public domain, its chemical reactivity and structural features make it a compound of high interest for medicinal chemists. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to support ongoing and future research endeavors.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. calpaclab.com [calpaclab.com]
- 4. apps.caraga.da.gov.ph [apps.caraga.da.gov.ph]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 3-Bromo-5-chloropyrazolo(1,5-a)pyrimidine | C6H3BrClN3 | CID 45480507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine | 960613-96-1 [sigmaaldrich.com]
Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyrimidine Scaffold
An In-depth Technical Guide to 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine (CAS No. 1314893-92-9)
The pyrazolo[1,5-a]pyrimidine framework is a fused heterocyclic system that has garnered immense interest in medicinal chemistry, earning the designation of a "privileged scaffold."[1][2] Its structural rigidity, planarity, and rich electronic nature make it an ideal foundation for designing molecules that can interact with high specificity at biological targets. This core is featured in numerous approved pharmaceuticals and clinical candidates, particularly as potent protein kinase inhibitors for targeted cancer therapy.[3][4][5]
Within this important class of compounds, This compound emerges as a strategically vital building block for drug discovery and development.[6] Its distinct di-halogenated substitution pattern provides medicinal chemists with a versatile platform for orthogonal chemical modifications. The differential reactivity of the C3-bromine and C6-chlorine atoms allows for sequential, site-selective introduction of various functional groups, enabling the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR). This guide provides a comprehensive overview of its properties, synthesis, reactivity, and application as a cornerstone intermediate in modern drug discovery.
Physicochemical and Structural Data
A summary of the key properties of this compound is provided below. This data is essential for experimental design, including reaction setup, solvent selection, and analytical characterization.
| Property | Value |
| CAS Number | 1314893-92-9[7][8][9] |
| Molecular Formula | C₆H₃BrClN₃[6][8][10] |
| Molecular Weight | 232.47 g/mol [6][8] |
| Appearance | Solid[10] |
| Purity | Typically ≥97%[6][8] |
| Storage | 2-8°C, dry, closed conditions[6] |
| InChI Key | FYWMEWXIWGOWCJ-UHFFFAOYSA-N[10] |
Synthetic Strategies: Constructing the Core
The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is well-established, typically involving the cyclocondensation of a 3-aminopyrazole precursor with a 1,3-bielectrophilic partner, such as a β-dicarbonyl compound.[1][3][11] The specific introduction of the 6-chloro and 3-bromo substituents can be achieved through several strategic approaches.
A plausible and efficient synthetic route involves a two-step process:
-
Formation of the 6-Chloropyrazolo[1,5-a]pyrimidine Intermediate: The synthesis can commence with the reaction of a 3-aminopyrazole with a malonic acid derivative. The use of phosphorus oxychloride (POCl₃) serves a dual purpose: it acts as a dehydrating agent to facilitate the cyclization and as a chlorinating agent to install the chlorine atom at the C5 and C7 positions. Subsequent selective manipulation can yield the 6-chloro isomer.[1]
-
Regioselective Bromination at C3: With the chlorinated scaffold in hand, the next critical step is the selective bromination of the pyrazole ring. The C3 position of the pyrazolo[1,5-a]pyrimidine system is electron-rich, making it susceptible to electrophilic substitution.[12] A common and effective method for this transformation is the use of N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile or DMF.[13] The reaction proceeds under mild conditions to afford the target molecule, this compound, with high regioselectivity.
Caption: A plausible two-step synthesis pathway for the target compound.
Chemical Reactivity and Orthogonal Synthetic Utility
The true value of this compound lies in the differential reactivity of its two halogen substituents. This feature enables chemists to perform selective, stepwise functionalization, making it a powerful tool for building molecular diversity.
-
C3-Position (C-Br Bond): The bromine atom on the electron-rich pyrazole ring is highly amenable to a wide range of palladium-catalyzed cross-coupling reactions. This includes, but is not limited to, Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. The C-Br bond is significantly more reactive in these transformations than the C-Cl bond on the pyrimidine ring, providing a predictable handle for introducing aryl, heteroaryl, alkyl, alkynyl, and amino moieties. This selective reactivity is the cornerstone of its utility in library synthesis.[1][14]
-
C6-Position (C-Cl Bond): The chlorine atom is attached to the electron-deficient pyrimidine ring. This electronic arrangement activates the C6 position towards Nucleophilic Aromatic Substitution (SNAr) reactions.[1] After the C3 position has been functionalized via cross-coupling, the C6-chloro group can be readily displaced by a variety of nucleophiles, such as primary and secondary amines, alcohols, and thiols. This SNAr reaction typically requires more forcing conditions (e.g., heat) than the Pd-catalyzed couplings, further ensuring orthogonality.
This predictable, stepwise reactivity allows for a logical and efficient approach to drug discovery, as illustrated below.
Caption: Orthogonal functionalization workflow using the title compound.
Applications in Drug Discovery
The synthetic versatility of this compound makes it a high-value intermediate across multiple therapeutic areas.[6]
-
Kinase Inhibitors: The pyrazolo[1,5-a]pyrimidine scaffold is a proven "hinge-binding" motif for many protein kinases. The ability to install a diversity of substituents at the C3 and C6 positions allows for the optimization of potency and selectivity against specific kinase targets implicated in oncology.[3][6]
-
Inflammatory and CNS Disorders: Beyond oncology, this scaffold is being explored for its potential in treating inflammatory diseases and central nervous system (CNS) disorders.[6] The precise control over physicochemical properties (like polarity and solubility) afforded by this building block is critical for developing CNS-penetrant drugs.
-
Aryl Hydrocarbon Receptor (AHR) Antagonists: Recent research has identified the pyrazolo[1,5-a]pyrimidine core as a promising starting point for developing AHR antagonists, which are of interest in cancer immunology.[15]
-
Agrochemicals: The structural motifs prevalent in pharmaceuticals are often transferable to agrochemical research, where this compound can be used to design novel pesticides with improved efficacy and selectivity.[6]
Exemplary Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following protocol describes a general procedure for the Suzuki-Miyaura cross-coupling reaction at the C3 position, a common first step in a library synthesis campaign.
Objective: To synthesize a 3-aryl-6-chloropyrazolo[1,5-a]pyrimidine derivative.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the corresponding arylboronic acid, and Pd(dppf)Cl₂.
-
Reagent Addition: Add the sodium carbonate.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired 3-aryl-6-chloropyrazolo[1,5-a]pyrimidine product.
Trustworthiness Note: This is a generalized protocol. The specific catalyst, base, solvent, and temperature may require optimization for different arylboronic acid substrates. All work should be conducted in a well-ventilated fume hood by trained personnel, wearing appropriate personal protective equipment (PPE).
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its well-defined and orthogonal reactivity at the C3 and C6 positions provides a reliable and efficient platform for generating vast libraries of novel compounds. For researchers and scientists in pharmaceutical and agrochemical development, mastering the chemistry of this building block opens the door to systematically exploring structure-activity relationships and developing next-generation therapeutics and functional molecules.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound [myskinrecipes.com]
- 7. This compound | 1314893-92-9 [chemicalbook.com]
- 8. calpaclab.com [calpaclab.com]
- 9. 1314893-92-9 CAS Manufactory [m.chemicalbook.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Catalyst-Switchable Regiocontrol in the Direct Arylation of Remote C-H Groups in Pyrazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3-BROMO-PYRAZOLO[1,5-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
The Privileged Scaffold: A Technical Guide to the Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines
Introduction: The Enduring Significance of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine nucleus represents a class of fused N-heterocyclic compounds that has garnered significant attention in medicinal chemistry and materials science.[1] This rigid, planar scaffold is considered a "privileged structure," owing to its synthetic versatility which allows for structural modifications across its periphery, leading to a wide array of biological activities.[1] Derivatives of this core are integral to a range of pharmaceuticals, including the hypnotic drug Zaleplon, the anxiolytic Ocinaplon, and the anticancer agent Dinaciclib.[2] Furthermore, pyrazolo[1,5-a]pyrimidines are extensively investigated as potent protein kinase inhibitors, playing a crucial role in the development of targeted cancer therapies.[3][4]
This in-depth guide provides a comprehensive overview of the principal synthetic methodologies for constructing the substituted pyrazolo[1,5-a]pyrimidine core. We will delve into the mechanistic underpinnings of these reactions, providing field-proven insights into experimental choices and offering detailed protocols for key transformations. The aim is to equip researchers, scientists, and drug development professionals with a robust understanding of how to access and diversify this critical heterocyclic system.
Core Synthetic Strategies: Building the Bicyclic Framework
The construction of the pyrazolo[1,5-a]pyrimidine ring system is predominantly achieved through the cyclocondensation of a 1,3-bisnucleophilic 5-aminopyrazole with a 1,3-biselectrophilic three-carbon unit.[1] Variations in these two key building blocks, along with the reaction conditions, allow for the synthesis of a vast library of substituted derivatives.
Cyclocondensation of 5-Aminopyrazoles with 1,3-Biselectrophilic Systems
This is arguably the most prevalent and versatile strategy for synthesizing the pyrazolo[1,5-a]pyrimidine core. The reaction involves the nucleophilic attack of the 5-aminopyrazole on a suitable 1,3-biselectrophile, followed by an intramolecular cyclization and dehydration to form the fused pyrimidine ring.
a) Reaction with β-Dicarbonyl Compounds:
The condensation of 5-aminopyrazoles with β-dicarbonyl compounds, such as 1,3-diketones and β-ketoesters, is a robust and widely employed method.[2][3] The reaction is typically carried out under acidic or basic conditions. For instance, Poursattar et al. (2015) reported an efficient synthesis using sulfuric acid in acetic acid as the solvent.[3][5]
The choice of catalyst and solvent is critical. Acidic conditions protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for the initial nucleophilic attack by the exocyclic amino group of the pyrazole. The subsequent cyclization involves the nucleophilic endocyclic nitrogen of the pyrazole attacking the second carbonyl group, followed by dehydration.
Experimental Protocol: Synthesis of 2,5,7-trimethyl-3-(phenylamino)pyrazolo[1,5-a]pyrimidine-6-carbonitrile
-
Reactants: 5-amino-3-(phenylamino)-1H-pyrazole-4-carbonitrile and pentane-2,4-dione (a 1,3-diketone).
-
Procedure: A mixture of the aminopyrazole (1 mmol) and pentane-2,4-dione (1.2 mmol) is heated to reflux in glacial acetic acid (5 mL) containing a catalytic amount of concentrated sulfuric acid for 2-3 hours.
-
Work-up: After cooling, the reaction mixture is poured into ice-water. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford the pure product.
-
Yield: This method has been reported to provide high yields, typically in the range of 87-95%.[5]
b) Reaction with α,β-Unsaturated Ketones (Chalcones):
Chalcones and other α,β-unsaturated carbonyl compounds serve as effective 1,3-biselectrophiles. The reaction with 5-aminopyrazoles often proceeds via a Michael addition of the exocyclic amino group to the β-carbon of the enone, followed by cyclization and oxidation or elimination. An efficient synthesis using chalcones in the presence of potassium hydroxide has been reported.[2]
c) Reaction with β-Enaminones:
β-Enaminones are also valuable precursors for the synthesis of pyrazolo[1,5-a]pyrimidines.[1] These reagents can be viewed as activated forms of β-dicarbonyls and often react under milder conditions. For example, the reaction of 3-amino-1H-pyrazoles with β-dimethylaminovinyl ketones in refluxing acetic acid yields the corresponding pyrazolo[1,5-a]pyrimidines in moderate to high yields.[2]
Visualization of the General Cyclocondensation Pathway
Caption: General workflow for cyclocondensation synthesis.
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants are combined in a single pot to form a product that incorporates portions of all reactants, offer an efficient and atom-economical route to highly substituted pyrazolo[1,5-a]pyrimidines.[1]
A well-established three-component reaction involves the condensation of a 3-amino-1H-pyrazole, an aldehyde, and an activated methylene compound such as malononitrile or ethyl cyanoacetate.[3] This one-pot synthesis proceeds through the formation of an imine intermediate, which then undergoes a nucleophilic attack by the activated methylene compound, followed by cyclization to yield the final product.[3] These reactions can provide access to complex molecular architectures in a single synthetic step.[6]
Visualization of a Three-Component Reaction
Caption: A schematic of a one-pot three-component reaction.
Modern and Green Synthetic Approaches
In recent years, there has been a shift towards more sustainable and efficient synthetic methods. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the synthesis of pyrazolo[1,5-a]pyrimidines.[1][3] For instance, the microwave-assisted cyclization of 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazoles proceeds in high yield under solvent-free conditions.[3]
Ultrasonic irradiation is another green chemistry tool that has been successfully applied to the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives, minimizing environmental impact by avoiding harsh reaction conditions.[7]
Post-Synthetic Functionalization: Diversifying the Core
The synthesized pyrazolo[1,5-a]pyrimidine core can be further elaborated to introduce additional functional groups, which is crucial for structure-activity relationship (SAR) studies in drug discovery.[3]
Halogenation
Halogen atoms can be introduced onto the pyrazolo[1,5-a]pyrimidine scaffold, serving as versatile handles for subsequent cross-coupling reactions. For example, 5,7-dihydroxy-pyrazolo[1,5-a]pyrimidines can be converted to their 5,7-dichloro counterparts using reagents like phosphorus oxychloride (POCl₃).[8] These dichloro derivatives are key intermediates for further functionalization.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are powerful tools for introducing aryl, heteroaryl, and amino substituents onto the pyrazolo[1,5-a]pyrimidine core.[3] For instance, the chlorine atom at the C7 position is highly reactive and can be selectively substituted in a nucleophilic substitution reaction, while the C5-chloro substituent can be modified via a Suzuki coupling reaction.[9]
Experimental Protocol: Synthesis of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine
-
Reactants: 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol.
-
Procedure: The dihydroxy-heterocycle (1 mmol) is subjected to a chlorination reaction with phosphorus oxychloride (POCl₃, 5-10 equivalents). The mixture is heated at reflux for several hours.
-
Work-up: After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure. The residue is then quenched by pouring it onto crushed ice with vigorous stirring. The resulting precipitate is filtered, washed with cold water, and dried.
-
Yield: This reaction has been reported with yields around 61%.[8]
Data Presentation: A Comparative Overview of Synthetic Methods
The following table summarizes various synthetic approaches for the pyrazolo[1,5-a]pyrimidine core, highlighting the diversity of reactants and conditions.
| Starting Materials | Reagents/Conditions | Product Type | Reported Yields | Reference |
| 5-Aminopyrazoles, 1,3-Diketones | H₂SO₄, Acetic Acid, Reflux | Substituted Pyrazolo[1,5-a]pyrimidines | 87-95% | [5] |
| 5-Aminopyrazoles, Chalcones | KOH, DMF | Substituted Pyrazolo[1,5-a]pyrimidines | Good to Excellent | [2] |
| 3-Aminopyrazole, Aldehyde, Malononitrile | One-pot | Highly Substituted Pyrazolo[1,5-a]pyrimidines | Varies | [3] |
| 5-Amino-3-methylpyrazole, Diethyl malonate | Sodium ethanolate, then POCl₃ | 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine | 61% (chlorination step) | [8] |
| 5-Aminopyrazoles, β-enaminones | Acetic Acid, Reflux | Substituted Pyrazolo[1,5-a]pyrimidines | Moderate to High | [2] |
| 5-Amino-1H-pyrazoles, 3-oxo-2-(2-arylhydrazinylidene)butanenitriles | Microwave, Solvent-free | 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines | High | [3] |
Conclusion and Future Outlook
The synthesis of the pyrazolo[1,5-a]pyrimidine core is a well-established field with a rich diversity of methodologies. The classical cyclocondensation of 5-aminopyrazoles with 1,3-biselectrophiles remains the cornerstone of this chemistry, offering a reliable and versatile entry point to this privileged scaffold. The emergence of multicomponent reactions and green synthetic techniques like microwave and ultrasound-assisted synthesis continues to enhance the efficiency and sustainability of these processes.
Future research will likely focus on further optimizing these synthetic approaches to improve selectivity, expand the substrate scope, and enhance the overall environmental compatibility. The development of novel catalytic systems and the exploration of new multicomponent reaction pathways will undoubtedly unlock access to even more complex and diverse pyrazolo[1,5-a]pyrimidine derivatives, fueling their application in the discovery of next-generation therapeutics.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The pyrazolo[1,5-a]pyrimidine core is a prime example of such a scaffold.[1] This fused heterocyclic system, comprising a pyrazole ring fused to a pyrimidine ring, has garnered significant attention for its versatile chemistry and broad spectrum of biological activities.[2] Initially explored for various therapeutic applications, the pyrazolo[1,5-a]pyrimidine scaffold truly came to prominence with the discovery of its potent protein kinase inhibitory activity.[3] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[4] This has positioned pyrazolo[1,5-a]pyrimidine derivatives as a cornerstone in the development of targeted therapies.[2]
The structural rigidity and planar nature of the pyrazolo[1,5-a]pyrimidine core provide a well-defined platform for the strategic placement of various substituents, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1] This guide will provide an in-depth exploration of the synthesis, medicinal chemistry, and biological evaluation of pyrazolo[1,5-a]pyrimidines, with a focus on their role as kinase inhibitors in oncology.
Synthetic Strategies: Building the Core
The construction of the pyrazolo[1,5-a]pyrimidine ring system is most commonly achieved through the cyclocondensation of 3-aminopyrazole derivatives with various 1,3-bielectrophilic partners.[1] The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule. Several efficient methodologies have been developed, including classical condensation reactions, multi-component reactions, and microwave-assisted synthesis.[4]
General Synthetic Workflow
The fundamental approach involves the reaction of a substituted 3-aminopyrazole with a β-dicarbonyl compound or its synthetic equivalent to form the fused pyrimidine ring.[5]
Caption: General synthetic workflow for the pyrazolo[1,5-a]pyrimidine core.
Key Synthetic Methodologies
Several synthetic strategies are employed to construct the pyrazolo[1,5-a]pyrimidine scaffold, each with its own advantages:
-
Condensation Reactions: This is a frequently used strategy involving the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[2]
-
Cyclization Approaches: These methods are widely adopted due to their efficiency in constructing the fused bicyclic system.[2]
-
Three-Component Reactions: These reactions offer a streamlined approach to generate molecular diversity by combining three starting materials in a single step.[4]
-
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of pyrazolo[1,5-a]pyrimidines.[2]
Medicinal Chemistry Applications: Targeting Protein Kinases
The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a highly effective framework for the design of potent and selective protein kinase inhibitors.[4] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[4]
Tropomyosin Receptor Kinase (Trk) Inhibitors
A significant success story for the pyrazolo[1,5-a]pyrimidine scaffold is its application in the development of Tropomyosin Receptor Kinase (Trk) inhibitors.[6] Trk kinases are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[7] Gene fusions involving the NTRK genes can lead to the expression of constitutively active Trk fusion proteins, which act as oncogenic drivers in a variety of cancers.[6]
FDA-Approved Trk Inhibitors with a Pyrazolo[1,5-a]pyrimidine Core:
| Drug Name (Brand Name) | Year of FDA Approval | Target(s) |
| Repotrectinib (Augtybek) | 2023 | TRKA, TRKB, TRKC, ROS1, ALK |
Data sourced from multiple references.[6][7]
The Trk signaling pathway is a critical regulator of cell survival, proliferation, and differentiation.[8] Inhibition of this pathway by pyrazolo[1,5-a]pyrimidine-based drugs can lead to significant anti-tumor activity in patients with NTRK fusion-positive cancers.
Caption: Simplified Trk signaling pathway and the point of intervention by pyrazolo[1,5-a]pyrimidine inhibitors.
Cyclin-Dependent Kinase (CDK) Inhibitors
Another important class of kinases targeted by pyrazolo[1,5-a]pyrimidine derivatives is the Cyclin-Dependent Kinase (CDK) family.[4] CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer.[9] By inhibiting specific CDKs, pyrazolo[1,5-a]pyrimidine-based compounds can induce cell cycle arrest and apoptosis in cancer cells.
The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells.[10] CDKs, in complex with their cyclin partners, drive the progression through the different phases of the cell cycle.[11]
Caption: Simplified overview of the cell cycle and points of inhibition by pyrazolo[1,5-a]pyrimidine CDK inhibitors.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective pyrazolo[1,5-a]pyrimidine-based kinase inhibitors has been guided by extensive structure-activity relationship (SAR) studies. These studies have revealed key structural features that govern the binding affinity and selectivity of these compounds for their target kinases.
| Position of Substitution | General Observations |
| C2-Position | Substitution at this position can influence potency and selectivity. For example, in a series of PI3Kδ inhibitors, a methyl group at C2 was found to be optimal.[12] |
| C3-Position | The introduction of various substituents at this position can significantly impact activity. For instance, a carbonitrile group has been shown to be important for the anti-tumor activity of some derivatives.[3] |
| C5-Position | This position is often modified to enhance interactions with the solvent-exposed region of the kinase active site, thereby improving potency and selectivity.[12] |
| C7-Position | Substitutions at this position are crucial for establishing key interactions with the hinge region of the kinase. A morpholine group at this position is a common feature in many potent kinase inhibitors.[12] |
This table represents a generalized summary of SAR findings from multiple sources.
Experimental Protocols
The following protocols provide a general framework for the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives. It is important to note that specific reaction conditions and assay parameters may need to be optimized for individual compounds.
Protocol 1: General Synthesis of a 7-Substituted Pyrazolo[1,5-a]pyrimidine[13]
This protocol describes a two-step synthesis involving the formation of a β-enaminone intermediate followed by cyclocondensation.
Step 1: Synthesis of the β-enaminone
-
To a suitable methyl ketone (1.0 mmol), add an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol).
-
Heat the mixture under solvent-free microwave irradiation at 160 °C for 15 minutes.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the excess DMF-DMA under reduced pressure to yield the crude β-enaminone, which can often be used in the next step without further purification.
Step 2: Cyclocondensation
-
Dissolve the crude β-enaminone (1.0 mmol) and 3-amino-1H-pyrazole (1.0 mmol) in glacial acetic acid (5 mL).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 7-substituted pyrazolo[1,5-a]pyrimidine.
Protocol 2: In Vitro Kinase Inhibition Assay[14][15]
This protocol describes a general method for determining the inhibitory activity of a compound against a specific protein kinase using a fluorescence-based assay.
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the test compound in assay buffer to achieve the desired final concentrations.
-
In a 96-well or 384-well plate, add the kinase, a fluorescently labeled peptide substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA).
-
Read the fluorescence signal on a suitable plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell Proliferation (MTT) Assay[16][17][18]
This protocol is used to assess the effect of a compound on the proliferation of cancer cells.
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells will reduce the yellow MTT to a purple formazan precipitate.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold has firmly established itself as a privileged structure in medicinal chemistry, particularly in the realm of oncology. The successful development of FDA-approved drugs based on this core validates its therapeutic potential.[6] Future research in this area will likely focus on several key aspects:
-
Development of Novel Synthetic Methodologies: The exploration of new and more efficient synthetic routes will continue to be a priority to facilitate the rapid generation of diverse compound libraries.[4]
-
Targeting Novel Kinases: While Trk and CDK inhibitors have been a major focus, the versatility of the pyrazolo[1,5-a]pyrimidine scaffold will be leveraged to target other clinically relevant kinases.
-
Overcoming Drug Resistance: A significant challenge in cancer therapy is the emergence of drug resistance. The design of next-generation pyrazolo[1,5-a]pyrimidine inhibitors that can overcome known resistance mutations will be a critical area of research.[4]
-
Exploration of Other Therapeutic Areas: While oncology has been the primary focus, the broad biological activity of pyrazolo[1,5-a]pyrimidines suggests their potential in other disease areas, such as inflammatory and neurodegenerative disorders.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 7. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 10. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Deployment of 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in the design of a multitude of clinically relevant therapeutics.[1] Its inherent structural features, which mimic the purine core of ATP, make it an ideal candidate for the development of kinase inhibitors.[2] This guide provides a comprehensive technical overview of a particularly strategic fragment, 3-bromo-6-chloropyrazolo[1,5-a]pyrimidine, for the application in fragment-based drug design (FBDD). We will delve into its synthesis, physicochemical properties, and its versatile reactivity that allows for the systematic exploration of chemical space. Furthermore, this guide will present detailed experimental protocols for hit-to-lead development, supported by illustrative case studies in kinase inhibitor design, and provide a forward-looking perspective on the potential of this powerful fragment.
The Pyrazolo[1,5-a]pyrimidine Core: A Privileged Scaffold
The pyrazolo[1,5-a]pyrimidine bicyclic system, a fusion of a pyrazole and a pyrimidine ring, has garnered significant attention in drug discovery due to its remarkable biological activity profile. This scaffold is a key component in a number of FDA-approved drugs and clinical candidates, demonstrating its therapeutic relevance.[1] Its planarity and ability to engage in various non-covalent interactions, particularly hydrogen bonding, make it an effective pharmacophore for targeting ATP-binding sites in kinases.[2]
Strategic Substitution: The 3-Bromo-6-chloro Advantage
The this compound fragment is a testament to the power of strategic halogenation in drug design. The bromine atom at the 3-position and the chlorine atom at the 6-position are not merely passive substituents; they are versatile chemical handles that unlock a vast potential for molecular elaboration. This specific di-halogenated pattern offers several distinct advantages for FBDD:
-
Orthogonal Reactivity: The differential reactivity of the C-Br and C-Cl bonds allows for selective and sequential functionalization through various cross-coupling reactions. This enables the systematic and controlled introduction of diverse chemical moieties to probe the target's binding pocket.
-
Vectorial Exploration of Chemical Space: The distinct locations of the bromine and chlorine atoms provide two different vectors for fragment growth. This allows for a more comprehensive exploration of the surrounding chemical space of the target protein.
-
Modulation of Physicochemical Properties: The halogens themselves contribute to the fragment's properties, influencing its lipophilicity and binding interactions. Their replacement with other groups allows for fine-tuning of the molecule's overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Synthesis and Physicochemical Properties of the Core Fragment
Proposed Synthetic Pathway
The proposed synthesis commences with the commercially available 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
Step 1: Decarboxylation of 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
A thermally induced decarboxylation of 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid in a high-boiling point solvent such as diphenyl ether or in the presence of a copper catalyst will yield the 6-chloropyrazolo[1,5-a]pyrimidine intermediate.
Step 2: Electrophilic Bromination
The subsequent step involves the regioselective electrophilic bromination of the 6-chloropyrazolo[1,5-a]pyrimidine intermediate. The pyrazole ring of the pyrazolo[1,5-a]pyrimidine scaffold is susceptible to electrophilic attack, and the 3-position is typically the most reactive site.
Figure 1: Proposed synthetic pathway for this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its evaluation as a drug fragment and for the design of subsequent analogs.
| Property | Value | Source |
| Molecular Formula | C₆H₃BrClN₃ | [3] |
| Molecular Weight | 232.47 g/mol | [3] |
| Appearance | Solid | [4] |
| Purity | >98% (Commercially available) | [4] |
| Storage | 2-8°C, dry, closed |
Hit-to-Lead Development: A Fragment-Based Approach
The true power of the this compound fragment lies in its ability to serve as a starting point for a systematic and efficient hit-to-lead optimization campaign. The orthogonal reactivity of the two halogen atoms is the key to this process.
Selective Cross-Coupling Reactions: The Chemist's Toolkit
The C3-Br and C6-Cl bonds exhibit differential reactivity in palladium-catalyzed cross-coupling reactions, allowing for a stepwise and controlled diversification of the core scaffold.
-
Suzuki-Miyaura Coupling: The C3-Br bond is generally more reactive towards Suzuki-Miyaura coupling than the C6-Cl bond. This allows for the selective introduction of aryl or heteroaryl moieties at the 3-position.[5][6]
-
Buchwald-Hartwig Amination: The C6-Cl bond can be selectively targeted for Buchwald-Hartwig amination to introduce a variety of amino substituents.[7][8]
This differential reactivity enables a divergent synthetic strategy, as illustrated below.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. This compound | 1314893-92-9 | PCC89392 [biosynth.com]
- 4. Buy 7-Bromo-3-chloropyrazolo[1,5-a]pyrimidine | 2092491-46-6 [smolecule.com]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 8. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
Spectroscopic Data for 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine: A Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] This document is intended for researchers, scientists, and professionals in the field, offering both theoretical grounding and practical insights into the acquisition and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction: The Significance of this compound
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The introduction of halogen substituents, such as bromine and chlorine, provides crucial anchor points for further synthetic modifications, making this compound a valuable intermediate in the synthesis of diverse compound libraries for drug discovery.[1] A thorough understanding of its spectroscopic signature is paramount for unambiguous identification, purity assessment, and structural elucidation of its derivatives.
This guide will provide a detailed analysis of the expected spectroscopic data for this compound, based on established principles and data from closely related analogues. While experimentally obtained spectra for this specific molecule are not widely published, the predictive analysis herein serves as a robust reference for researchers.
Molecular Structure and Numbering
The structural framework and atom numbering of this compound are essential for the correct assignment of spectroscopic signals.
Caption: Molecular structure and atom numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide distinct and informative spectra.
Experimental Protocol: NMR Data Acquisition
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often a good choice for heterocyclic compounds due to its high solubilizing power.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse sequence: zg30
-
Number of scans: 16-32
-
Acquisition time: ~3-4 seconds
-
Relaxation delay: 2 seconds
-
Spectral width: 16 ppm
-
-
¹³C NMR:
-
Pulse sequence: zgpg30 (proton-decoupled)
-
Number of scans: 1024 or more (as carbon is a less sensitive nucleus)
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2 seconds
-
Spectral width: 240 ppm
-
Justification of Experimental Choices: The choice of a 400 MHz spectrometer provides a good balance between resolution and accessibility. A sufficient number of scans is crucial to obtain a good signal-to-noise ratio, especially for the less abundant ¹³C nucleus. The relaxation delay ensures that the nuclei have returned to their equilibrium state before the next pulse, allowing for accurate integration.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the bicyclic ring system. The predicted chemical shifts are based on the analysis of the regioisomeric 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine and the known electronic effects of the substituents.[2]
| Proton | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H-2 | ~8.5 - 8.7 | s | - | This proton is adjacent to a nitrogen atom and is deshielded. Its chemical shift is influenced by the electron-withdrawing bromine at C-3. |
| H-5 | ~7.3 - 7.5 | d | ~2.0 - 2.5 | This proton is part of the pyrimidine ring and will appear as a doublet due to coupling with H-7. The chlorine at C-6 will have a deshielding effect. |
| H-7 | ~9.2 - 9.4 | d | ~2.0 - 2.5 | This proton is significantly deshielded due to its proximity to the bridgehead nitrogen and the electron-withdrawing chlorine at the adjacent carbon. It will appear as a doublet due to coupling with H-5. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show six signals corresponding to the six carbon atoms of the pyrazolo[1,5-a]pyrimidine core.
| Carbon | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Rationale for Prediction |
| C-2 | ~145 - 148 | This carbon is adjacent to two nitrogen atoms and is expected to be significantly deshielded. |
| C-3 | ~95 - 98 | The direct attachment of the bromine atom will cause a significant upfield shift (shielding) due to the "heavy atom effect". |
| C-3a | ~148 - 151 | This is a quaternary carbon at the ring junction and will be deshielded by the surrounding nitrogen atoms. |
| C-5 | ~115 - 118 | This carbon is part of the pyrimidine ring and is influenced by the adjacent chlorine and nitrogen atoms. |
| C-6 | ~150 - 153 | The direct attachment of the electronegative chlorine atom will cause a significant downfield shift (deshielding). |
| C-7 | ~140 - 143 | This carbon is adjacent to the bridgehead nitrogen and will be deshielded. |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Data Acquisition
Sample Preparation:
-
For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.
-
Place a small amount of the solid this compound directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.
Instrument Parameters:
-
Scan range: 4000 - 400 cm⁻¹
-
Number of scans: 16-32
-
Resolution: 4 cm⁻¹
Justification of Experimental Choices: ATR-FTIR is a modern and efficient method that requires no sample dilution (unlike KBr pellets) and provides high-quality spectra. A scan range of 4000-400 cm⁻¹ covers the entire mid-infrared region where most fundamental vibrations of organic molecules occur.
Predicted IR Absorption Bands
The IR spectrum of this compound will be characterized by absorptions corresponding to the aromatic C-H and C=C/C=N bonds.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale for Prediction |
| 3100 - 3000 | Medium | Aromatic C-H stretch | Characteristic for C-H bonds on an aromatic ring. |
| 1650 - 1500 | Medium to Strong | C=C and C=N stretching | These absorptions are characteristic of the pyrazolo[1,5-a]pyrimidine ring system. |
| 1500 - 1400 | Medium | Ring skeletal vibrations | Complex vibrations involving the entire heterocyclic framework. |
| 850 - 750 | Strong | C-H out-of-plane bending | The position of these bands can sometimes provide information about the substitution pattern of the aromatic ring. |
| 800 - 600 | Medium to Strong | C-Cl stretch | The carbon-chlorine stretching vibration typically appears in this region. |
| 600 - 500 | Medium | C-Br stretch | The carbon-bromine stretching vibration is expected at lower wavenumbers due to the heavier mass of bromine. |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.
Experimental Protocol: MS Data Acquisition
Sample Introduction and Ionization:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Electrospray ionization (ESI) in positive ion mode is a suitable technique for this type of molecule, as the nitrogen atoms can be readily protonated.
Instrument Parameters:
-
Mass range: m/z 50 - 500
-
Ionization mode: ESI positive
-
Capillary voltage: 3-4 kV
-
Fragmentor voltage: Can be varied to induce fragmentation for MS/MS analysis.
Justification of Experimental Choices: ESI is a soft ionization technique that typically produces a prominent protonated molecular ion peak [M+H]⁺, which is crucial for determining the molecular weight. By increasing the fragmentor voltage or performing tandem MS (MS/MS), controlled fragmentation can be induced to obtain structural information.
Predicted Mass Spectrum
The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of bromine and chlorine.
Molecular Ion Peak:
-
The nominal molecular weight is 231 g/mol .
-
Due to the isotopes of bromine (⁷⁹Br and ⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, ~3:1 ratio), the molecular ion region will show a cluster of peaks.
-
The most abundant peaks in the [M+H]⁺ cluster are expected at m/z 232, 234, and 236 . The relative intensities of these peaks will be a unique signature for the presence of one bromine and one chlorine atom.
Fragmentation Pattern: The fragmentation of the pyrazolo[1,5-a]pyrimidine ring system can proceed through several pathways.
Caption: Predicted major fragmentation pathways for this compound in ESI-MS.
Key Predicted Fragments:
| m/z (nominal) | Identity | Rationale for Formation |
| 232/234/236 | [M+H]⁺ | Protonated molecular ion, showing characteristic Br/Cl isotopic pattern. |
| 153/155 | [M+H-Br]⁺ | Loss of a bromine radical. The remaining fragment will still show the chlorine isotopic pattern. |
| 197/199 | [M+H-Cl]⁺ | Loss of a chlorine radical. The remaining fragment will still show the bromine isotopic pattern. |
| 205/207/209 | [M+H-HCN]⁺ | Loss of hydrogen cyanide, a common fragmentation pathway for nitrogen-containing heterocycles. |
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS data for this compound. By understanding the expected spectroscopic signatures and the rationale behind them, researchers can confidently identify this important synthetic intermediate, assess its purity, and proceed with its use in the development of novel bioactive molecules. The provided experimental protocols offer a solid starting point for acquiring high-quality data, ensuring the scientific integrity of subsequent research.
References
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Cornerstone in Modern Kinase Inhibitor Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyrimidine core has firmly established itself as a "privileged scaffold" in medicinal chemistry, particularly in the relentless pursuit of novel kinase inhibitors for targeted cancer therapy.[1] Its unique bicyclic structure, which combines a five-membered pyrazole ring with a six-membered pyrimidine ring, offers a versatile platform for chemical modification, enabling the development of potent and selective inhibitors against a wide array of protein kinases.[2] This guide provides a comprehensive exploration of the discovery and development of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, delving into the synthetic strategies, structure-activity relationships (SAR), and key experimental protocols that have propelled this class of compounds from the laboratory bench to clinically approved therapeutics. We will dissect the causal logic behind experimental designs and showcase the iterative process of optimization that has led to groundbreaking drugs targeting kinases such as Tropomyosin receptor kinases (Trk), Cyclin-dependent kinases (CDK), and Checkpoint Kinase 1 (CHK1).[3][4][5]
The Rationale: Why Pyrazolo[1,5-a]pyrimidines for Kinase Inhibition?
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[3] The ATP-binding pocket of kinases has therefore become a primary target for the development of small-molecule inhibitors. The pyrazolo[1,5-a]pyrimidine scaffold is particularly adept at targeting this site due to its structural resemblance to the adenine ring of ATP.[6] This inherent feature allows it to effectively compete with endogenous ATP, disrupting the downstream signaling cascades that promote uncontrolled cell growth and proliferation.[2][7]
The true power of the pyrazolo[1,5-a]pyrimidine core, however, lies in its synthetic tractability. The scaffold presents multiple positions for chemical modification, allowing medicinal chemists to fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties.[2] This has led to the development of a diverse library of compounds targeting a range of kinases, including EGFR, B-Raf, MEK, and PI3Kδ.[7][8]
Foundational Synthetic Strategies: Building the Core
The construction of the pyrazolo[1,5-a]pyrimidine ring system is a critical first step in the discovery process. The most common and versatile approach involves the cyclocondensation of 3-aminopyrazole derivatives with various 1,3-bielectrophilic partners, such as β-dicarbonyl compounds.[3]
A general workflow for this synthesis is depicted below:
Caption: General synthetic workflow for the pyrazolo[1,5-a]pyrimidine core.
Modern synthetic methodologies have further refined this process. Microwave-assisted synthesis, for instance, offers significant advantages in terms of reaction speed, yield, and reduced environmental impact.[2] Furthermore, multi-component reactions and palladium-catalyzed cross-coupling techniques have enabled the efficient introduction of diverse functional groups, expanding the chemical space available for exploration.[2][7]
Key Experimental Protocols
Protocol 1: Two-Step Synthesis via β-enaminone Intermediate [3]
This protocol is a robust method for generating 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines.
-
Step 1: Synthesis of β-enaminones: A suitable methyl ketone (1.0 mmol) is reacted with an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol) under solvent-free microwave irradiation at 160 °C for 15 minutes. This reaction typically affords the corresponding β-enaminone in high yields (83–97%).
-
Step 2: Cyclocondensation: The purified β-enaminone is then reacted with 3-methyl-1H-pyrazol-5-amine in a suitable solvent, such as ethanol, often with catalytic acid or base, to yield the final pyrazolo[1,5-a]pyrimidine product.
Protocol 2: One-Pot Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines [3]
This efficient one-pot method allows for the direct introduction of a halogen atom at the 3-position, a key handle for further functionalization.
-
A mixture of an aminopyrazole, an enaminone (or chalcone), and a sodium halide is subjected to a cyclization and oxidative halogenation reaction in a single pot.
-
The reaction is typically carried out in the presence of an oxidizing agent like potassium persulfate (K₂S₂O₈).
The Iterative Cycle of Discovery: A Case Study in Trk Inhibition
The development of Tropomyosin receptor kinase (Trk) inhibitors exemplifies the power of the pyrazolo[1,5-a]pyrimidine scaffold in targeted therapy.[9] Trk kinases (TrkA, TrkB, and TrkC) are transmembrane receptors that, when constitutively activated by gene fusions, become potent oncogenic drivers in a variety of solid tumors.[5][9]
The discovery process for Trk inhibitors based on the pyrazolo[1,5-a]pyrimidine core followed a classic iterative cycle of design, synthesis, and testing.
Caption: The iterative drug discovery workflow for kinase inhibitors.
Structure-Activity Relationship (SAR) Insights
Early SAR studies revealed several key structural features crucial for potent and selective Trk inhibition.[9]
-
Hinge-Binding Motif: The pyrazolo[1,5-a]pyrimidine core itself was found to be essential for forming a critical hydrogen bond interaction with the hinge region of the kinase's ATP-binding pocket, specifically with the Met592 residue.[9]
-
Selectivity Pockets: The introduction of a morpholine group at a specific position was shown to enhance selectivity by minimizing off-target effects.[9]
-
Hydrophobic Interactions: A pyridine ring was found to support favorable hydrophobic interactions within the binding site, contributing to overall potency.[9]
-
Additional Interactions: The incorporation of fluorine atoms enhanced interactions with other key residues, such as Asn655.[9]
These SAR insights guided the optimization of early hits, leading to the development of highly potent and selective Trk inhibitors. For example, the strategic addition of a picolinamide substituent at the third position of the pyrazolo[1,5-a]pyrimidine ring significantly enhanced TrkA inhibitory activity.[9]
Data-Driven Optimization: In Vitro and Cellular Assays
The discovery process is underpinned by robust in vitro and cellular assays to quantify the potency and selectivity of newly synthesized compounds.
In Vitro Kinase Inhibition Assays
Biochemical assays are employed to determine the direct inhibitory activity of a compound against the target kinase. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Experimental Protocol: TR-FRET Kinase Assay
-
Reagents: Recombinant kinase, biotinylated substrate peptide, ATP, europium-labeled anti-phospho-substrate antibody, and streptavidin-allophycocyanin (SA-APC).
-
Procedure:
-
The kinase reaction is initiated by adding ATP to a mixture of the kinase, substrate peptide, and test compound.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
The reaction is stopped, and the detection reagents (europium-labeled antibody and SA-APC) are added.
-
After incubation, the TR-FRET signal is measured. A decrease in the signal indicates inhibition of the kinase.
-
-
Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC₅₀) is calculated.
Cellular Proliferation Assays
To assess the anti-cancer activity of the inhibitors in a more biologically relevant context, cellular proliferation assays are performed using cancer cell lines known to be dependent on the target kinase.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the test compound for a specified duration (e.g., 72 hours).
-
Lysis and Luminescence Measurement: The CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Data Analysis: The concentration of the compound that inhibits 50% of cell growth (GI₅₀) is determined.
Representative Data
The following table summarizes the inhibitory activities of representative pyrazolo[1,5-a]pyrimidine compounds against various protein kinases, illustrating the potency and selectivity that can be achieved with this scaffold.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cellular GI₅₀ (nM) | Reference Cell Line |
| 8 | TrkA | 1.7 | - | - |
| 9 | TrkA | 1.7 | - | - |
| 23 | TrkA | - | 0.1 | KM12 |
| 24 | TrkA | - | 0.2 | KM12 |
| CPL302253 (54) | PI3Kδ | 2.8 | - | - |
| 11a | SRC | <10 | ~10 | MDA-MB-231 |
| 12d | SRC | <10 | ~10 | MDA-MB-231 |
| 12e | SRC | <10 | ~10 | MDA-MB-231 |
| 17r | CHK1 | Potent | - | - |
| 18b | CDK9 | Potent | - | - |
Data compiled from multiple sources.[4][8][9][10][11]
Future Directions and Overcoming Challenges
Despite the remarkable success of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, challenges remain.[7] The emergence of drug resistance due to mutations in the target kinase is a significant hurdle.[9] Additionally, achieving exquisite selectivity to minimize off-target effects and associated toxicities is an ongoing pursuit.[7]
Future research will likely focus on:
-
Next-Generation Inhibitors: Designing compounds that can overcome known resistance mutations.
-
Dual-Target Inhibitors: Developing single molecules that can inhibit multiple key nodes in a signaling pathway, potentially leading to synergistic anti-cancer effects and a lower likelihood of resistance.[12]
-
Allosteric Inhibitors: Exploring non-ATP competitive modes of inhibition to achieve greater selectivity.[7]
-
Improved Drug Delivery: Enhancing the bioavailability and tumor-targeting capabilities of these inhibitors.
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold, coupled with a deep understanding of kinase biology and advanced synthetic techniques, positions this remarkable heterocyclic system at the forefront of the next wave of targeted cancer therapies.
References
- 1. login.medscape.com [login.medscape.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors: a template-based approach--part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity [mdpi.com]
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Framework for Targeting Protein Kinases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Central Role of Protein Kinases in Cellular Signaling and Disease
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including cell growth, differentiation, proliferation, and apoptosis.[1][2] They function by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on substrate proteins, thereby modulating their activity.[2] Given their central role in cellular signaling, it is not surprising that aberrant kinase activity is a hallmark of numerous diseases, most notably cancer.[1][3] The dysregulation of protein kinase signaling pathways can lead to uncontrolled cell proliferation, resistance to apoptosis, and metastasis, making them highly attractive targets for therapeutic intervention.[1][2]
The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[2] These inhibitors are typically designed to compete with ATP for binding to the kinase's active site, thereby blocking the phosphorylation of downstream substrates and inhibiting the aberrant signaling cascade.[1][3] Among the myriad of heterocyclic scaffolds explored for kinase inhibitor design, the pyrazolo[1,5-a]pyrimidine core has emerged as a particularly "privileged" framework.[3][4][5] Its unique structural and electronic properties allow for versatile interactions within the ATP-binding pocket of various kinases, leading to the development of potent and selective inhibitors.[2][6]
This technical guide provides a comprehensive overview of the role of pyrazolo[1,5-a]pyrimidines in targeting protein kinases. We will delve into the mechanism of action, explore the critical structure-activity relationships that govern their inhibitory potential, and highlight key examples of pyrazolo[1,5-a]pyrimidine-based inhibitors that have progressed to clinical use. Furthermore, we will provide detailed experimental protocols for the evaluation of these compounds, offering a practical resource for researchers in the field of drug discovery.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Versatile Hinge-Binding Moiety
The pyrazolo[1,5-a]pyrimidine is a fused heterocyclic system composed of a pyrazole ring fused to a pyrimidine ring.[4] This scaffold is an isostere of the adenine base of ATP, which allows it to effectively mimic the natural ligand and bind to the hinge region of the kinase ATP-binding site.[7] The hinge region is a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain and forms critical hydrogen bonds with the adenine ring of ATP. The pyrazolo[1,5-a]pyrimidine core can replicate these crucial hydrogen bonding interactions, providing a strong anchor for the inhibitor within the active site.[6]
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold lies in its multiple sites for chemical modification.[3][4] Substitutions at various positions on the bicyclic ring system allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3] This adaptability has enabled the development of inhibitors targeting a wide range of kinases, including Tropomyosin receptor kinases (Trk), Cyclin-dependent kinases (CDKs), and B-Raf.[1][3][8]
Mechanism of Action: ATP-Competitive Inhibition
The predominant mechanism of action for pyrazolo[1,5-a]pyrimidine-based kinase inhibitors is ATP-competitive inhibition.[1][3] These small molecules bind to the ATP-binding pocket of the kinase, directly competing with the endogenous ATP substrate. By occupying this site, the inhibitor prevents the kinase from binding ATP and subsequently transferring a phosphate group to its downstream substrates, effectively halting the signaling cascade.[3]
The following diagram illustrates the general mechanism of ATP-competitive inhibition by a pyrazolo[1,5-a]pyrimidine-based inhibitor.
Caption: Mechanism of ATP-competitive kinase inhibition.
Structure-Activity Relationships (SAR) of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
The pharmacological properties of pyrazolo[1,5-a]pyrimidine derivatives are highly dependent on the nature and position of substituents on the core scaffold.[1] Extensive structure-activity relationship (SAR) studies have been conducted to optimize the potency and selectivity of these inhibitors.
| Position | General Observations on Substitutions | Impact on Activity | Key Examples and References |
| C2 | Introduction of anilino groups can enhance dual inhibitory activity against CDK2 and TRKA.[9] | Potency and Selectivity | Design of dual CDK2/TRKA inhibitors.[9] |
| C3 | The presence of cyano or carboxamide groups can significantly enhance activity.[8][9] | Potency | Picolinamide substitution at C3 showed excellent TrkA inhibition.[8] |
| C5 | Substitution with groups like 2,5-difluorophenyl-substituted pyrrolidine increases Trk inhibition.[8] Benzimidazole groups can be introduced to target PI3Kδ.[10] | Potency and Selectivity | Larotrectinib features a substituted pyrrolidine at this position.[8] |
| C7 | Introduction of various nitrogenous groups has been explored, leading to potent inhibitors.[4] | Potency and Selectivity | Synthesis of Zanubrutinib, a BTK inhibitor, involved modifications at C7.[4] |
| Macrocyclization | Linking substituents on the pyrazolo[1,5-a]pyrimidine core to form a macrocycle can improve binding affinity and selectivity due to conformational rigidity.[8] | Potency and Selectivity | Macrocyclic derivatives have shown potent Trk inhibition.[8] |
Key Examples of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold has led to the development of several successful kinase inhibitors, some of which are now approved for clinical use.
Tropomyosin Receptor Kinase (Trk) Inhibitors
The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are key regulators of neuronal development and function.[8][11] Gene fusions involving the NTRK genes are oncogenic drivers in a wide range of tumors.[8][11] The pyrazolo[1,5-a]pyrimidine scaffold has been instrumental in the development of potent and selective Trk inhibitors.
-
Larotrectinib (Vitrakvi®): The first-generation Trk inhibitor Larotrectinib received clinical approval in 2018.[8][11] It features a pyrazolo[1,5-a]pyrimidine core and demonstrates potent inhibition of all three Trk isoforms.[8]
-
Entrectinib (Rozlytrek®): Approved in 2019, Entrectinib is another first-generation Trk inhibitor based on the pyrazolo[1,5-a]pyrimidine scaffold.[8][11]
-
Repotrectinib (Augtyro™): A second-generation Trk inhibitor approved in 2023, designed to overcome resistance mutations that can arise with first-generation inhibitors.[8][11]
-
Selitrectinib (LOXO-195): Another second-generation inhibitor developed to address acquired resistance to first-generation Trk inhibitors.[8][11]
| Inhibitor | Target Kinase(s) | IC50 Values | Status |
| Larotrectinib | TrkA, TrkB, TrkC | 1.2 nM, 2.1 nM, 2.1 nM, respectively[8] | Approved |
| Entrectinib | TrkA, TrkB, TrkC | - | Approved |
| Repotrectinib | TrkA, TrkB, TrkC | - | Approved |
| Selitrectinib | TrkA, TrkB, TrkC | - | Clinical Trials |
| Compound 28 (Macrocyclic) | TrkA, TrkB, TrkC | 0.17 nM, 0.07 nM, 0.07 nM, respectively[8] | Preclinical |
| Compound 36 | TrkA, TrkB, TrkC | 1.4 nM, 2.4 nM, 1.9 nM, respectively[8] | Preclinical |
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are a family of serine/threonine kinases that control the progression of the cell cycle.[12] Their dysregulation is a common feature in cancer, making them attractive therapeutic targets.[12]
-
Dinaciclib: This compound, built on a pyrazolo[1,5-a]pyrimidine core, is a potent inhibitor of multiple CDKs and has been investigated in clinical trials.[6][9]
-
BS-194: A selective and potent inhibitor of CDK1, CDK2, and CDK9, demonstrating antitumor effects in preclinical models.[12]
| Inhibitor | Target Kinase(s) | IC50 Values | Status |
| Dinaciclib | CDK1, CDK2, CDK5, CDK9 | - | Clinical Trials |
| BS-194 | CDK2, CDK1, CDK9 | 3 nM, 30 nM, 90 nM, respectively[12] | Preclinical |
Other Kinase Targets
The pyrazolo[1,5-a]pyrimidine scaffold has also been successfully employed to develop inhibitors against other important kinase targets, including:
-
B-Raf: A key component of the MAPK/ERK signaling pathway, frequently mutated in melanoma.[1][13]
-
SRC Family Kinases: Involved in various cellular processes, including cell growth, adhesion, and migration.[14]
-
Pim-1 Kinase: A serine/threonine kinase implicated in cell survival and proliferation.[15]
-
Casein Kinase 2 (CK2): A constitutively active serine/threonine kinase involved in a wide range of cellular processes.[16]
Experimental Protocols: Evaluating Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
The evaluation of novel kinase inhibitors requires a series of robust and validated assays. Below is a detailed protocol for a common in vitro kinase inhibition assay.
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory potency (IC50) of a compound against a target kinase.
Materials:
-
Target Kinase (e.g., TrkA, CDK2)
-
Europium-labeled anti-tag antibody (specific to the kinase tag, e.g., anti-GST)
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor tracer
-
Test compounds (pyrazolo[1,5-a]pyrimidine derivatives)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplate (low-volume, black)
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 10 mM.
-
Further dilute the compounds in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
-
Assay Setup:
-
Add 2.5 µL of the diluted test compounds or vehicle control (assay buffer with DMSO) to the wells of the 384-well plate.
-
Prepare a master mix containing the kinase and the Eu-labeled antibody in assay buffer. Add 5 µL of this mix to each well.
-
Prepare a solution of the Alexa Fluor™ 647-labeled tracer in assay buffer. Add 2.5 µL of this solution to each well.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader.
-
Measure the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Future Directions and Challenges
Despite the significant successes of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, challenges remain.[1] The development of drug resistance is a major hurdle in cancer therapy.[1][11] Future research will focus on the design of next-generation inhibitors that can overcome resistance mechanisms, such as those targeting mutations in the kinase domain.[1][11] Additionally, improving the selectivity of inhibitors to minimize off-target effects and associated toxicities is an ongoing effort.[1][2] The exploration of novel synthetic methodologies will continue to expand the chemical space of pyrazolo[1,5-a]pyrimidine derivatives, potentially leading to the discovery of inhibitors with improved efficacy and safety profiles.[1]
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold has proven to be an exceptionally valuable framework in the design and development of protein kinase inhibitors. Its ability to effectively mimic ATP and interact with the hinge region of the kinase active site, combined with its synthetic tractability, has led to the discovery of several life-saving medicines. The continued exploration of this privileged scaffold holds great promise for the development of novel and more effective targeted therapies for a wide range of diseases.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1). | Read by QxMD [read.qxmd.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. | Oxford Advanced Materials Network [advancedmaterials.ox.ac.uk]
- 13. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor [ouci.dntb.gov.ua]
The Alchemist's Core: A Technical Guide to 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine in Protein Degrader Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The advent of targeted protein degradation has opened a new frontier in therapeutic intervention, moving beyond simple inhibition to the induced elimination of disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) represent the vanguard of this strategy, and their efficacy is critically dependent on the molecular scaffolds used to construct them. Among these, the pyrazolo[1,5-a]pyrimidine nucleus has emerged as a privileged structure, particularly for targeting the Bromo- and Extra-Terminal (BET) domain family of proteins (BRD2, BRD3, BRD4), which are key regulators of oncogene transcription.[1] This guide provides an in-depth technical examination of 3-bromo-6-chloropyrazolo[1,5-a]pyrimidine , a versatile and strategically functionalized starting material for the synthesis of potent BET-targeting protein degraders. We will dissect the causality behind synthetic choices, provide validated experimental protocols, and offer insights into the assembly of a complete PROTAC molecule.
Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine scaffold is a bioisostere of purine and has gained significant traction in medicinal chemistry as a core component of numerous kinase inhibitors.[2][3] Its rigid, planar structure and capacity for hydrogen bonding make it an ideal anchor for engaging the ATP-binding pockets of kinases or the acetyl-lysine binding pockets of bromodomains.[4]
For protein degrader synthesis, the specific isomer This compound offers a distinct synthetic advantage. The differential reactivity of the bromine and chlorine atoms allows for sequential, regioselective functionalization. This "orthogonality" is the cornerstone of its utility, enabling the precise and controlled construction of the complex, bifunctional architecture of a PROTAC. Typically, the 3-bromo position is leveraged for introducing the primary pharmacophore via robust palladium-catalyzed cross-coupling reactions, while the 6-chloro position serves as a handle for attaching the linker that connects to an E3 ubiquitin ligase ligand.[5][6]
Physicochemical Properties & Handling
Before embarking on synthesis, a clear understanding of the starting material is paramount.
| Property | Value | Source(s) |
| CAS Number | 1314893-92-9 | [7] |
| Molecular Formula | C₆H₃BrClN₃ | [7] |
| Molecular Weight | 232.47 g/mol | [7] |
| Appearance | Solid (typically off-white to yellow) | [2] |
| Purity | Typically ≥97% | [7] |
| Storage | 2-8°C, dry, under inert atmosphere | [8] |
Handling Considerations: As with most halogenated heterocyclic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Operations should be conducted in a well-ventilated fume hood.
The Synthetic Blueprint: A Two-Stage Functionalization Strategy
The core strategy for elaborating this compound into a PROTAC warhead revolves around a two-stage process. This logical flow ensures high-yield transformations and simplifies purification.
-
Stage 1: Warhead Pharmacophore Installation via Suzuki-Miyaura Cross-Coupling. The 3-bromo position is significantly more reactive towards palladium-catalyzed cross-coupling than the 6-chloro position. This allows for the precise installation of an aryl or heteroaryl group, which typically serves as the key recognition motif for the target protein (e.g., the bromodomain).[6][9] The choice of catalyst, ligand, and base is critical to prevent side reactions like debromination.[6]
-
Stage 2: Linker Attachment via Nucleophilic Aromatic Substitution (SNAr). Once the 3-position is functionalized, the less reactive 6-chloro position can be targeted. This position is activated towards SNAr by the electron-withdrawing nature of the fused ring system. An amine-terminated linker can readily displace the chloride, forming a stable C-N bond and providing the crucial attachment point for the E3 ligase ligand.[6]
Detailed Experimental Protocols
The following protocols are representative procedures adapted from established methodologies for the pyrazolo[1,5-a]pyrimidine scaffold.[6][9] Researchers should consider these as robust starting points for optimization.
Protocol 4.1: Stage 1 - Suzuki-Miyaura Coupling
This protocol details the synthesis of a generic intermediate, 6-chloro-3-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine , a common core in kinase inhibitors and a suitable precursor for a BET degrader warhead.
Reaction Scheme: (Image of the Suzuki reaction: this compound reacting with 2-pyridylboronic acid)
Materials:
-
This compound (1.0 eq)
-
2-(Tributylstannyl)pyridine or Pyridin-2-ylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound, the boronic acid/stannane reagent, Pd(dppf)Cl₂, and Na₂CO₃.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Causality Check: The use of a robust catalyst like Pd(dppf)Cl₂ is crucial for achieving efficient coupling with heteroaryl boronic acids, which can be challenging substrates. The aqueous base (Na₂CO₃) is essential for the transmetalation step of the catalytic cycle.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Self-Validation: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The disappearance of the starting material signal in the LC-MS and the appearance of a new peak with the expected mass are key indicators of success.
Protocol 4.2: Stage 2 - Nucleophilic Aromatic Substitution (SNAr) for Linker Attachment
This protocol describes the attachment of a representative Boc-protected, amine-terminated PEG linker to the warhead core.
Reaction Scheme: (Image of the SNAr reaction: 6-chloro-3-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine reacting with a Boc-protected amino-PEG-amine)
Materials:
-
6-chloro-3-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine (1.0 eq)
-
tert-butyl (2-(2-aminoethoxy)ethyl)carbamate (or similar amine-linker) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
In a sealed vial, dissolve the 6-chloro intermediate in DMF or DMSO.
-
Add the amine-linker and DIPEA to the solution.
-
Seal the vial and heat the reaction mixture to 80-120 °C for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Causality Check: DIPEA is a non-nucleophilic organic base used to scavenge the HCl generated during the reaction, driving it to completion. A polar aprotic solvent like DMF or DMSO is required to dissolve the reagents and facilitate the SNAr reaction. Higher temperatures are often necessary to overcome the activation energy for displacing the chloride.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water to precipitate the product or dilute with ethyl acetate for extraction.
-
If extracting, wash the organic layer thoroughly with water and brine to remove the high-boiling solvent and excess reagents.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or preparative HPLC to obtain the Boc-protected warhead-linker conjugate.
PROTAC Assembly and Case Study: From Warhead to Degrader
The final step in synthesizing a PROTAC is the conjugation of the warhead-linker moiety to a ligand for an E3 ubiquitin ligase. The most commonly used ligands are derivatives of thalidomide or pomalidomide, which recruit the Cereblon (CRBN) E3 ligase.
Workflow:
-
Boc Deprotection: The terminal Boc group on the linker is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal a primary amine.
-
Amide Coupling: The free amine of the warhead-linker is then coupled to the carboxylic acid of a pomalidomide-derived E3 ligase ligand using standard peptide coupling reagents (e.g., HATU, HOBt, EDC).
Case Study: A Representative BET Degrader
A PROTAC constructed from this pyrazolo[1,5-a]pyrimidine core, a PEG linker, and a pomalidomide ligand would be expected to function by inducing the formation of a ternary complex between a BET protein (e.g., BRD4) and the CRBN E3 ligase. This proximity induces the ubiquitination of BRD4, marking it for degradation by the 26S proteasome, ultimately leading to the downregulation of target oncogenes like c-Myc.
| Parameter | Description | Expected Outcome |
| Target Protein | BRD4 | Formation of a stable ternary complex (PROTAC:BRD4:CRBN) |
| E3 Ligase | Cereblon (CRBN) | Recruitment to the target protein |
| Mechanism | Ubiquitin-Proteasome System | Poly-ubiquitination and subsequent degradation of BRD4 |
| Cellular Effect | Anti-proliferative | Downregulation of BRD4-dependent transcripts (e.g., c-Myc), leading to cell cycle arrest and apoptosis in cancer cells. |
Conclusion and Future Outlook
This compound is more than a mere chemical intermediate; it is a strategic starting point for the rational design of sophisticated protein degraders. Its predictable, regioselective reactivity empowers chemists to build complex molecules with precision. The ability to systematically vary the substitution at both the 3- and 6-positions allows for extensive structure-activity relationship (SAR) studies to optimize degrader potency, selectivity, and pharmacokinetic properties. As the field of targeted protein degradation continues to evolve, such versatile and reliable building blocks will remain indispensable tools in the quest for novel therapeutics.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2023118092A1 - Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][1,3]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders - Google Patents [patents.google.com]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2017108723A3 - PYRAZOLO[1,5a]PYRIMIDINE DERIVATIVES AS IRAK4 MODULATORS - Google Patents [patents.google.com]
- 6. Gedeon Richter Plc: Patent for New Pyrazolo[1,5-a]pyrimidine Derivatives as GABAB Receptor Modulators [pharmaceutical-technology.com]
- 7. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Initial Screening of 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine Derivatives
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for the development of potent protein kinase inhibitors.[1][2] Its unique bicyclic, nitrogen-rich architecture allows it to function as a versatile ATP mimetic, forming key interactions within the highly conserved kinase ATP-binding pocket.[1] The strategic placement of reactive handles, such as in the 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine intermediate, provides medicinal chemists with precise control over diversification, enabling the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[3] This guide provides a comprehensive, field-proven framework for the initial screening of a novel library of 3,6-disubstituted pyrazolo[1,5-a]pyrimidine derivatives. We will detail the rationale and step-by-step protocols for library synthesis, a multi-tiered screening cascade—from broad cytotoxicity profiling to specific cellular target engagement—and the critical process of hit validation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold for the discovery of next-generation kinase inhibitors.
Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyrimidine Scaffold
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[4] Consequently, the development of small molecule kinase inhibitors remains a primary focus of therapeutic discovery. The pyrazolo[1,5-a]pyrimidine core has emerged as a highly successful scaffold in this arena, featuring in multiple approved drugs and clinical candidates, including inhibitors of Tropomyosin receptor kinases (Trk) and Cyclin-dependent kinases (CDKs).[5][6]
The power of this scaffold lies in its synthetic tractability. The 3-bromo and 6-chloro positions on the core ring system are orthogonal reactive sites, allowing for sequential and selective functionalization through well-established cross-coupling and nucleophilic substitution reactions. This enables the systematic generation of diverse chemical libraries, which is essential for developing robust Structure-Activity Relationships (SAR).[7][8]
This guide outlines a screening strategy designed to efficiently identify and validate promising lead compounds from a newly synthesized library of 3,6-disubstituted pyrazolo[1,5-a]pyrimidine derivatives. Our approach prioritizes cellular-level data, recognizing that early assessment in a physiologically relevant context can significantly reduce attrition rates at later stages of drug development.[9] The screening cascade is designed to first eliminate broadly cytotoxic compounds, then identify hits that engage a specific kinase target within the cell, and finally, validate these hits through orthogonal assays to ensure they represent genuine, progressible starting points for a lead optimization campaign.[10][11]
Library Synthesis: Diversification of the Core Scaffold
The foundation of any successful screening campaign is a high-quality, rationally designed compound library. Starting from the key intermediate, this compound, a focused library can be generated to probe key chemical spaces around the scaffold. A typical strategy involves a sequential diversification approach: first, a Suzuki-Miyaura cross-coupling at the 3-position, followed by a nucleophilic aromatic substitution (SNAr) at the 6-position.
Experimental Protocol: Synthesis of a 3-Aryl-6-amino-pyrazolo[1,5-a]pyrimidine Library
This protocol describes a two-step synthesis to generate a small, focused library with diversity at the 3- and 6-positions.
Step 1: Suzuki-Miyaura Coupling at the C3 Position
This step introduces aryl or heteroaryl diversity at the 3-position.
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 3-thienylboronic acid) (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Toluene
-
-
Procedure:
-
To a microwave vial, add this compound, the selected arylboronic acid, and Pd(PPh₃)₄.
-
Add a 3:1 mixture of Dioxane:Toluene, followed by the 2M Na₂CO₃ solution.
-
Seal the vial and heat in a microwave reactor to 120 °C for 30 minutes.[12][13]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the 3-aryl-6-chloropyrazolo[1,5-a]pyrimidine intermediate.
-
Step 2: Nucleophilic Aromatic Substitution (SNAr) at the C6 Position
This step introduces amine diversity at the 6-position.
-
Reagents and Materials:
-
3-aryl-6-chloropyrazolo[1,5-a]pyrimidine intermediate (1.0 eq)
-
Desired primary or secondary amine (e.g., morpholine, piperazine derivative) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
N-Methyl-2-pyrrolidone (NMP)
-
-
Procedure:
-
Dissolve the 3-aryl-6-chloropyrazolo[1,5-a]pyrimidine intermediate in NMP in a sealed vial.
-
Add the desired amine and DIPEA.
-
Heat the reaction mixture to 100 °C for 4-6 hours, monitoring progress by LC-MS.
-
After cooling, dilute the mixture with water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
If necessary, further purify the product by recrystallization or flash chromatography to yield the final 3-aryl-6-amino-pyrazolo[1,5-a]pyrimidine derivative.
-
This synthetic workflow allows for the rapid creation of a matrix of compounds, enabling systematic exploration of SAR at two key positions.
The Screening Cascade: A Multi-Tiered Approach to Hit Identification
A robust screening cascade is designed as a funnel, efficiently triaging large numbers of compounds to identify a small set of high-quality hits.[10] Our proposed cascade integrates cytotoxicity, target engagement, and functional cellular assays.
Caption: A multi-tiered screening cascade for pyrazolo[1,5-a]pyrimidine derivatives.
Tier 1: Primary Screening for Cytotoxicity
Causality: The first crucial step is to eliminate compounds that induce cell death through non-specific mechanisms. A potent compound is of little therapeutic value if it is broadly cytotoxic. This initial filter ensures that downstream efforts are focused on compounds with a potentially viable therapeutic window. We use a single, relatively high concentration (10 µM) to efficiently identify compounds with significant cytotoxic effects.
Assay of Choice: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, providing a robust measure of cell viability.[14] Its "add-mix-measure" format is highly amenable to high-throughput screening.
Experimental Protocol: CellTiter-Glo® Assay [1][14]
-
Cell Line Rationale: A549 (human lung carcinoma) is a common, robust cell line used for initial cytotoxicity screening. For kinase inhibitor projects, it is often beneficial to use a cell line where the target kinase is known to be relevant, but for a primary cytotoxicity screen, a generally sensitive and easy-to-culture line is sufficient.
-
Procedure:
-
Seed A549 cells into white, opaque-walled 96-well plates at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare a 10 mM stock solution of each pyrazolo[1,5-a]pyrimidine derivative in DMSO. Create a working plate by diluting compounds to 20 µM in culture medium (final DMSO concentration will be 0.1%).
-
Remove 50 µL of medium from the cell plate and add 50 µL of the compound working solution to achieve a final concentration of 10 µM. Include vehicle-only (0.1% DMSO) and no-cell (medium only) controls.
-
Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate-based luminometer.
-
-
Hit Criteria: Compounds demonstrating >80% cell viability relative to the vehicle control are advanced to the next tier.
Tier 2: Cellular Target Engagement
Causality: After filtering out non-specific cytotoxicity, the next critical question is whether the remaining compounds interact with the intended intracellular target. Many compounds that are active in biochemical assays fail in cellular models due to poor permeability or efflux.[9] A cellular target engagement assay provides direct evidence that a compound can enter the cell and bind to its target in a physiological context.
Assay of Choice: NanoBRET™ Target Engagement Assay
NanoBRET™ is a proximity-based assay that measures compound binding at a target protein in living cells using Bioluminescence Resonance Energy Transfer (BRET).[15][16] It provides quantitative data on compound affinity and occupancy in a live-cell environment.
Caption: The CDK2/Cyclin E signaling pathway in the G1/S cell cycle transition.
Experimental Protocol: NanoBRET™ Assay for CDK2 [15]
-
Target Rationale: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the G1/S phase transition and is frequently dysregulated in cancer, making it an attractive therapeutic target.[17] Several pyrazolo[1,5-a]pyrimidine series have reported potent activity against CDKs.[16][18][19]
-
Procedure:
-
Transfection: Co-transfect HEK293 cells with a CDK2-NanoLuc® fusion vector and a carrier DNA in Opti-MEM™ medium using FuGENE® HD transfection reagent. Plate the transfected cells in a 96-well white assay plate and incubate for 18-24 hours.
-
Compound Dosing: Prepare 10-point, 3-fold serial dilutions of the pyrazolo[1,5-a]pyrimidine derivatives in DMSO. Dilute these into Opti-MEM™ containing the NanoBRET™ tracer (e.g., K-10 tracer) at the appropriate concentration.
-
Assay Execution: Add the compound/tracer mix to the cells. Incubate for 2 hours at 37°C, 5% CO₂ to allow for compound equilibration.
-
Signal Detection: Add the NanoBBEET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mix to all wells.
-
Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (450 nm) and acceptor emission (610 nm).
-
Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the corrected BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the cellular IC₅₀ value.
-
-
Hit Criteria: Compounds with a cellular IC₅₀ < 10 µM are considered hits and are prioritized for validation.
Tier 3: Hit Validation and Selectivity
Causality: A cellular IC₅₀ is a strong indicator of on-target activity, but it's crucial to confirm this with an orthogonal assay to rule out technology-specific artifacts.[10] Furthermore, understanding a compound's selectivity is paramount. A potent but non-selective kinase inhibitor may have significant off-target effects.[20] This tier aims to confirm the mechanism of action and provide an early assessment of the selectivity profile.
Assay 1: Orthogonal Biochemical Assay (ADP-Glo™)
This assay measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction. It provides a direct measure of enzymatic inhibition, independent of the BRET system used in Tier 2.
Assay 2: Kinase Selectivity Profiling
Hits are screened against a panel of related kinases (e.g., CDK1, CDK5, CDK9) at a single high concentration (e.g., 1 µM). This provides a preliminary view of the compound's selectivity.
Data Summary and Hit Prioritization
The data from the screening cascade should be compiled into clear, summary tables to facilitate hit prioritization. The goal is to identify compounds that are non-cytotoxic, potent against the primary target in cells, and selective.
Table 1: Illustrative Screening Data for a Pyrazolo[1,5-a]pyrimidine Library
| Compound ID | R¹ (C3-Position) | R² (C6-Position) | Cell Viability (% vs. Control @ 10µM) [A] | Cellular CDK2 IC₅₀ (µM) [B] | Biochemical CDK2/E IC₅₀ (µM) [C] | CDK9 Inhibition (% @ 1µM) [D] |
| PZP-001 | 4-Methoxyphenyl | Morpholino | 95.2 | 0.85 | 0.42 | 15.3 |
| PZP-002 | 3-Thienyl | Morpholino | 91.5 | 1.21 | 0.68 | 21.7 |
| PZP-003 | 4-Fluorophenyl | Piperidin-1-yl | 98.1 | 15.6 | 12.3 | 8.9 |
| PZP-004 | 4-Methoxyphenyl | Piperidin-1-yl | 93.4 | 2.55 | 1.98 | 45.1 |
| PZP-005 | Pyridin-3-yl | Morpholino | 21.3 | > 50 | > 50 | 88.4 |
| PZP-006 | 3-Thienyl | N-Me-Piperazinyl | 88.9 | 0.52 | 0.21 | 33.6 |
| Staurosporine | - | - | 5.6 | 0.02 | 0.004 | 99.8 |
Data is illustrative and compiled based on representative values from cited literature for pyrazolo[1,5-a]pyrimidine derivatives against CDK targets.[5][16][18][19] [A] CellTiter-Glo® assay in A549 cells. [B] NanoBRET™ Target Engagement assay in HEK293 cells. [C] ADP-Glo™ biochemical assay. [D] Single-point selectivity screen.
Hit Prioritization Discussion:
-
Validated Hits: PZP-001 , PZP-002 , and PZP-006 are considered high-quality, validated hits. They are non-cytotoxic, show potent on-target engagement in cells (IC₅₀ < 2 µM), and their activity is confirmed in an orthogonal biochemical assay. They also show reasonable initial selectivity against CDK9.
-
Compound to Deprioritize: PZP-003 shows weak activity and would be deprioritized. PZP-005 is highly cytotoxic and is eliminated.
-
Interesting Profile: PZP-004 is a confirmed hit but shows lower selectivity against CDK9. This might be deprioritized in favor of more selective compounds but could be kept as a tool compound to investigate the effects of dual inhibition.
Conclusion and Future Directions
This guide has outlined a rigorous and efficient workflow for the initial screening of this compound derivatives. By integrating library synthesis with a multi-tiered screening cascade that prioritizes cellularly relevant data, researchers can rapidly identify and validate high-quality hits. The validated hits from this process, such as PZP-001 , PZP-002 , and PZP-006 , serve as excellent starting points for a full-scale lead optimization program. Subsequent efforts would focus on expanding the SAR around these hits, optimizing for potency and selectivity, and improving ADME (Absorption, Distribution, Metabolism, and Excretion) properties to develop preclinical candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sheriffs.org [sheriffs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Cyclin E/Cdk2 - Wikipedia [en.wikipedia.org]
- 8. Pyrazolo[1,5-a]pyrimidines. Identification of the privileged structure and combinatorial synthesis of 3-(hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Regulating Tumorigenicity and Cancer Metastasis through TRKA Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NCIC Hit Confirmation, Validation Policy, Responsibilities for the Agency Administrator | Office of Justice Programs [ojp.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 18. Targeting CDK2 and CDK7: rational design of pyrazolo[1,5-a]pyrimidine derivatives as potent anticancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Selective Suzuki-Miyaura Coupling of 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine for Drug Discovery Scaffolds
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors and corticotrophin-releasing factor-1 (CRF1) receptor antagonists[1][2][3]. The ability to selectively functionalize this heterocyclic system is paramount for generating diverse chemical libraries for drug discovery programs[1][4]. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds, prized for its mild conditions and tolerance of a wide range of functional groups[5][6][7].
This application note provides a comprehensive guide and a field-proven protocol for the chemoselective Suzuki-Miyaura coupling at the C3-position of 3-bromo-6-chloropyrazolo[1,5-a]pyrimidine. The inherent difference in reactivity between the C-Br and C-Cl bonds is exploited to achieve selective arylation at the more labile C3-bromo position. This strategy yields valuable 3-aryl-6-chloropyrazolo[1,5-a]pyrimidine intermediates, preserving the C6-chloro group as a synthetic handle for subsequent diversification, thereby enabling a streamlined approach to complex molecule synthesis.
Principle and Mechanism
The Suzuki-Miyaura reaction is a transition metal-catalyzed process that couples an organoboron species (e.g., a boronic acid) with an organic halide or triflate[8]. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
The Catalytic Cycle
The generally accepted mechanism consists of three primary steps[8][9][10]:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (R¹-X), forming a Pd(II) complex. This step is often rate-determining.
-
Transmetalation: In the presence of a base, the organic group from the activated organoboron species (R²-B(OH)₂) is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid, typically by forming a more nucleophilic "ate" complex (e.g., R²-B(OH)₃⁻)[11][12][13].
-
Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle[14].
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Chemoselectivity: Exploiting Halogen Reactivity
For dihalogenated substrates, achieving selective functionalization is a key challenge. The success of the protocol described herein hinges on the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl > F[15]. This trend is inversely correlated with the bond dissociation energy of the C-X bond, which makes the initial, often rate-limiting, oxidative addition step more facile for heavier halogens[15].
In the case of this compound, the C3-Br bond is significantly more susceptible to oxidative addition by the Pd(0) catalyst than the stronger C6-Cl bond. By carefully controlling reaction conditions—such as temperature, reaction time, and catalyst system—it is possible to selectively form the C-C bond at the C3 position while leaving the C6-Cl bond intact for future transformations. The electron-deficient character of the pyrimidine ring further activates the attached halogens towards oxidative addition compared to analogous benzene halides[16][17].
Optimized Protocol for Selective C3-Arylation
This protocol is designed for the selective Suzuki-Miyaura coupling of an arylboronic acid to the C3-position of this compound. For challenging nitrogen-rich heterocycles, specialized catalysts and ligands are often required to prevent side reactions like debromination and promote high yields[18][19].
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the selective Suzuki coupling.
Materials and Equipment
-
Substrate: this compound
-
Reagents: Phenylboronic acid (or other aryl/heteroaryl boronic acids), Potassium Phosphate (K₃PO₄), Palladium(II) acetate (Pd(OAc)₂), XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Solvents: 1,4-Dioxane (anhydrous), Deionized Water
-
Equipment: Microwave reactor or oil bath, magnetic stirrer, round-bottom flask, condenser, nitrogen/argon line, standard laboratory glassware, rotary evaporator, silica gel for chromatography.
Reagent Table (Example for 0.5 mmol scale)
| Reagent | FW ( g/mol ) | Equiv. | Amount (mg) | Moles (mmol) | Role |
| This compound | 247.46 | 1.0 | 123.7 | 0.5 | Electrophile |
| Phenylboronic Acid | 121.93 | 1.5 | 91.4 | 0.75 | Nucleophile |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 212.3 | 1.0 | Base |
| Pd(OAc)₂ | 224.49 | 0.02 | 2.2 | 0.01 | Catalyst Precursor |
| XPhos | 476.66 | 0.04 | 9.5 | 0.02 | Ligand |
| 1,4-Dioxane / Water (4:1) | - | - | 5 mL | - | Solvent |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (123.7 mg, 0.5 mmol), phenylboronic acid (91.4 mg, 0.75 mmol), and potassium phosphate (212.3 mg, 1.0 mmol).
-
Catalyst Addition: Add Palladium(II) acetate (2.2 mg, 0.01 mmol) and XPhos ligand (9.5 mg, 0.02 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add 4 mL of anhydrous 1,4-dioxane and 1 mL of deionized water via syringe.
-
Degassing: Bubble nitrogen or argon through the stirred solution for another 10 minutes to ensure the mixture is thoroughly degassed.
-
Reaction: Place the flask in a preheated oil bath at 100 °C (or use a microwave reactor set to the same temperature) and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-phenyl-6-chloropyrazolo[1,5-a]pyrimidine.
Expected Results and Troubleshooting
Expected Outcome: The protocol should yield the desired 3-aryl-6-chloropyrazolo[1,5-a]pyrimidine as the major product. The yield will vary depending on the electronic and steric properties of the boronic acid used.
Scope of Arylboronic Acids (Representative Data)
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 3-Phenyl-6-chloropyrazolo[1,5-a]pyrimidine | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-6-chloropyrazolo[1,5-a]pyrimidine | 90-98 |
| 3 | 4-Trifluoromethylphenylboronic acid | 3-(4-Trifluoromethylphenyl)-6-chloropyrazolo[1,5-a]pyrimidine | 75-85 |
| 4 | 3-Thienylboronic acid | 3-(Thiophen-3-yl)-6-chloropyrazolo[1,5-a]pyrimidine | 80-90 |
| 5 | 2-Pyridylboronic acid | 3-(Pyridin-2-yl)-6-chloropyrazolo[1,5-a]pyrimidine | 65-75 |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; insufficient degassing (O₂ present); poor quality reagents/solvents. | Use a fresh bottle of catalyst/ligand. Ensure thorough degassing. Use anhydrous solvents. Consider a more active pre-catalyst like an XPhos-palladium G2/G3 pre-catalyst[18][19]. |
| Debromination of Starting Material | The catalytic cycle is interrupted before transmetalation. | Increase the concentration of boronic acid (up to 2.0 equiv.). Ensure the base is dry and of high quality. The choice of a bulky, electron-rich ligand like XPhos is critical to minimize this side reaction[18]. |
| Formation of Di-arylated Product | Reaction temperature is too high or reaction time is too long, leading to coupling at the C-Cl position. | Reduce the reaction temperature to 80 °C and monitor carefully, stopping the reaction as soon as the starting material is consumed. |
| Homocoupling of Boronic Acid | Oxygen contamination promoting oxidative homocoupling. | Improve the degassing procedure. Ensure a strict inert atmosphere is maintained throughout the reaction. |
Conclusion
This application note details a robust and highly selective protocol for the Suzuki-Miyaura arylation of this compound. By leveraging the intrinsic differences in halogen reactivity and employing an optimized palladium-ligand system, this method provides efficient access to 3-aryl-6-chloro-substituted pyrazolo[1,5-a]pyrimidines. The preservation of the C6-chloro group offers a valuable opportunity for downstream functionalization, making this protocol a powerful tool for researchers in drug discovery and synthetic chemistry to rapidly assemble libraries of novel, biologically relevant molecules.
References
- 1. Pyrazolo[1,5-a]pyrimidines. Identification of the privileged structure and combinatorial synthesis of 3-(hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 3-(2-pyridyl)pyrazolo[1,5-a]pyrimidines as potent CRF1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 6. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 7. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Regioselective Buch-Hartwig Amination of 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine
<
Abstract
This document provides a comprehensive guide for the regioselective Buchwald-Hartwig amination of 3-bromo-6-chloropyrazolo[1,5-a]pyrimidine. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged core in modern medicinal chemistry, and the ability to selectively introduce amine functionalities is crucial for developing novel therapeutics.[1][2] This application note outlines a robust protocol, discusses the mechanistic underpinnings of the reaction's regioselectivity, and provides insights into optimizing reaction conditions for various amine coupling partners. The methodologies described herein are designed to be reproducible and scalable, catering to the needs of researchers in both academic and industrial drug discovery settings.
Introduction: The Strategic Importance of C-N Bond Formation
The pyrazolo[1,5-a]pyrimidine core is a key pharmacophore found in a multitude of clinically relevant agents, including inhibitors of various protein kinases.[1][2] The functionalization of this heterocyclic system is therefore of paramount importance. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as one of the most powerful and versatile methods for the formation of carbon-nitrogen (C-N) bonds.[3][4][5] Its broad substrate scope, functional group tolerance, and often high yields have made it an indispensable tool in the synthesis of complex molecules, replacing harsher traditional methods.[3][4]
This guide focuses on the specific challenge of functionalizing this compound. The presence of two distinct halogen atoms on the heterocyclic core introduces a critical question of regioselectivity. It is well-established that in palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is generally governed by the carbon-halogen bond strength, following the trend I > Br > Cl.[6] This differential reactivity forms the basis for the selective amination at the C3-Br position while preserving the C6-Cl bond for potential subsequent transformations.[6]
Mechanistic Rationale for Regioselectivity
The selectivity of the Buchwald-Hartwig amination on the target substrate is governed by the initial, rate-determining oxidative addition step.[7] The palladium(0) catalyst preferentially reacts with the more labile carbon-bromine bond over the stronger carbon-chlorine bond.[6]
Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination. This diagram illustrates the key steps of the reaction, starting with the oxidative addition of the aryl halide to the Pd(0) complex. The regioselectivity for this compound is determined in this initial step.[3][8][9]
Experimental Protocol: Amination of this compound
This protocol provides a general procedure that has been found to be effective for a range of primary and secondary amines. Optimization may be required for specific substrates.
3.1. Materials and Reagents
-
Substrate: this compound
-
Amine: Desired primary or secondary amine (e.g., morpholine, aniline derivatives, etc.)
-
Palladium Precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)[10][11]
-
Ligand: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)[12][13]
-
Base: Sodium tert-butoxide (NaOtBu)[14]
-
Solvent: Anhydrous toluene or 1,4-dioxane
3.2. Reaction Setup and Procedure
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. The reaction is air- and moisture-sensitive and should be set up using standard Schlenk techniques under an inert atmosphere (Argon or Nitrogen).[15]
-
Preparation: To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 equiv), the desired amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).[14]
-
Catalyst Addition: In the same vial, add the palladium precursor (Pd₂(dba)₃, 0.01-0.05 equiv) and the ligand (XPhos, 0.02-0.10 equiv).[16]
-
Solvent Addition: Add anhydrous solvent (toluene or dioxane) to achieve a substrate concentration of approximately 0.1 M.
-
Inert Atmosphere: Seal the Schlenk tube and purge with argon or nitrogen for 5-10 minutes.
-
Heating: Place the reaction vessel in a preheated oil bath or heating block at 80-110 °C. The optimal temperature may vary depending on the amine's reactivity.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with a suitable organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the celite pad with additional ethyl acetate.
-
Combine the organic filtrates and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Figure 2: Experimental Workflow. This flowchart outlines the key stages of the Buchwald-Hartwig amination protocol, from reagent preparation to product characterization.
Optimization and Considerations
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the reaction parameters. The following table summarizes key variables and provides general guidance for optimization.
| Parameter | Recommended Options | Rationale & Considerations |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a stable Pd(0) source.[10][11] Pd(OAc)₂ is a Pd(II) precursor that is reduced in situ.[9] |
| Ligand | XPhos, RuPhos, SPhos, BrettPhos | Bulky, electron-rich biaryl monophosphine ligands are crucial for promoting both oxidative addition and reductive elimination.[17] XPhos is often a good starting point for a variety of substrates.[12][18] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | The choice of base is critical and depends on the pKa of the amine. Strong, non-nucleophilic bases like NaOtBu are generally preferred for less acidic amines.[14][19][20] |
| Solvent | Toluene, 1,4-Dioxane, THF | Aprotic solvents are required. Toluene and dioxane are commonly used due to their high boiling points, allowing for elevated reaction temperatures.[20] |
| Temperature | 80-110 °C | Higher temperatures generally accelerate the reaction rate but may lead to decomposition of sensitive substrates or catalysts.[19] |
Conclusion
The protocol detailed in this application note provides a reliable and regioselective method for the Buchwald-Hartwig amination of this compound. By leveraging the inherent difference in reactivity between the C-Br and C-Cl bonds, this approach allows for the selective introduction of a wide range of amine functionalities at the 3-position. The resulting 3-amino-6-chloropyrazolo[1,5-a]pyrimidine products are valuable intermediates for further synthetic elaboration, making this protocol a key enabling technology in the field of medicinal chemistry and drug discovery.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. XPhos - Wikipedia [en.wikipedia.org]
- 13. X-PHOS: Properties and Applications as Catalyst_Chemicalbook [chemicalbook.com]
- 14. Sodium tert-butoxide - Wikipedia [en.wikipedia.org]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 16. Council on Undergraduate Research (CUR) - Efficient Palladium-Catalyzed Buchwald-Hartwig Amination of Brominated Heterocycles using Pd2(dba)3 and Xphos Ligand [ncur.secure-platform.com]
- 17. m.youtube.com [m.youtube.com]
- 18. nbinno.com [nbinno.com]
- 19. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 20. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Dihalogenated Pyrazolopyrimidines
Introduction: The Strategic Importance of Pyrazolopyrimidine Functionalization
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development, forming the core structure of numerous biologically active compounds.[1][2] Its derivatives have shown promise as kinase inhibitors, anti-inflammatory agents, and therapeutics for central nervous system disorders.[3][4] The ability to precisely and efficiently introduce molecular diversity at various positions of the pyrazolopyrimidine ring is paramount for structure-activity relationship (SAR) studies and the optimization of drug candidates.
Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone of modern organic synthesis, providing a powerful and versatile toolkit for the formation of carbon-carbon and carbon-heteroatom bonds.[5][6] For dihalogenated pyrazolopyrimidines, these reactions offer a gateway to a vast chemical space, enabling the sequential and regioselective introduction of aryl, alkyl, alkynyl, and amino moieties. This guide provides an in-depth exploration of the key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—as applied to dihalogenated pyrazolopyrimidines. We will delve into the mechanistic underpinnings of these transformations, offer detailed experimental protocols, and provide insights into overcoming common challenges, particularly the control of regioselectivity.
Mechanistic Overview: The Palladium Catalytic Engine
The efficacy of palladium-catalyzed cross-coupling reactions hinges on a general catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[5][7] The palladium catalyst shuttles between the Pd(0) and Pd(II) oxidation states to facilitate the bond-forming process.
The General Catalytic Cycle
A foundational understanding of the catalytic cycle is crucial for troubleshooting and optimizing reactions. The cycle begins with the active Pd(0) catalyst.
Caption: A simplified representation of the key steps in palladium-catalyzed cross-coupling reactions.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the dihalogenated pyrazolopyrimidine, forming a Pd(II) intermediate. The reactivity of the halide is a critical factor, with the bond strength dictating the ease of this step (I > Br > Cl).[7]
-
Transmetalation/Amine Coordination :
-
Suzuki-Miyaura : An organoboron species (R'-B(OR)₂) coordinates to the palladium center, and in the presence of a base, the R' group is transferred to the palladium, displacing the halide.[8]
-
Sonogashira : A copper(I) acetylide, formed from a terminal alkyne and a copper(I) salt, undergoes transmetalation with the Pd(II) complex.[9][10]
-
Buchwald-Hartwig : An amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.[11][12]
-
-
Reductive Elimination : The two organic fragments (R and R') on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst.[7]
Regioselectivity in Dihalogenated Pyrazolopyrimidines: A Key Challenge
A primary consideration when working with dihalogenated pyrazolopyrimidines is achieving selective functionalization at one position over the other. The inherent electronic properties of the heterocyclic core often lead to preferential reactivity at specific sites. For instance, in many N-heteroarenes, halides positioned alpha to a nitrogen atom are more reactive in palladium-catalyzed cross-couplings.[13][14] However, this "conventional" selectivity can sometimes be overturned by judicious selection of ligands, catalysts, or reaction conditions, offering a powerful strategy for divergent synthesis.[13]
Factors influencing regioselectivity include:
-
Electronic Effects : The electron-deficient nature of the pyrimidine ring can activate adjacent C-X bonds towards oxidative addition.
-
Steric Hindrance : Bulky substituents near a halogen can impede the approach of the palladium catalyst.
-
Ligand Choice : Sterically demanding ligands can favor coupling at the less hindered halogenated position.[13]
-
Catalyst Speciation : The formation of different palladium species (e.g., mononuclear vs. cluster complexes) can influence the site of reaction.[14]
Researchers should anticipate that in scaffolds like 3,5-dihalopyrazolo[1,5-a]pyrimidines, the C5 position may exhibit different reactivity compared to the C3 position due to the influence of the fused ring system.[15] Empirical screening of conditions is often necessary to determine the optimal parameters for achieving the desired regioselectivity.
Application Protocols
The following protocols provide a starting point for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination of dihalogenated pyrazolopyrimidines. Optimization may be required for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a highly versatile method for forming C(sp²)–C(sp²) bonds, making it ideal for introducing aryl or heteroaryl substituents.[3][8] The use of microwave irradiation can significantly reduce reaction times.[16][17]
Workflow Diagram
References
- 1. Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 6. jocpr.com [jocpr.com]
- 7. fiveable.me [fiveable.me]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Experimental procedure for functionalization at the 3-bromo position
An In-Depth Technical Guide to the Strategic Functionalization of the 3-Bromo Position
For researchers, scientists, and professionals in drug development, the strategic modification of molecular scaffolds is a cornerstone of innovation. The 3-bromo position on aromatic and heteroaromatic rings, particularly on pyridine derivatives, serves as a versatile and highly valuable synthetic handle. Its unique electronic properties and amenability to a wide range of transformations make it an ideal starting point for constructing complex molecules with tailored biological activities and material properties.[1][2]
This application note provides a comprehensive guide to the experimental procedures for functionalizing the 3-bromo position. Moving beyond simple step-by-step instructions, this document delves into the causality behind experimental choices, offering field-proven insights grounded in established chemical principles. We will explore the most powerful and widely utilized methodologies, including palladium-catalyzed cross-coupling reactions and halogen-metal exchange, equipping the modern chemist with the knowledge to confidently and efficiently derivatize this critical molecular position.
Pillar 1: Palladium-Catalyzed Cross-Coupling Reactions
Transition-metal catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[2] For substrates bearing a 3-bromo group, palladium catalysis offers a mild, efficient, and functional-group-tolerant pathway to diversification.
The efficacy of these reactions hinges on a catalytic cycle that shuttles the palladium center between its Pd(0) and Pd(II) oxidation states.[3][4] Understanding this fundamental cycle is key to troubleshooting and optimizing reaction conditions.
The General Palladium Catalytic Cycle
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the substrate, forming a Pd(II) intermediate. This is often the rate-determining step.
-
Transmetalation / Coordination & Deprotonation:
-
In C-C coupling (e.g., Suzuki, Stille), a second coupling partner (organoboron, organotin) undergoes transmetalation, transferring its organic group to the palladium center.[5]
-
In C-N coupling (Buchwald-Hartwig), the amine coordinates to the palladium, and a base removes a proton to form a palladium-amido complex.[6][7]
-
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the final product and regenerating the active Pd(0) catalyst to re-enter the cycle.[5]
Caption: General workflow of a Palladium-catalyzed cross-coupling reaction.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boron Reagents
The Suzuki-Miyaura reaction is a premier method for creating biaryl and hetero-biaryl structures by coupling an organohalide with a boronic acid or ester.[8] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of many boronic acid building blocks.[8]
The choice of base is critical. Strong bases like K₃PO₄ or Cs₂CO₃ are often effective, particularly for less reactive substrates.[8][9] The solvent system, typically a mixture of an organic solvent (like 1,4-dioxane or toluene) and water, is necessary to dissolve both the organic and inorganic reagents.[9] For challenging substrates, such as those with potentially interfering functional groups like a primary amine, careful selection of the palladium catalyst and ligand is essential to prevent coordination that might inhibit the catalytic cycle.[8]
This protocol is a generalized procedure adapted from established methods for coupling arylboronic acids with substituted bromopyridines.[8][9]
Materials:
-
3-Bromopyridine derivative (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Setup: To a dry, oven-dried round-bottom flask or microwave vial, add the 3-bromopyridine derivative (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Inerting: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[9]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C for conventional heating, or 120-150 °C for microwave irradiation).[8][9]
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.[8][9]
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[8]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 85 | [9] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 | 92 | [9] |
| 3 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 81 | [9] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl and heteroaryl amines, which are ubiquitous motifs in pharmaceuticals.[3][6] This palladium-catalyzed reaction directly couples an amine with an aryl halide, replacing harsher, classical methods.[3][7]
This reaction is highly dependent on the ligand. For electron-poor or sterically hindered heteroaryl halides like 3-bromopyridine derivatives, sterically hindered phosphine ligands (e.g., (±)-BINAP, RuPhos, BrettPhos) are remarkably effective.[3][10] The base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOBut) are commonly used to deprotonate the amine without competing in the reaction.[3][11]
This protocol provides a general procedure for coupling primary or secondary amines with 3-bromopyridines.[3][11]
Materials:
-
3-Bromopyridine derivative (1.0 equiv)
-
Amine coupling partner (1.1 - 1.5 equiv)
-
Palladium Precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., (±)-BINAP, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 - 2.5 equiv)
-
Anhydrous aprotic solvent (e.g., Toluene)
Procedure:
-
Setup: In a glovebox or under an inert atmosphere in a Schlenk flask, add the palladium precursor, the phosphine ligand, and the base.
-
Reagent Addition: To the same flask, add the 3-bromopyridine derivative (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add anhydrous toluene via syringe to a concentration of 0.1-0.2 M.
-
Reaction: Seal the flask and heat the mixture with vigorous stirring to 80-110 °C.[3]
-
Monitoring: Track the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with a solvent like diethyl ether or ethyl acetate. Wash with brine, dry the organic layer over MgSO₄, and remove the solvent under reduced pressure.[11]
-
Purification: Purify the resulting crude product by column chromatography or recrystallization.[11]
Caption: Catalytic cycle for the Buchwald-Hartwig Amination.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling is a highly effective method for forming a C-C bond between a terminal alkyne and an aryl halide.[4][12] This reaction is unique among the common cross-coupling reactions as it typically requires a copper(I) co-catalyst in addition to the palladium complex.[12]
The copper(I) salt (typically CuI) is believed to facilitate the reaction by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[12] The base used is typically an amine, such as triethylamine (Et₃N), which also often serves as the solvent or co-solvent.[4]
This protocol is based on established procedures for coupling terminal alkynes with bromopyridines.[4][13]
Materials:
-
3-Bromopyridine derivative (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper Co-catalyst (e.g., CuI, 4-5 mol%)
-
Base (e.g., Et₃N, 3.0 equiv)
-
Anhydrous Solvent (e.g., THF or DMF)
Procedure:
-
Setup: To a dry Schlenk tube under an inert atmosphere, add the 3-bromopyridine derivative, the palladium catalyst, the copper co-catalyst, and the base.[4]
-
Solvent and Alkyne Addition: Add the anhydrous solvent followed by the terminal alkyne.[4]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 60-100 °C) for 6-24 hours.[4][13]
-
Monitoring: Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
| Entry | Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | Et₃N | DMF | 100 | 92 | [13] |
| 2 | 1-Heptyne | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | Et₃N | DMF | 100 | 85 | [13] |
| 3 | 3-Hydroxy-3-methyl-1-butyne | Pd(PPh₃)₂Cl₂ (2) | Et₃N | THF | 60 | ~80-90 (expected) | [4] |
Stille Coupling: C-C Bonds via Organotin Reagents
The Stille coupling involves the reaction of an organohalide with an organostannane (organotin) reagent, catalyzed by palladium.[5] It is valued for its tolerance of a wide variety of functional groups, as organotin reagents are generally unreactive to moisture or air.[5]
A primary challenge of the Stille reaction is the removal of toxic tin byproducts.[5] Purification often requires specific techniques, such as washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) or using specialized chromatography.[5] The choice of ligand can be crucial; for instance, P(o-tol)₃ is sometimes used to accelerate the reaction.[14]
This protocol details the regioselective coupling at the C-Br bond.[14]
Materials:
-
3-Bromo-2-chloropyridine (1.0 equiv)
-
Organotin Reagent (e.g., 2-(Tributylstannyl)pyridine, 1.1 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Anhydrous and degassed Toluene
Procedure:
-
Setup: To a flame-dried Schlenk flask, add the 3-bromo-2-chloropyridine and the palladium catalyst. Seal the flask and purge with an inert gas three times.[14]
-
Reagent Addition: Add anhydrous, degassed toluene via syringe, followed by the organotin reagent.[14]
-
Reaction: Heat the mixture to 110 °C with vigorous stirring. The reaction is typically complete within 16-24 hours.[14]
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, the mixture can be filtered through a pad of silica or subjected to an aqueous KF wash to remove tin byproducts before standard extraction.
-
Purification: Purify the crude product by column chromatography.
Pillar 2: Functionalization via Halogen-Metal Exchange
An alternative and powerful strategy for functionalizing the 3-bromo position involves converting the C-Br bond into a potent carbon nucleophile. This is achieved through halogen-metal exchange to form a Grignard or organolithium reagent, which can then be trapped with a wide variety of electrophiles.
Caption: Workflow for functionalization via halogen-metal exchange.
Grignard Reagent Formation
Grignard reagents are powerful nucleophiles used for C-C bond formation.[15] For heteroaryl halides, direct formation with magnesium metal can be sluggish.[16] A more reliable method is a bromine-magnesium exchange using a pre-formed Grignard reagent like isopropylmagnesium chloride (iPrMgCl), which proceeds under milder conditions.[15]
This protocol is adapted from a procedure for the Br-Mg exchange on 3-bromo-2-chloropyridine.[15]
Materials:
-
3-Bromopyridine derivative (1.0 equiv)
-
Isopropylmagnesium chloride (iPrMgCl, 1.05 equiv) solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., Benzaldehyde, 1.1 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Setup: Under an inert atmosphere, add the 3-bromopyridine derivative to an oven-dried round-bottom flask.
-
Solvent Addition: Add anhydrous THF via syringe. Cool the solution to the desired temperature (often 0 °C to room temp).
-
Exchange Reaction: Slowly add the iPrMgCl solution dropwise. Stir the reaction for 1-2 hours to allow for the Br-Mg exchange to complete.[15]
-
Electrophilic Quench: In a separate flask, dissolve the electrophile (e.g., benzaldehyde) in anhydrous THF. Cool the newly formed Grignard reagent solution (e.g., to 0 °C) and slowly add the electrophile solution.
-
Work-up: Once the reaction is complete (monitored by TLC), quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Perform a standard aqueous extraction with a solvent like ethyl acetate.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Directed Lithiation
Lithium-halogen exchange using an organolithium reagent like n-butyllithium (n-BuLi) is another effective method. However, a significant challenge with bromopyridines is the acidity of the ring protons, which can lead to competitive deprotonation instead of exchange.[17]
To achieve clean lithium-halogen exchange, extremely low temperatures (e.g., -100 °C to -78 °C) are often necessary when using THF as a solvent.[17] An improved process uses toluene as the solvent, which allows the reaction to be run cleanly at a more accessible temperature of -50 °C, making it more practical for larger-scale operations.[18][19]
This protocol describes an effective lithiation in toluene to prepare 3-pyridine boronic acid.[17][18]
Materials:
-
3-Bromopyridine (1.0 equiv)
-
n-Butyllithium (n-BuLi, 1.05 equiv) solution in hexanes
-
Anhydrous Toluene
-
Triisopropyl borate (1.2 equiv)
-
Aqueous HCl
Procedure:
-
Setup: Under an inert atmosphere, dissolve 3-bromopyridine in anhydrous toluene in a flask equipped for low-temperature reactions.
-
Lithiation: Cool the solution to -50 °C. Slowly add n-BuLi solution dropwise, maintaining the internal temperature. Stir for 30-60 minutes.
-
Electrophilic Quench: Slowly add triisopropyl borate to the 3-lithiopyridine solution, ensuring the temperature does not rise significantly.
-
Work-up: After the addition is complete, allow the mixture to warm to room temperature. Quench the reaction by adding aqueous HCl to hydrolyze the borate ester. Adjust the pH as needed for product isolation.
-
Purification: The product can often be isolated by filtration or extraction and recrystallization.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 17. electronicsandbooks.com [electronicsandbooks.com]
- 18. collaborate.princeton.edu [collaborate.princeton.edu]
- 19. researchgate.net [researchgate.net]
Application Note: Strategic Use of 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine for the Synthesis of Privileged Compound Libraries
Abstract
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous potent and selective kinase inhibitors used in oncology and beyond.[1][2][3] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of the bifunctional building block, 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine , for the efficient construction of diverse compound libraries. We will explore the scaffold's differential reactivity and provide validated, step-by-step protocols for orthogonal derivatization through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, enabling the rapid generation of novel chemical entities for high-throughput screening.
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine framework is a cornerstone of modern medicinal chemistry, recognized for its ability to mimic the purine hinge-binding motif of ATP, making it an ideal scaffold for targeting protein kinases.[1][4] Its rigid, planar structure provides a reliable anchor for positioning functional groups within a target's active site, while its multiple points of potential derivatization allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2] Several approved drugs, including the TRK inhibitors Larotrectinib and Repotrectinib, feature this core structure, highlighting its clinical significance.[5][6]
The key to unlocking the full potential of this scaffold in a library synthesis context lies in using a starting material that allows for controlled, sequential, and diverse functionalization. This compound is an exemplary building block designed for this purpose. It possesses two halogen atoms at electronically distinct positions, enabling orthogonal chemical transformations.[7]
Orthogonal Reactivity: The Synthetic Cornerstone
The synthetic utility of this compound stems from the differential reactivity of its two halogen substituents. This selectivity is governed by the electronic nature of the fused ring system.
-
C3-Bromo Position: Located on the electron-rich pyrazole ring, this position is highly susceptible to oxidative addition by palladium(0) catalysts. This makes it the preferred site for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[8][9]
-
C6-Chloro Position: Situated on the electron-deficient pyrimidine ring, this position is activated towards Nucleophilic Aromatic Substitution (SNAr).[10] The chlorine at this site can be readily displaced by a wide range of nucleophiles, such as primary and secondary amines, alkoxides, and thiophenoxides, typically under milder conditions than those required for cross-coupling.[11][12]
This predictable, orthogonal reactivity allows for a strategic, two-step diversification approach to library synthesis.
Caption: Orthogonal reactivity of the this compound scaffold.
Library Synthesis Workflow: A Divergent Approach
A divergent strategy is the most efficient method for generating a large, diverse library from a common intermediate. The workflow below illustrates how to leverage the scaffold's orthogonal reactivity to couple two different sets of building blocks, maximizing structural diversity.
Caption: Divergent library synthesis workflow using orthogonal reactions.
Experimental Protocols & Methodologies
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling at the C3-Position
Causality: This protocol functionalizes the C3-bromo position. The Suzuki reaction is chosen for its broad functional group tolerance and the commercial availability of a vast array of aryl and heteroaryl boronic acids.[8][13] We use a Pd(0) catalyst, which undergoes oxidative addition preferentially at the more electron-rich C-Br bond. A base is required to activate the boronic acid for transmetalation.
Materials & Reagents
| Reagent | Purpose | Typical Amount (mol eq.) |
|---|---|---|
| This compound | Starting Material | 1.0 |
| Aryl/Heteroaryl Boronic Acid | Coupling Partner | 1.2 - 1.5 |
| Pd(PPh₃)₄ or XPhos Pd G2 | Palladium Catalyst | 0.05 - 0.10 |
| K₂CO₃ or Cs₂CO₃ | Base | 2.0 - 3.0 |
| 1,4-Dioxane / Water (e.g., 4:1) | Solvent System | - |
Step-by-Step Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Degassing: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) under a positive pressure of inert gas. Then, add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the 3-aryl-6-chloropyrazolo[1,5-a]pyrimidine intermediate.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C6-Position
Causality: This protocol displaces the chlorine at the C6-position. The electron-withdrawing nitrogens of the pyrimidine ring sufficiently activate this position for nucleophilic attack, proceeding through a Meisenheimer intermediate.[14][15] This reaction is often performed at elevated temperatures and may use a mild base to deprotonate the incoming nucleophile or scavenge the HCl byproduct.
Materials & Reagents
| Reagent | Purpose | Typical Amount (mol eq.) |
|---|---|---|
| 3-Aryl-6-chloropyrazolo[1,5-a]pyrimidine | Starting Material | 1.0 |
| Primary/Secondary Amine | Nucleophile | 1.5 - 2.5 |
| DIPEA or K₂CO₃ | Base (optional but recommended) | 2.0 - 3.0 |
| DMSO, NMP, or Dioxane | Solvent | - |
Step-by-Step Procedure:
-
Reaction Setup: To a vial or round-bottom flask, add the 3-aryl-6-chloropyrazolo[1,5-a]pyrimidine intermediate (1.0 eq.), the desired amine (1.5 eq.), and a solvent such as DMSO or NMP.
-
Base Addition: Add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq.). The base neutralizes the HCl formed during the reaction, preventing protonation of the amine nucleophile and driving the reaction to completion.
-
Reaction: Seal the vessel and heat the mixture to 100-140 °C. The reaction is typically faster than cross-coupling and can be monitored by TLC or LC-MS (usually complete within 1-6 hours).
-
Work-up: After cooling, dilute the reaction mixture with water to precipitate the product or dilute with ethyl acetate for extraction. If DMSO or NMP is used, extensive washing with water is required to remove the high-boiling solvent.
-
Purification: The crude material can be purified by flash column chromatography, preparative HPLC, or crystallization to yield the final, disubstituted product.
Representative Library Synthesis Data
The following table summarizes representative transformations, demonstrating the efficiency and versatility of the described protocols for library generation.
| C3-Substituent (via Suzuki) | C6-Substituent (via SNAr) | Yield (Step 1) | Yield (Step 2) | Biological Target Class | Reference |
| 4-Methoxyphenyl | Morpholine | ~85% | ~90% | PI3K Kinases | [16] |
| Thiophen-2-yl | Piperidine | ~78% | ~88% | Kinases | [8][9] |
| 3-Fluorophenyl | N-Methylpiperazine | ~90% | ~92% | Kinases | [1][4] |
| Indol-5-yl | 2-Methoxyethylamine | ~75% | ~85% | PI3Kδ Kinases | [16] |
| Pyridin-3-yl | Cyclopropylamine | ~82% | ~89% | General Drug Discovery | [2][10] |
Conclusion
This compound is a powerful and versatile building block for the synthesis of diverse compound libraries. Its well-defined orthogonal reactivity allows for the systematic and efficient introduction of two independent points of diversity through robust and scalable chemical transformations. The protocols outlined in this guide provide a reliable foundation for researchers in drug discovery to rapidly generate novel molecules based on a clinically validated and privileged scaffold, significantly accelerating the identification of new therapeutic leads.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. scribd.com [scribd.com]
- 6. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound [myskinrecipes.com]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives [mdpi.com]
Protocol for the Synthesis of a Pyrazolo[1,5-a]pyrimidine Analog Library
An Application Guide for Researchers
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery.[1] This fused, rigid, and planar N-heterocyclic structure serves as the core for numerous compounds with significant biological activities, including potent inhibitors of various protein kinases crucial in cancer therapy.[2][3] Molecules incorporating this framework, such as Larotrectinib and Entrectinib, have been approved for treating NTRK fusion-positive cancers, highlighting the therapeutic relevance of this chemical class.[4]
The versatility of the pyrazolo[1,5-a]pyrimidine system allows for structural modifications at multiple positions (2, 3, 5, 6, and 7), enabling the generation of large chemical libraries for structure-activity relationship (SAR) studies.[1][3] This application note provides a comprehensive, field-tested protocol for the synthesis of a library of pyrazolo[1,5-a]pyrimidine analogs. We will delve into the most robust and widely adopted synthetic strategy: the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[1][2] This guide explains the causality behind experimental choices, provides detailed step-by-step methodologies, and outlines the necessary characterization and quality control procedures to ensure the synthesis of a diverse and high-quality compound library.
Synthetic Strategy and Mechanistic Overview
The foundational strategy for constructing the pyrazolo[1,5-a]pyrimidine core involves the reaction of a binucleophilic 5-aminopyrazole with a biselectrophilic 1,3-dicarbonyl compound (or a synthetic equivalent like a β-enaminone or β-haloenone).[1] The reaction proceeds via a sequence of condensation and cyclization steps.
The Key Reaction: Cyclocondensation
The process begins with the nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by dehydration to form an enamine intermediate. Subsequently, an intramolecular cyclization occurs via the attack of the endocyclic pyrazole nitrogen (N1) onto the second carbonyl group, which, after a final dehydration step, yields the fused pyrazolo[1,5-a]pyrimidine ring system.
A critical consideration in this synthesis is regioselectivity . When an unsymmetrical 1,3-dicarbonyl compound (e.g., R1 ≠ R3) is used, two different regioisomers can potentially form. The reaction outcome is often governed by the relative electrophilicity of the two carbonyl carbons and the steric environment. Typically, the more reactive (less hindered) carbonyl group reacts first with the exocyclic amino group.[5]
General Synthesis Workflow
The overall workflow for the library synthesis is depicted below. It involves the parallel synthesis of a diverse set of analogs by varying the aminopyrazole and dicarbonyl building blocks.
Caption: General workflow for pyrazolo[1,5-a]pyrimidine library synthesis.
Part 1: Protocol for Synthesis of 5-Aminopyrazole Intermediate
The availability of substituted 5-aminopyrazoles is crucial for generating library diversity. A common and effective method for their synthesis is the condensation of β-ketonitriles with hydrazine.[6]
Protocol 1: Synthesis of 3-Phenyl-1H-pyrazol-5-amine
This protocol describes the synthesis of a representative aminopyrazole intermediate from benzoylacetonitrile and hydrazine hydrate.
Materials:
-
Benzoylacetonitrile (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (approx. 5-10 mL per gram of ketonitrile)
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzoylacetonitrile and ethanol.
-
Stir the mixture at room temperature until the solid is fully dissolved.
-
Add hydrazine hydrate to the solution, followed by a few drops of glacial acetic acid.
-
Expert Insight: Acetic acid catalyzes the condensation by protonating the carbonyl oxygen, increasing its electrophilicity.
-
-
Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 1:1 Ethyl Acetate:Hexane).
-
After completion, allow the mixture to cool to room temperature, and then cool further in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 3-phenyl-1H-pyrazol-5-amine as a white to off-white solid. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.
Safety Precaution: Hydrazine is highly toxic and a suspected carcinogen. Handle it with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Part 2: Protocol for Library Synthesis via Cyclocondensation
This section provides a general protocol for the cyclocondensation reaction. By using an array of 5-aminopyrazoles (from Part 1) and various 1,3-dicarbonyl compounds in a parallel format (e.g., in a multi-well reaction block), a library of analogs can be efficiently synthesized.
Protocol 2: General Procedure for Pyrazolo[1,5-a]pyrimidine Synthesis
Materials:
-
Substituted 5-aminopyrazole (1.0 eq)
-
1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate, dibenzoylmethane) (1.1 eq)
-
Glacial Acetic Acid (as solvent)
Procedure:
-
In a reaction vial, combine the 5-aminopyrazole and the 1,3-dicarbonyl compound.
-
Add glacial acetic acid as the solvent (approx. 3-5 mL per mmol of aminopyrazole).
-
Expert Insight: Acetic acid serves as both the solvent and an acid catalyst for the condensation and dehydration steps. For less reactive substrates, stronger acids like p-toluenesulfonic acid can be used in a solvent like toluene or ethanol.[1]
-
-
Heat the mixture to reflux (approximately 110-120 °C) for 4-8 hours. The reaction should be monitored by TLC or LC-MS to track the disappearance of the starting materials.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture slowly into a beaker of ice-water with stirring. This will often cause the product to precipitate.
-
Neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Collect the solid product by vacuum filtration. Wash the solid with water and then a small amount of cold diethyl ether or ethanol.
-
Dry the crude product under vacuum.
Purification: The crude product can be purified by either recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate) or by column chromatography on silica gel.
Library Scope and Examples
The following table illustrates the diversity that can be achieved by varying the two key building blocks.
| 5-Aminopyrazole (AP) | 1,3-Dicarbonyl (DC) | Product Structure | Representative Yield |
| AP-1: 3-Phenyl-1H-pyrazol-5-amine | DC-1: Acetylacetone | 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine | 80-90% |
| AP-1: 3-Phenyl-1H-pyrazol-5-amine | DC-2: Ethyl Acetoacetate | 5-Hydroxy-7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine* | 75-85% |
| AP-2: 3-(4-Chlorophenyl)-1H-pyrazol-5-amine | DC-1: Acetylacetone | 2-(4-Chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | 80-90% |
| AP-2: 3-(4-Chlorophenyl)-1H-pyrazol-5-amine | DC-3: Dibenzoylmethane | 2-(4-Chlorophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine | 70-80% |
*Note: The "hydroxy" tautomer is often represented in the lactam form.[7]
Advanced Synthetic Variations
For expanded library diversity and to overcome challenges with certain substrates, alternative methods can be employed:
-
Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times (from hours to minutes) and often improves yields.[2]
-
Three-Component Reactions: Rhodium-catalyzed three-component reactions of aminopyrazoles, aldehydes, and sulfoxonium ylides provide an efficient route to highly substituted analogs.[5]
-
Post-Synthetic Modification: If a halo-substituted pyrazolo[1,5-a]pyrimidine is synthesized (e.g., starting with a halo-substituted aminopyrazole or by subsequent halogenation), the halogen atom can serve as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of a wide range of aryl, heteroaryl, and amine substituents.[3][8]
Part 3: Characterization and Quality Control
Rigorous characterization is essential to confirm the identity, structure, and purity of each compound in the synthesized library.
1. Purification:
-
Recrystallization: Ideal for crystalline solids. Ethanol, isopropanol, or ethyl acetate are common solvents.
-
Column Chromatography: For non-crystalline solids or oils, and for separating mixtures of regioisomers. A gradient of ethyl acetate in hexanes is a typical eluent system.
2. Structural Analysis: The synthesized compounds should be analyzed using a combination of spectroscopic methods.
Caption: Key steps in the pyrazolo[1,5-a]pyrimidine formation mechanism.
| Technique | Purpose | Typical Observations for 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine |
| ¹H NMR | Structural elucidation and confirmation | Singlet ~6.5 ppm: H-6 pyrimidine proton. Singlet ~6.9 ppm: H-3 pyrazole proton. Singlets ~2.5-2.7 ppm: C5-CH₃ and C7-CH₃ protons. Multiplet ~7.3-8.0 ppm: Phenyl protons.[9] |
| ¹³C NMR | Carbon skeleton confirmation | Signals corresponding to the fused ring carbons and substituents. Typical aromatic and aliphatic signals expected.[9] |
| Mass Spec (MS) | Molecular weight confirmation | Calculation of the exact mass and observation of the molecular ion peak [M+H]⁺. For C₁₄H₁₃N₃, expected m/z ≈ 224.1182.[10] |
| FT-IR | Functional group identification | C=C and C=N stretching vibrations in the 1500-1650 cm⁻¹ region. Absence of N-H and C=O stretches from starting materials.[9] |
| HPLC | Purity assessment | A single major peak indicates high purity. The area under the curve can be used to quantify purity (e.g., >95%). |
Conclusion
This application note details a robust and highly adaptable protocol for the synthesis of a diverse library of pyrazolo[1,5-a]pyrimidine analogs. The core strategy, based on the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds, is reliable and provides a straightforward entry into this medicinally important class of heterocycles.[1][2] By systematically varying the starting materials and employing the detailed procedures for synthesis, purification, and characterization outlined herein, researchers in drug discovery and medicinal chemistry can efficiently generate high-quality compound libraries for biological screening and the development of novel therapeutics.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. soc.chim.it [soc.chim.it]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Leveraging 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine for Next-Generation Kinase Inhibitor Development
Introduction: The Strategic Advantage of the Pyrazolo[1,5-a]pyrimidine Scaffold
In the landscape of modern medicinal chemistry, the pyrazolo[1,5-a]pyrimidine core has earned its status as a "privileged scaffold," particularly in the design of protein kinase inhibitors.[1][2][3] This bicyclic heterocycle is a versatile framework, adept at mimicking the purine structure of ATP and establishing critical hydrogen bonding interactions within the kinase hinge region—a foundational element for potent inhibition.[1][4][5] Its derivatives have been instrumental in developing therapies for a host of diseases, most notably cancer.[5]
Within this important class of molecules, 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine emerges as a uniquely powerful and strategic starting material. Its utility lies in the differential reactivity of its two halogen atoms. The bromine at the C3 position and the chlorine at the C6 position serve as orthogonal synthetic handles, enabling chemists to perform sequential and highly selective cross-coupling and substitution reactions.[6] This control is paramount for systematically building molecular complexity and exploring the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of this building block, complete with actionable protocols for its application in a research and drug discovery setting.
Core Scientific Principles: Why This Scaffold Works
The success of pyrazolo[1,5-a]pyrimidine-based inhibitors is grounded in their ability to effectively compete with endogenous ATP for the kinase active site.
-
Hinge-Binding Interaction: The N1 atom of the pyrazole ring is a key pharmacophoric feature. It acts as a hydrogen bond acceptor, forming a crucial interaction with the backbone amide proton of a conserved methionine residue (e.g., Met592 in TRK kinases) in the hinge region of the kinase.[4] This interaction anchors the inhibitor within the active site, providing a strong foundation for its inhibitory activity.
-
Vectorial Diversity for SAR Exploration: The this compound scaffold allows for the precise, vectorial introduction of substituents.
-
The C3 Position: Functionalization at this site, typically via palladium-catalyzed cross-coupling reactions on the more reactive C-Br bond, allows for the introduction of groups that can probe the inner portions of the ATP binding pocket or form additional interactions near the hinge.
-
The C6 Position: The less reactive C-Cl bond is often modified in a subsequent step, commonly through nucleophilic aromatic substitution (SNAr) with amines. Substituents at this position typically extend towards the solvent-exposed region of the active site, providing an opportunity to enhance solubility, modulate pharmacokinetic properties, and improve selectivity by avoiding off-target interactions.[7]
-
This capacity for controlled, stepwise diversification makes it an ideal starting point for generating focused compound libraries for structure-activity relationship (SAR) studies.
Caption: Core structure and key functionalization points.
Applications: A Scaffold for Targeting Diverse Kinases
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold has led to the development of inhibitors against a wide array of protein kinases. The 3-bromo-6-chloro intermediate is a gateway to these and other emerging targets.
| Target Kinase Family | Examples & Significance | Representative FDA-Approved Drugs or Clinical Candidates | Key SAR Insights from Derivatives |
| TRK (Tropomyosin Receptor Kinase) | A primary target in cancers with NTRK gene fusions.[4] | Larotrectinib, Repotrectinib | C3-amide/urea groups enhance activity; C5-pyrrolidine substitutions are crucial for potency.[4] |
| PI3K (Phosphoinositide 3-kinase) | Key regulators of cell signaling in immunity and cancer. PI3Kδ is a target for inflammatory diseases.[7][8] | Idelalisib (different scaffold, but targets PI3Kδ) | C5-indole groups can form additional H-bonds, improving selectivity for the δ isoform.[7] |
| CDK (Cyclin-Dependent Kinase) | Master regulators of the cell cycle; often dysregulated in cancer.[9] | Dinaciclib | The core scaffold effectively occupies the ATP binding site to inhibit multiple CDKs.[9] |
| FLT3 (Fms-Like Tyrosine Kinase 3) | Mutations (e.g., ITD) are common drivers in Acute Myeloid Leukemia (AML).[10] | Quizartinib | Derivatives show potent, nanomolar inhibition of both wild-type and resistance-conferring mutants.[10] |
| Other Targets | EGFR, B-Raf, MEK, and others have also been successfully targeted.[1][5] | N/A | Demonstrates the broad applicability of the scaffold across the kinome. |
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of a novel kinase inhibitor starting from this compound.
Protocol 1: Stepwise Synthesis of a Disubstituted Pyrazolo[1,5-a]pyrimidine
This protocol demonstrates the selective, sequential functionalization of the scaffold.
Caption: General workflow for sequential synthesis.
Step A: Palladium-Catalyzed Suzuki Coupling at the C3 Position
-
Rationale: This reaction leverages the higher reactivity of the C-Br bond over the C-Cl bond to selectively install an aryl group at the C3 position. Tetrakis(triphenylphosphine)palladium(0) is a robust and commonly used catalyst for this transformation. An aqueous base is required for the transmetalation step of the catalytic cycle.
-
Materials & Equipment:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 v/v)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Nitrogen or Argon line for inert atmosphere
-
-
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. This is critical to prevent oxidation and deactivation of the palladium catalyst.
-
Add the degassed 1,4-dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90-100 °C under the inert atmosphere and stir vigorously for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 6-chloro-3-phenylpyrazolo[1,5-a]pyrimidine intermediate.
-
Step B: Nucleophilic Aromatic Substitution (SNAr) at the C6 Position
-
Rationale: The electron-withdrawing nature of the fused ring system activates the C6 position for nucleophilic attack. This reaction displaces the chloride with an amine, a common functional group in kinase inhibitors that often improves solubility and provides an additional interaction point. A non-nucleophilic base like DIPEA is used to quench the HCl generated in situ.
-
Materials & Equipment:
-
6-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine (from Step A, 1.0 eq)
-
Morpholine (2.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Sealed reaction vial, magnetic stirrer, heating block
-
-
Procedure:
-
In a sealed vial, dissolve the 6-chloro-3-phenylpyrazolo[1,5-a]pyrimidine intermediate in DMF.
-
Add morpholine, followed by DIPEA.
-
Seal the vial tightly and heat the mixture to 110-120 °C for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography or preparative HPLC to obtain the final target compound, 6-(morpholino)-3-phenylpyrazolo[1,5-a]pyrimidine.
-
Protocol 2: General In Vitro Kinase Inhibition Assay (Luminescence-Based)
-
Rationale: This protocol provides a method to determine the inhibitory potency (IC₅₀) of the newly synthesized compound. The ADP-Glo™ Kinase Assay is a common platform that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction. The amount of light generated is directly proportional to the kinase activity.
Caption: Workflow for a typical in vitro kinase assay.
-
Materials & Equipment:
-
Target kinase enzyme
-
Kinase-specific substrate and ATP
-
Synthesized inhibitor compound, dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate-reading luminometer
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution series of the test compound in DMSO (e.g., 10 concentrations, 3-fold dilutions starting from 10 mM).
-
Assay Setup:
-
To the appropriate wells of a 384-well plate, add a small volume of the diluted compound. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background.
-
Prepare a master mix of the kinase enzyme in reaction buffer. Add this to all wells except the "no enzyme" control.
-
Prepare a master mix of the substrate and ATP in reaction buffer.
-
-
Initiate Reaction: Add the substrate/ATP mix to all wells to start the kinase reaction. Mix briefly on a plate shaker.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or room temperature) for 60 minutes.
-
First Detection Step: Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Second Detection Step: Add the Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase into a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate luminometer.
-
Data Analysis:
-
Subtract the background ("no enzyme") signal from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
-
Conclusion and Future Directions
This compound is more than a simple chemical intermediate; it is a strategic platform for innovation in kinase inhibitor design. Its predictable, stepwise reactivity empowers researchers to conduct systematic SAR studies, leading to the rational development of potent and selective drug candidates. The protocols outlined here provide a foundational blueprint for synthesizing and evaluating novel inhibitors based on this privileged scaffold. As the quest for next-generation targeted therapies continues, the intelligent application of versatile building blocks like this one will remain a cornerstone of successful drug discovery programs.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. login.medscape.com [login.medscape.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. This compound [myskinrecipes.com]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
In vitro kinase assay protocol for pyrazolo[1,5-a]pyrimidine derivatives
Application Notes & Protocols
Topic: In Vitro Kinase Assay Protocol for Pyrazolo[1,5-a]pyrimidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Characterizing a Privileged Scaffold in Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, renowned for yielding potent and selective inhibitors of various protein kinases.[1] These enzymes are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] Pyrazolo[1,5-a]pyrimidine derivatives have been the focus of intense drug discovery efforts, leading to the development of inhibitors targeting a range of kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), EGFR, and Pim-1.[1][2][3][4][5][6]
The primary mechanism of action for many of these compounds is as ATP-competitive inhibitors.[1][2] They are designed to mimic the purine ring of ATP, allowing them to bind to the highly conserved ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of downstream substrates and interrupting aberrant signaling cascades.[2]
This application note provides a detailed, field-proven guide for researchers to quantitatively assess the inhibitory activity of novel pyrazolo[1,5-a]pyrimidine derivatives. We will detail two robust in vitro assay methodologies: the modern, high-throughput luminescence-based ADP-Glo™ assay and the traditional "gold standard" radiometric filter-binding assay.
Mechanism of Action: ATP-Competitive Inhibition
The efficacy of pyrazolo[1,5-a]pyrimidine derivatives hinges on their ability to outcompete endogenous ATP for the kinase's active site. This interaction blocks the phosphotransfer reaction, the fundamental function of a kinase.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 5. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. | Oxford Advanced Materials Network [advancedmaterials.ox.ac.uk]
- 6. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Cell-based assays for evaluating pyrazolo[1,5-a]pyrimidine anticancer activity
Topic: Cell-based Assays for Evaluating Pyrazolo[1,5-a]pyrimidine Anticancer Activity For: Researchers, scientists, and drug development professionals.
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity.[1][2] These compounds frequently act as inhibitors of key protein kinases that regulate cell proliferation, survival, and division, such as Cyclin-Dependent Kinases (CDKs) and Phosphoinositide 3-kinases (PI3Ks).[3][4][5][6][7] A systematic evaluation of their biological effects is crucial for advancing promising candidates through the drug discovery pipeline. This guide provides an integrated, multi-parametric approach to characterizing the anticancer properties of novel pyrazolo[1,5-a]pyrimidine derivatives using a suite of robust cell-based assays. We will detail the principles, step-by-step protocols, and data interpretation for assessing cytotoxicity, apoptosis induction, cell cycle perturbation, and target-specific pathway modulation.
Chapter 1: The Foundational Screen: Assessing Antiproliferative Activity
The initial and most fundamental question for any potential anticancer compound is whether it can inhibit the growth of or kill cancer cells. A cytotoxicity or antiproliferative assay provides the first quantitative measure of a compound's potency, typically expressed as a half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50). Tetrazolium salt-based assays are the workhorse for this primary screen due to their reliability, scalability for high-throughput screening (HTS), and cost-effectiveness.[8][9]
Principle of Tetrazolium-Based Assays (MTT & XTT)
These colorimetric assays quantify viable, metabolically active cells.[10] Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of a reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan salt.[11][12] The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells. While MTT produces an insoluble crystal requiring a solubilization step, newer reagents like XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) produce a water-soluble formazan, simplifying the protocol.[11]
Protocol 1: MTT Antiproliferative Assay
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MCF-7)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
Pyrazolo[1,5-a]pyrimidine compound stock (e.g., 10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette and plate reader
Step-by-Step Methodology:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for "untreated control" and "blank" (medium only).
-
Incubation: Allow cells to adhere and resume growth by incubating for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine compound in complete medium. A common range is 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions. For the "untreated control" wells, add medium with the same final concentration of vehicle (e.g., 0.1% DMSO).
-
Drug Incubation: Incubate the plate for 48 to 72 hours. The duration should be sufficient for the cells to undergo at least two division cycles.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will form visible purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis and Interpretation:
-
Subtract the average absorbance of the "blank" wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells: % Viability = (Absorbance_Treated / Absorbance_Control) * 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.
| Compound XYZ (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 85.7 ± 6.2 |
| 5 | 51.3 ± 3.8 |
| 10 | 22.1 ± 2.9 |
| 50 | 5.6 ± 1.5 |
| Calculated IC50 | ~5.2 µM |
An IC50 value in the low micromolar or nanomolar range suggests potent anticancer activity, warranting further mechanistic investigation.[13]
Chapter 2: Elucidating the Mechanism of Cell Death: Apoptosis
A potent cytotoxic effect often results from the induction of programmed cell death, or apoptosis.[14][15] This is a highly regulated process characterized by cell shrinkage, membrane blebbing, chromatin condensation, and activation of a specific family of proteases called caspases.[16] Confirming that a pyrazolo[1,5-a]pyrimidine induces apoptosis is a critical step in validating its therapeutic potential.
Protocol 2: Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
Principle: In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes. It can therefore identify late-stage apoptotic or necrotic cells where membrane integrity is lost.[17]
Materials:
-
Cells treated with the pyrazolo[1,5-a]pyrimidine compound (at IC50 and 2x IC50 concentrations) and a vehicle control.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Flow cytometer.
Step-by-Step Methodology:
-
Cell Treatment & Harvesting: Treat cells in 6-well plates for a relevant time period (e.g., 24 or 48 hours).
-
Harvest both floating and adherent cells. To do this, collect the culture medium (containing floating cells), wash adherent cells with PBS, and then detach them with Trypsin-EDTA. Combine all cells from the same sample.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of FITC-Annexin V and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour, collecting at least 10,000 events per sample.
Data Analysis and Interpretation: The data is visualized on a quadrant plot:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (or cells damaged during processing).
| Treatment | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Vehicle Control | 92.5 | 3.1 | 2.5 | 1.9 |
| Compound (IC50) | 45.3 | 28.7 | 22.1 | 3.9 |
| Compound (2x IC50) | 15.8 | 35.2 | 44.5 | 4.5 |
A dose-dependent increase in the early and late apoptotic populations is strong evidence of apoptosis induction.
Protocol 3: Western Blot for Cleaved Caspase-3 and Cleaved PARP
Principle: The activation of executioner caspases, like Caspase-3, is a central event in apoptosis.[16] Active Caspase-3 is a cleaved form of its inactive pro-enzyme. One of its key substrates is Poly (ADP-ribose) polymerase (PARP), a DNA repair enzyme. Cleavage of PARP by Caspase-3 inactivates it and is considered a hallmark of apoptosis.[18][19] Western blotting can detect the appearance of these cleaved fragments.
Materials:
-
Cell lysates from treated and control cells.
-
RIPA buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-cleaved-PARP, and a loading control (e.g., anti-β-Actin).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels, transfer apparatus, and blotting membranes.
-
Chemiluminescent substrate and imaging system.
Step-by-Step Methodology:
-
Lysate Preparation: After treatment, wash cells with ice-cold PBS and lyse them in ice-cold RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash again, add the chemiluminescent substrate, and capture the signal using an imaging system.
Data Analysis and Interpretation: A successful experiment will show a decrease in the full-length (pro) forms of Caspase-3 (~35 kDa) and PARP (~116 kDa) and a corresponding increase in their cleaved fragments (Caspase-3: ~17/19 kDa; PARP: ~89 kDa) in compound-treated samples compared to the control. The loading control (β-Actin) should remain constant across all lanes.
Chapter 3: Assessing Effects on Cell Proliferation: Cell Cycle Analysis
Many pyrazolo[1,5-a]pyrimidine derivatives function as CDK inhibitors.[3][4][13] CDKs are essential for driving the cell through the distinct phases of its division cycle (G1, S, G2, M).[20] Inhibition of CDKs should therefore cause cells to arrest at specific checkpoints. Flow cytometry analysis of DNA content is the standard method to investigate these effects.[21][22][23]
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA. The fluorescence intensity of a PI-stained cell is directly proportional to its DNA content. Flow cytometry can measure this fluorescence on a per-cell basis, allowing for the quantification of cells in G0/G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) phases of the cell cycle.[20]
Materials:
-
Cells treated with the compound and vehicle control.
-
Ice-cold 70% ethanol.
-
PI/RNase Staining Buffer.
Step-by-Step Methodology:
-
Cell Treatment & Harvesting: Treat and harvest cells as described in Protocol 2.
-
Fixation: After washing with PBS, resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. This fixes the cells and permeates the membranes.
-
Storage: Store the fixed cells at -20°C for at least 2 hours (can be stored for weeks).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in PI/RNase Staining Buffer. The RNase is crucial for degrading RNA, ensuring that PI only stains DNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze on a flow cytometer, collecting data from at least 10,000 cells.
Data Analysis and Interpretation: The output is a histogram of cell count versus fluorescence intensity. Software is used to model the peaks and determine the percentage of cells in each phase. An effective CDK inhibitor will cause a significant accumulation of cells in the phase it regulates.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55.4 | 28.1 | 16.5 |
| Compound (IC50) | 25.2 | 15.3 | 59.5 |
The data above indicates a potent G2/M arrest, which would be expected from an inhibitor of CDK1.[3][4]
Chapter 4: Confirming Mechanism of Action: Target Engagement
The final step is to confirm that the compound inhibits its intended kinase target within the cancer cells, leading to the observed phenotypic effects. This is achieved by measuring the phosphorylation status of the kinase's direct downstream substrates using Western blotting.
Protocol 5: Western Blot for Downstream Pathway Modulation
Principle: The activity of a kinase is measured by its ability to phosphorylate other proteins. Pyrazolo[1,5-a]pyrimidines have been shown to inhibit CDKs (downstream target: Rb) and the PI3K/Akt pathway (downstream target: Akt).[3][4][6] Using phospho-specific antibodies, we can detect a decrease in substrate phosphorylation as a direct readout of kinase inhibition by the compound.
Methodology: The Western blot protocol is identical to that described in Protocol 3. The key difference is the choice of primary antibodies.
-
To assess CDK2 inhibition: Probe separate blots with antibodies against phospho-Rb (Ser807/811) and total Rb . A decrease in the p-Rb/total Rb ratio indicates CDK2 inhibition.[3][4]
-
To assess PI3K inhibition: Probe separate blots with antibodies against phospho-Akt (Ser473) and total Akt . A decrease in the p-Akt/total Akt ratio indicates inhibition of the PI3K/Akt pathway.[6][18]
Data Analysis and Interpretation: For each sample, quantify the band intensity for both the phospho-protein and the total protein. A dose-dependent decrease in the ratio of phosphorylated substrate to total substrate is direct evidence that the pyrazolo[1,5-a]pyrimidine compound is engaging and inhibiting its target kinase inside the cell.
Conclusion
This application note outlines a logical and comprehensive workflow for characterizing the anticancer activity of novel pyrazolo[1,5-a]pyrimidine compounds. By progressing from a broad assessment of cytotoxicity to detailed mechanistic studies of apoptosis, cell cycle effects, and intracellular target engagement, researchers can build a robust data package. This integrated approach not only validates the compound's primary mechanism of action but also provides crucial insights necessary for its continued development as a potential cancer therapeutic.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel purine and pyrazolo[3,4-d]pyrimidine inhibitors of PI3 kinase-alpha: Hit to lead studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. ijprajournal.com [ijprajournal.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay to evaluate the cytotoxic potential of a drug | Bangladesh Journal of Pharmacology [banglajol.info]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. Targeting CDK2 and CDK7: rational design of pyrazolo[1,5-a]pyrimidine derivatives as potent anticancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
- 16. Apoptosis Assays | Thermo Fisher Scientific - AR [thermofisher.com]
- 17. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Evaluation of anticancer agents using flow cytometry analysis of cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
Application Notes & Protocols: A Guide to the Development of PROTACs Using the 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine Scaffold
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1] This guide provides a comprehensive framework for the rational design, synthesis, and evaluation of novel PROTACs utilizing the versatile 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine scaffold. This scaffold is a privileged structure in medicinal chemistry, frequently employed in the development of kinase inhibitors, making it an ideal starting point for creating potent and selective protein degraders.[2][3] We present detailed, field-proven protocols for the multi-step synthesis of a model PROTAC, its characterization, and its subsequent biological evaluation, including target degradation and cell viability assays. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical tool in their targeted protein degradation (TPD) programs.[4]
Introduction: The PROTAC Revolution and the Pyrazolopyrimidine Scaffold
PROTACs are heterobifunctional molecules that function by recruiting a specific E3 ubiquitin ligase to a protein of interest (POI), thereby inducing the POI's ubiquitination and subsequent degradation by the 26S proteasome.[4][5] This catalytic mechanism allows for substoichiometric degradation of target proteins, providing a significant advantage over traditional, occupancy-based inhibitors.[6]
A PROTAC molecule consists of three key components: a ligand for the POI ("warhead"), a ligand for an E3 ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a chemical linker that connects the two.[7][8] The design of each component, particularly the linker, is critical for achieving a stable and productive ternary complex (POI-PROTAC-E3 ligase) that leads to efficient degradation.[9][10]
The pyrazolo[1,5-a]pyrimidine core is a well-established pharmacophore in drug discovery, known for its ability to mimic the adenine ring of ATP and interact with the hinge region of kinase active sites.[3][11] The commercially available this compound[12][13] serves as an excellent starting material. Its two distinct halogen atoms provide orthogonal chemical handles for sequential, site-selective functionalization, enabling the strategic attachment of a linker and other necessary pharmacophoric elements.
The PROTAC Mechanism of Action
The fundamental principle of PROTAC action is the hijacking of the cell's native ubiquitin-proteasome system (UPS). The process can be summarized in the following key steps, as illustrated below.
Part I: Synthetic Protocol for a Pyrazolopyrimidine-Based PROTAC
This section details a representative synthetic route to conjugate a pyrazolopyrimidine-based warhead with a VHL E3 ligase ligand. The strategy involves a sequential functionalization of the 3-bromo and 6-chloro positions.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercial | Starting material.[13] |
| (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine | ≥95% | Commercial | Linker precursor. |
| VHL Ligand-PEG2-acid | ≥95% | Commercial | E.g., (2S,4R)-1-((S)-2-(tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-hydroxy-N-(2-(2-(carboxymethoxy)ethoxy)ethyl)pyrrolidine-2-carboxamide. |
| Pd(dppf)Cl₂·CH₂Cl₂ | Catalyst Grade | Commercial | Palladium catalyst for Suzuki coupling. |
| Sodium Carbonate (Na₂CO₃) | Anhydrous | Commercial | Base for Suzuki coupling. |
| HATU | Peptide Grade | Commercial | Amide coupling reagent. |
| DIPEA | Anhydrous | Commercial | Base for amide coupling. |
| Dioxane, DMF, DCM, Acetonitrile, Methanol | Anhydrous/HPLC | Commercial | Solvents. |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |
Synthetic Workflow Overview
The synthesis is a multi-step process designed for modularity, allowing for variations in the linker and E3 ligase ligand.
Step-by-Step Synthesis Protocol
Step 1: Suzuki Coupling for Linker Attachment (Synthesis of Intermediate A)
-
Rationale: A palladium-catalyzed Suzuki coupling is a robust and high-yielding method for forming C-C bonds. We selectively react the C6-chloro position, which is generally more reactive in such couplings on this scaffold than the C3-bromo position. This allows the introduction of a linker precursor with a terminal amine for subsequent conjugation.
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine (1.1 eq), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).
-
Add anhydrous 1,4-dioxane (to 0.1 M) and a 2 M aqueous solution of Na₂CO₃ (3.0 eq).
-
Degas the mixture by bubbling N₂ through the solution for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., gradient of 0-10% methanol in dichloromethane) to yield Intermediate A .
-
Characterize by ¹H NMR and HRMS to confirm structure and purity.
Step 2: Amide Coupling to VHL Ligand (Synthesis of Final PROTAC)
-
Rationale: Amide bond formation is a reliable method for conjugating the warhead-linker and E3 ligase ligand components. HATU is a highly efficient coupling reagent that minimizes side reactions and racemization.
-
In a round-bottom flask, dissolve the VHL Ligand-PEG2-acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (to 0.1 M).
-
Add DIPEA (3.0 eq) and stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of Intermediate A (1.1 eq) in anhydrous DMF.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% aqueous LiCl solution (to remove DMF), followed by saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 3: Purification and Characterization
-
Purify the crude final product using reverse-phase preparative HPLC (e.g., C18 column with a water/acetonitrile gradient containing 0.1% TFA or formic acid).
-
Combine the pure fractions and lyophilize to obtain the final PROTAC as a solid.
-
Confirm the identity and purity (>95%) of the final compound by analytical HPLC, ¹H NMR, and HRMS.
Part II: Biological Evaluation Protocols
After successful synthesis and characterization, the PROTAC must be evaluated for its ability to induce the degradation of the target protein in a cellular context.
Protocol: Western Blot for Target Protein Degradation
-
Principle: Western blotting is a fundamental technique used to semi-quantitatively measure the levels of a specific protein in cell lysates, providing direct evidence of PROTAC-induced degradation.[1][5]
Materials:
-
Cell line expressing the target protein of interest (e.g., a cancer cell line for a kinase target).
-
Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS).
-
Purified PROTAC stock solution (e.g., 10 mM in DMSO).
-
Vehicle control (DMSO).
-
Proteasome inhibitor (e.g., MG132, 10 mM stock in DMSO).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE equipment and reagents (gels, running buffer, etc.).
-
Protein transfer system (e.g., wet or semi-dry).
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the POI.
-
Primary antibody against a loading control (e.g., GAPDH, β-Actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment. Allow cells to adhere overnight.
-
PROTAC Treatment:
-
Dose-Response: Treat cells with serial dilutions of the PROTAC (e.g., 1000, 300, 100, 30, 10, 3, 1, 0 nM) for a fixed time (e.g., 18-24 hours). Include a DMSO vehicle control.
-
Time-Course: Treat cells with a fixed concentration of the PROTAC (e.g., 100 nM) for various durations (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Mechanism Control: Include a co-treatment condition with the PROTAC (100 nM) and a proteasome inhibitor like MG132 (10 µM, added 2 hours prior to PROTAC) to confirm proteasome-dependent degradation.[14]
-
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with 100-200 µL of ice-cold RIPA buffer per well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Lysate Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4 °C. Collect the supernatant containing the soluble proteins.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[1]
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95 °C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Separate proteins by electrophoresis, then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody for the POI (at the manufacturer's recommended dilution) overnight at 4 °C.
-
Wash the membrane 3x with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Re-probing: Strip the membrane (if necessary) and re-probe with the loading control antibody (e.g., anti-GAPDH) to confirm equal loading.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control band intensity. Calculate the percentage of remaining protein relative to the vehicle control. Plot the data to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[1][]
Protocol: Cell Viability Assay
-
Principle: To assess the functional consequence of target protein degradation, a cell viability or cytotoxicity assay is performed. This is particularly relevant if the target protein is essential for cell survival, as in many cancers.[16]
Materials:
-
Cell line of interest.
-
96-well clear-bottom cell culture plates.
-
Purified PROTAC stock solution (10 mM in DMSO).
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin-based reagents).
-
Plate reader capable of luminescence or absorbance measurements.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-10,000 cells/well) in 100 µL of medium. Allow to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in culture medium. Add the compounds to the wells (final DMSO concentration <0.5%). Include a vehicle control (DMSO) and a positive control for cell death if available.
-
Incubation: Incubate the plate for a period relevant to the protein's turnover and functional impact (e.g., 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo®), then measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated wells (100% viability). Plot the percentage of viability against the log of the PROTAC concentration and use a non-linear regression (four-parameter variable slope) to calculate the IC₅₀ or GI₅₀ value.
Data Interpretation and Troubleshooting
| Parameter | Definition | Desired Outcome | Common Issues & Solutions |
| DC₅₀ | Concentration of PROTAC required to degrade 50% of the target protein. | Low nanomolar range. | High DC₅₀: Poor cell permeability, unstable ternary complex, or inefficient ubiquitination. -> Redesign linker (length, composition), change E3 ligase, or modify warhead attachment point.[9][10] |
| Dₘₐₓ | Maximum percentage of protein degradation achieved. | >80-90%. | Low Dₘₐₓ ("Hook Effect"): At high concentrations, binary complexes (PROTAC-POI, PROTAC-E3) dominate over the productive ternary complex. -> This is a known phenomenon and confirms a PROTAC mechanism. |
| IC₅₀/GI₅₀ | Concentration of PROTAC that inhibits cell viability/growth by 50%. | Potent and correlated with DC₅₀. | No effect on viability: The target protein may not be critical for cell survival in that cell line, or degradation is insufficient. -> Test in a different, more sensitive cell line. |
| MG132 Rescue | Abolition of degradation in the presence of a proteasome inhibitor. | Complete or significant rescue of protein levels. | No rescue: Degradation may be occurring through a non-proteasomal pathway (e.g., lysosomal), or the effect is due to transcriptional repression. -> Investigate off-target effects. |
Conclusion
The this compound scaffold represents a powerful and versatile starting point for the development of novel PROTACs, particularly those targeting the kinome. Its tunable reactivity allows for the systematic and modular synthesis of PROTAC libraries. By following the detailed synthetic and biological evaluation protocols outlined in this guide, researchers can efficiently design, create, and validate new molecules for targeted protein degradation, accelerating the discovery of next-generation therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PROTACs: An Emerging Therapeutic Modality in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | CymitQuimica [cymitquimica.com]
- 13. calpaclab.com [calpaclab.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines
Welcome to the technical support guide for the synthesis of pyrazolo[1,5-a]pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. The following FAQs and troubleshooting guides are based on established literature and practical field experience to help you optimize your reaction outcomes.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: My reaction is producing a mixture of isomers. How can I identify the major and minor products, and what is the most common isomeric impurity?
A1: The most frequent side reaction in the synthesis of pyrazolo[1,5-a]pyrimidines is the formation of regioisomers. This typically occurs when a 5-aminopyrazole is reacted with an unsymmetrical 1,3-dielectrophile, such as a β-dicarbonyl compound.[1][2] The 5-aminopyrazole has two primary nucleophilic centers: the exocyclic amino group (-NH2) and the endocyclic pyrazole nitrogen (N1).
-
Desired Product: Nucleophilic attack from the exocyclic -NH2 group on the dielectrophile, followed by cyclization involving the N1 nitrogen, yields the target pyrazolo[1,5-a]pyrimidine .
-
Common Side Product: Conversely, if the initial attack occurs from the endocyclic N1 atom, a different regioisomer, the pyrazolo[3,4-b]pyridine , can be formed, though other isomers like pyrazolo[5,1-b]pyrimidines are also possible depending on the specific reactants and conditions.[1][3]
Identification: The most reliable method for identifying these isomers is through Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H-15N HMBC or by comparing 1H and 13C NMR shifts to literature values for known compounds. The chemical shifts of the bridgehead carbon and the protons on the pyrimidine ring are characteristically different between the isomers. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) can also be used to separate and identify the different masses of potential dimeric byproducts, although isomers will have the same mass.
Q2: I have confirmed the presence of regioisomers. What are the key reaction parameters I should adjust to improve the regioselectivity for the desired pyrazolo[1,5-a]pyrimidine?
A2: Regioselectivity is a delicate balance of reactant electronics and reaction conditions. The exocyclic amino group is generally more nucleophilic than the endocyclic nitrogen, which favors the formation of the desired pyrazolo[1,5-a]pyrimidine.[3] However, several factors can shift this balance.
Key Parameters to Optimize:
-
pH/Catalyst: The choice of an acidic, basic, or neutral medium is critical.
-
Acidic Conditions (e.g., acetic acid, H2SO4): Can protonate the more basic exocyclic amino group, reducing its nucleophilicity. This may inadvertently favor the attack from the endocyclic nitrogen, leading to the undesired isomer.
-
Basic or Neutral Conditions (e.g., ethanol, refluxing in THF, or using a base like triethylamine): These conditions typically favor the formation of the pyrazolo[1,5-a]pyrimidine isomer by maintaining the higher nucleophilicity of the exocyclic amine.[4]
-
-
Solvent: The polarity of the solvent can influence the reactivity of the nucleophilic centers. Experimenting with a range of solvents from polar protic (e.g., ethanol) to polar aprotic (e.g., DMF) and non-polar (e.g., toluene) can help optimize selectivity.
-
Temperature: Higher temperatures can sometimes provide enough energy to overcome the activation barrier for the formation of the thermodynamically more stable product, which may not always be the desired kinetic product. A systematic study of temperature effects (e.g., room temperature, 50 °C, reflux) is recommended.
The interplay of these factors is illustrated in the troubleshooting workflow below.
Troubleshooting Guide: Low Yield and Impurity Profile
This guide provides a systematic approach to diagnosing and solving common issues in pyrazolo[1,5-a]pyrimidine synthesis.
Problem: Low Yield and/or a Complex Mixture of Products
A low yield of the desired product accompanied by multiple spots on a TLC plate or several peaks in an HPLC chromatogram points towards competing side reactions.
Caption: A workflow for troubleshooting pyrazolo[1,5-a]pyrimidine synthesis.
Mechanistic Insight: The Origin of Regioisomers
Understanding the reaction mechanism is key to controlling its outcome. The primary cyclocondensation reaction involves two potential pathways originating from the two nucleophilic nitrogens of the 5-aminopyrazole.
Caption: Competing pathways in the synthesis of pyrazolo[1,5-a]pyrimidines.
Protocols & Data
Protocol 1: General Procedure for Optimizing Regioselectivity
This protocol provides a framework for screening conditions to maximize the yield of the desired pyrazolo[1,5-a]pyrimidine isomer.
Materials:
-
Substituted 5-aminopyrazole
-
1,3-Dicarbonyl compound (or other suitable 1,3-dielectrophile)
-
Solvent screen: Ethanol, Acetic Acid, Toluene, Tetrahydrofuran (THF)
-
Catalyst/Additive screen: Triethylamine (TEA), Sulfuric Acid (cat.), none
-
Standard laboratory glassware and reflux setup
-
TLC plates and HPLC for reaction monitoring
Procedure:
-
Setup Parallel Reactions: In separate flasks, dissolve the 5-aminopyrazole (1.0 eq) in the chosen solvent (e.g., Ethanol).
-
Vary Conditions:
-
Flask A (Neutral): Add the 1,3-dicarbonyl compound (1.1 eq).
-
Flask B (Basic): Add triethylamine (1.5 eq) followed by the 1,3-dicarbonyl compound (1.1 eq).
-
Flask C (Acidic): Use acetic acid as the solvent, or add a catalytic amount of H2SO4 to a neutral solvent, then add the 1,3-dicarbonyl compound (1.1 eq).
-
-
Reaction Execution: Heat the reactions to reflux (or a set temperature, e.g., 80 °C) and monitor their progress by TLC or HPLC every hour.
-
Work-up and Analysis: Once the starting material is consumed, cool the reactions, perform an appropriate work-up (e.g., solvent evaporation, extraction), and analyze the crude product ratio by 1H NMR or HPLC.
-
Optimization: Based on the results, further refine the optimal condition (e.g., screen more solvents under basic conditions if Flask B gave the best result).
Table 1: Effect of Reaction Conditions on Regioselectivity
The following table summarizes literature findings on how different conditions can influence the outcome of the reaction between 5-aminopyrazoles and 1,3-dielectrophiles.
| Catalyst/Solvent System | Typical Outcome | Rationale | Reference |
| Acetic Acid (Solvent) | Often leads to mixtures or favors the undesired isomer. | Protonation of the exocyclic amine reduces its nucleophilicity. | [1][5] |
| Ethanol (Solvent), Reflux | Generally good selectivity for pyrazolo[1,5-a]pyrimidine. | Neutral, polar protic medium favors attack from the more nucleophilic exocyclic amine. | [4] |
| Triethylamine/Ethanol | High selectivity for the desired pyrazolo[1,5-a]pyrimidine. | The base ensures the exocyclic amine remains deprotonated and highly nucleophilic. | [4] |
| Microwave, Solvent-Free | Can lead to high yields and short reaction times, but selectivity must be verified. | High energy input can sometimes overcome selectivity barriers. | [1][6] |
| Acylated Meldrum's Acids | Fine-tuning conditions (acid vs. base) allows for selective access to different regioisomers. | The reactive intermediate's nature is highly dependent on the pH, directing the cyclization. | [2] |
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of pyrazolo[1,5-alpha]pyrimidinone regioisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Halogenated Pyrazolo[1,5-a]pyrimidine Derivatives
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with halogenated pyrazolo[1,5-a]pyrimidine derivatives. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of this important class of heterocyclic compounds. The unique electronic properties and potential for halogen bonding conferred by halogen substituents can introduce complexities in standard purification protocols. This resource is designed to provide both practical solutions and the underlying scientific principles to empower you to optimize your purification workflows.
The pyrazolo[1,a]pyrimidine core is a privileged scaffold in medicinal chemistry, frequently appearing in potent kinase inhibitors and other therapeutic agents.[1][2] Halogenation of this core is a common strategy to modulate pharmacokinetic properties, such as membrane permeability and metabolic stability, or to enhance binding affinity to biological targets.[3] However, these modifications also present unique purification challenges, including the removal of regioisomers, starting materials, and dehalogenated byproducts which can have very similar chromatographic behavior to the desired product.[3]
This guide is structured to address the most common purification techniques—flash column chromatography and recrystallization—followed by a general FAQ section.
Section 1: Troubleshooting Flash Column Chromatography
Flash column chromatography is the workhorse for purifying moderately polar to nonpolar organic compounds. However, the basic nitrogen atoms in the pyrazolo[1,5-a]pyrimidine ring system can lead to issues like peak tailing and irreversible adsorption on standard silica gel.
Q1: My halogenated pyrazolo[1,5-a]pyrimidine is showing significant tailing on the silica gel column, leading to poor separation from impurities. What's causing this and how can I fix it?
A1: This is a classic issue arising from the interaction between the basic nitrogen atoms of your pyrimidine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction slows the elution of your compound in an uneven manner, causing the characteristic tailing or streaking.
Causality: The lone pairs on the pyrimidine nitrogens act as Lewis bases, forming strong hydrogen bonds with the acidic protons of the silanol groups. This interaction is often stronger than the desired partitioning between the stationary and mobile phases, disrupting the chromatographic process.
Solution Workflow:
-
Neutralize the Stationary Phase: The most effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica.
-
Protocol: Add 0.1-1% triethylamine (TEA) or a few drops of ammonium hydroxide to the polar component of your solvent system (e.g., methanol or ethyl acetate) before preparing your mobile phase.[4] Run a TLC with the modified solvent system to confirm that the tailing is suppressed and to re-optimize your mobile phase composition.
-
-
Switch to a Different Stationary Phase: If tailing persists, consider an alternative stationary phase.
-
Neutral or Basic Alumina: These are excellent alternatives for purifying basic compounds.[4]
-
Reversed-Phase (C18) Silica: For more polar derivatives, reversed-phase chromatography, which separates compounds based on hydrophobicity, can be highly effective.[4][5] Halogenation generally increases the hydrophobicity of the molecule.[5]
-
Q2: I'm trying to separate my desired 3-halogenated pyrazolo[1,5-a]pyrimidine from an unreacted starting material, but their Rf values are very close. How can I improve the resolution?
A2: Achieving good separation between compounds with similar polarities requires careful optimization of the mobile phase and column parameters.
Causality: The halogen atom may only impart a minor change in the overall polarity of the molecule compared to the parent pyrazolo[1,5-a]pyrimidine, resulting in very similar retention factors (Rf) on TLC.
Solution Workflow:
-
Solvent System Optimization:
-
Test a Range of Solvents: Do not rely solely on standard hexane/ethyl acetate systems. Experiment with different solvents that offer alternative selectivities. Dichloromethane/methanol, toluene/acetone, or ethyl acetate/ethanol can sometimes provide the necessary resolution.
-
Isocratic vs. Gradient Elution: If an isocratic (single solvent mixture) system fails, a shallow gradient elution is highly recommended.[6] Start with a low-polarity mobile phase and gradually increase the percentage of the more polar solvent. This sharpens peaks and can resolve closely eluting compounds.[7]
-
-
Column Parameter Adjustment:
-
Reduce Sample Load: Overloading the column is a common cause of poor separation. A general rule of thumb is to load an amount of crude material that is 1-5% of the mass of the silica gel.[4][8]
-
Use a Larger Column/Finer Silica: A longer or wider column increases the surface area for interaction, providing more theoretical plates for separation. Using silica gel with a smaller particle size can also significantly improve resolution.
-
| Solvent System Component 1 | Solvent System Component 2 | Typical Ratio Range | Notes |
| Hexanes / Heptane | Ethyl Acetate | 9:1 to 1:1 | Standard system for non-polar to moderately polar compounds. |
| Dichloromethane | Methanol | 99:1 to 9:1 | Good for more polar compounds. Be aware of DCM's higher density. |
| Toluene | Acetone | 9:1 to 1:1 | Offers different selectivity due to aromatic interactions. |
| Hexanes / Ethyl Acetate | Triethylamine (TEA) | Add 0.1-1% TEA | To neutralize silica and prevent tailing of basic compounds.[6] |
Table 1: Common Solvent Systems for Flash Chromatography of Pyrazolo[1,5-a]pyrimidine Derivatives.
Q3: My compound seems to be decomposing on the column. My collected fractions are impure, and the overall yield is very low. What should I do?
A3: Decomposition on silica gel can occur if your specific derivative is sensitive to acid.[7]
Causality: The acidic nature of silica gel can catalyze degradation reactions for certain sensitive functional groups.
Solution Workflow:
-
Confirm Instability: Before running a large-scale column, perform a stability test.
-
Protocol: Spot your crude material on a TLC plate. Let the plate sit on the benchtop for 30-60 minutes. Then, elute the plate and check for the appearance of new spots, which would indicate decomposition.[7]
-
-
Deactivate the Silica: If instability is confirmed, you must use a deactivated stationary phase.
-
Protocol: Prepare a slurry of your silica gel in your chosen mobile phase containing 1-3% triethylamine. Pack the column and flush with at least one column volume of this solvent mixture before loading your sample.[6] This pre-treatment neutralizes the most acidic sites.
-
-
Alternative Purification Methods: If decomposition is severe, avoid silica gel altogether. Consider recrystallization, preparative HPLC, or chromatography on a less acidic medium like Florisil or alumina.[7]
Section 2: Troubleshooting Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline material, but success depends heavily on solvent choice and technique.[9][10]
Q1: My halogenated pyrazolo[1,5-a]pyrimidine is "oiling out" instead of forming crystals upon cooling. How can I fix this?
A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is too supersaturated. The resulting oil is an amorphous form of your compound that can trap impurities.[4]
Causality: The solubility of the compound drops so rapidly upon cooling that the molecules do not have time to orient themselves into an ordered crystal lattice. This is common with impurities that depress the melting point of the mixture.
Solution Workflow:
-
Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to ensure you are not overly saturated. Then, allow the flask to cool very slowly. Insulating the flask with glass wool or paper towels can help. Slow cooling is critical for the formation of well-ordered crystals.[9]
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches provide nucleation sites for crystal growth.[9]
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to act as a template for crystallization.[4]
-
-
Change the Solvent System:
-
Single Solvent: Your compound may be too soluble in the chosen solvent. Find a solvent in which it is less soluble at higher temperatures.
-
Two-Solvent System: This is often the best approach. Dissolve your compound in a minimum amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble, but which is miscible with the good solvent) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point).[11] Then, allow it to cool slowly.
-
| Problem | Primary Cause | Solution |
| Oiling Out | Solution is too concentrated or cools too quickly. | Re-heat, add a small amount of extra solvent, and cool very slowly.[4] |
| No Crystals Form | Solution is not saturated; nucleation is inhibited. | Evaporate some solvent; scratch the flask or add a seed crystal.[9] |
| Low Recovery | Too much solvent was used; compound is still soluble at low temp. | Minimize the amount of hot solvent used; cool the solution in an ice bath before filtering. |
| Poor Purity | Crystals formed too quickly, trapping impurities. | Ensure slow cooling; wash the collected crystals with a small amount of cold, fresh solvent.[12] |
Table 2: Common Recrystallization Issues and Solutions.
Section 3: Frequently Asked Questions (FAQs)
Q1: How do I confirm the purity and identity of my final halogenated pyrazolo[1,5-a]pyrimidine product?
A1: A combination of techniques is essential for unambiguous characterization.
-
NMR Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure. The chemical shifts and coupling constants will verify the pyrazolo[1,5-a]pyrimidine core and the position of the halogen and other substituents.[13][14] For example, comparing the spectra to the parent, unhalogenated compound can confirm the regioselectivity of the halogenation.[15]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula. The isotopic pattern can be particularly informative for chlorine- and bromine-containing compounds.
-
High-Performance Liquid Chromatography (HPLC): A single, sharp peak on an HPLC chromatogram is a strong indicator of purity.[5] Reversed-phase HPLC is commonly used for this class of compounds.
-
Melting Point: A sharp, well-defined melting point is characteristic of a pure crystalline solid. Impurities will typically cause the melting point to be depressed and broadened.
Q2: I'm performing a halogenation reaction on a pyrazolo[1,5-a]pyrimidine. What are the most likely impurities I'll need to remove?
A2: The impurity profile depends on the specific reaction, but common side-products include:
-
Unreacted Starting Material: If the reaction did not go to completion.
-
Regioisomers: Depending on the directing effects of existing substituents, halogenation could occur at multiple positions on the ring system.[16] For instance, direct C3 halogenation is common.[16]
-
Di-halogenated Products: If the reaction conditions are too harsh or the halogenating agent is in excess.
-
Dehalogenated Byproducts: Sometimes observed in subsequent reaction steps or during workup.[3]
-
Hydrolyzed Reagents: For example, if using N-halosuccinimide (NXS) reagents, succinimide is a common byproduct.
Q3: Can I use a short silica plug instead of a full column to purify my compound?
A3: Yes, a short "plug" of silica is an excellent technique for a rapid, preliminary purification, especially when the desired compound has a significantly different Rf from the impurities.[6] This method is effective for removing highly polar baseline impurities (like salts or succinimide) or very non-polar impurities that will elute in the solvent front. It is not suitable for separating compounds with close Rf values.
Visual Workflow Guides
The following diagrams illustrate logical workflows for selecting a purification method and troubleshooting common issues.
Caption: Decision tree for selecting an initial purification strategy.
Caption: Troubleshooting workflow for poor separation in flash chromatography.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. orgsyn.org [orgsyn.org]
- 9. Recrystallization [sites.pitt.edu]
- 10. mt.com [mt.com]
- 11. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and NMR spectroscopic study of derivatives of pyrazolo[1,5-<i>a</i>]pyrimidines | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 15. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor solubility of pyrazolo[1,5-a]pyrimidine compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]pyrimidine compounds. This guide is designed to provide practical, in-depth solutions to one of the most common challenges encountered with this scaffold: poor aqueous solubility. Here, we combine established scientific principles with field-proven techniques to help you overcome solubility hurdles in your experiments.
Part 1: Troubleshooting Guide
This section addresses specific, immediate problems you might encounter during your workflow. The question-and-answer format is designed for quick problem-solving.
Q1: My pyrazolo[1,5-a]pyrimidine compound precipitated out of my aqueous buffer during my biological assay. What can I do?
A1: Compound precipitation during an assay is a frequent issue that can invalidate results. The cause can be either kinetic (the rate of dissolution is slower than the rate of precipitation from a supersaturated solution) or thermodynamic (the compound has reached its maximum equilibrium solubility).
Immediate Corrective Actions:
-
Assess the Precipitate: First, confirm the precipitate is indeed your compound and not a salt from the buffer.
-
Gentle Warming & Agitation: Briefly warm the solution to 37°C and use gentle agitation (vortexing or sonication). This can sometimes redissolve a kinetically trapped precipitate. However, be cautious as this may only provide a temporary supersaturated state.
Long-Term Solutions & Strategy:
-
Reduce Final Compound Concentration: The simplest approach is to lower the compound concentration in your assay to below its solubility limit.
-
Increase Co-Solvent Percentage: If your assay tolerates it, incrementally increase the percentage of your organic co-solvent (typically DMSO). Many pyrazolo[1,5-a]pyrimidines are initially dissolved in DMSO before dilution into an aqueous buffer.[1][2][3] Be mindful that high concentrations of DMSO can affect cell viability and enzyme activity. A final DMSO concentration of <0.5% is generally recommended for cellular assays.
-
pH Modification: The pyrazolo[1,5-a]pyrimidine scaffold contains nitrogen atoms that can be protonated.[4] Modifying the pH of your buffer can significantly impact solubility.[5][6] Experiment with a range of physiologically relevant pH values (e.g., 6.5 to 8.0) to find an optimum where your compound is more soluble.
-
Incorporate Solubilizing Excipients:
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble molecules, effectively increasing their aqueous solubility.[5][7]
-
Surfactants: Non-ionic surfactants like Tween 80 can form micelles that solubilize hydrophobic compounds. This is particularly useful for in vivo formulations.
-
The following workflow provides a decision-making process for addressing compound precipitation.
Q2: I am getting inconsistent solubility results for the same compound. Why is this happening and how can I get reliable data?
A2: Inconsistent solubility data often points to differences in experimental protocol rather than the compound itself. The key is to distinguish between kinetic and thermodynamic solubility.
-
Kinetic Solubility: This is a high-throughput measurement of how quickly a compound dissolves after being introduced from a DMSO stock into a buffer.[2][8][9] It's fast but can be misleading, often overestimating solubility because it can form supersaturated solutions that haven't had time to precipitate.[9] This is typically measured over short incubation times (e.g., 2 hours).[1][3]
-
Thermodynamic Solubility: This is the true equilibrium solubility, measured when a solid compound is in equilibrium with its dissolved state in a buffer.[2][8] This requires longer incubation times (e.g., 24 hours or more) to ensure equilibrium is reached.[1]
To ensure consistency, you must standardize your protocol. We recommend performing a shake-flask thermodynamic solubility assay for the most reliable and reproducible results.
Protocol: Standardized Thermodynamic Solubility Assay (Shake-Flask Method)
-
Preparation: Add an excess of your solid pyrazolo[1,5-a]pyrimidine compound to a known volume of your aqueous buffer (e.g., PBS, pH 7.4) in a glass vial. Note: Do not add from a DMSO stock for this assay.
-
Equilibration: Seal the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours. This extended time is crucial for reaching equilibrium.[1]
-
Separation: After incubation, separate the undissolved solid from the solution. This can be done by:
-
Centrifugation at high speed (e.g., 14,000 rpm for 15 minutes).
-
Filtration using a low-binding filter plate (e.g., Millipore Multiscreen solubility filter plates).[1]
-
-
Quantification: Carefully take an aliquot of the clear supernatant.
-
Dilution: Dilute the supernatant with a suitable organic solvent (e.g., Acetonitrile or DMSO) to prevent precipitation and to bring the concentration into the linear range of your analytical method.
-
Analysis: Quantify the compound concentration using a validated analytical method, such as LC-MS or UV-Vis spectroscopy, against a standard calibration curve.[1]
By following this standardized protocol, you will minimize variability and obtain the true thermodynamic solubility of your compound.
Part 2: Frequently Asked Questions (FAQs)
This section covers broader, foundational questions about the solubility of pyrazolo[1,5-a]pyrimidine compounds.
Q1: What intrinsic properties of the pyrazolo[1,5-a]pyrimidine scaffold contribute to its poor solubility?
A1: The poor solubility of many pyrazolo[1,5-a]pyrimidine derivatives stems from their fundamental physicochemical properties. The fused heterocyclic ring system is often planar and rigid.[10] This planarity allows the molecules to pack tightly and efficiently into a crystal lattice.[10] The energy required to break this stable crystal lattice (crystal lattice energy) is high, making it difficult for solvent molecules to surround and dissolve the individual compound molecules.
Furthermore, the presence of hydrogen bond donors and acceptors can contribute to strong intermolecular interactions within the crystal, further increasing the lattice energy and reducing aqueous solubility.[10]
Q2: What are the best formulation strategies to improve the bioavailability of a poorly soluble pyrazolo[1,5-a]pyrimidine for in vivo studies?
A2: For in vivo studies, simply dissolving the compound is not enough; it must be in a formulation that allows for absorption. Several advanced formulation strategies can be employed:
-
Amorphous Solid Dispersions (ASDs): This involves dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix.[5][6][7] The amorphous form has a lower energy barrier to dissolution compared to the stable crystalline form, leading to higher apparent solubility and improved absorption.
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the drug increases its surface area-to-volume ratio.[5][7] According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate, which can improve bioavailability.[7]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) can be very effective.[7] These formulations can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS) that form fine emulsions in the gut, facilitating absorption.[7]
The choice of strategy depends on the specific properties of your compound. A summary of common approaches is presented below.
| Formulation Strategy | Mechanism of Action | Best Suited For |
| pH Adjustment / Salt Formation | Increases ionization of the compound, which is generally more soluble than the neutral form.[6] | Compounds with ionizable functional groups (basic nitrogens). |
| Co-solvents | Reduces the polarity of the aqueous solvent, increasing the solubility of hydrophobic compounds.[6] | Preclinical formulations where toxicity of the co-solvent is manageable. |
| Cyclodextrin Complexation | Encapsulates the hydrophobic drug within its cavity, presenting a hydrophilic exterior to the solvent.[5][7] | Compounds that fit sterically into the cyclodextrin cavity. |
| Amorphous Solid Dispersions | Presents the drug in a higher-energy, non-crystalline form, which dissolves more readily.[6][7] | Compounds that can be stabilized in an amorphous state by a polymer. |
| Particle Size Reduction | Increases the surface area of the solid drug, leading to a faster rate of dissolution.[5][7] | Compounds whose absorption is limited by dissolution rate. |
Q3: How can I modify my pyrazolo[1,5-a]pyrimidine structure during lead optimization to improve solubility?
A3: Medicinal chemistry strategies can be employed to intrinsically improve the solubility of the molecule itself.
-
Reduce Planarity and Introduce Rotatable Bonds: Disrupting the planarity of the molecule can hinder efficient crystal packing, thereby lowering the crystal lattice energy.[10] Introducing flexible side chains or non-aromatic linkers can increase the rotational degrees of freedom, which is favorable for solubility.[10]
-
Add Ionizable Groups: Introducing a basic amine or an acidic group allows for salt formation. Salts are generally more soluble in water than their neutral counterparts.
-
Add Polar Functional Groups: Strategically adding polar groups (e.g., hydroxyl, morpholine) that can extend into the solvent can improve solvation and overall solubility.[11] For example, Suzuki cross-coupling reactions can be used to install polar groups to enhance solubility and improve pharmacokinetic profiles.[4]
-
Control Lipophilicity (LogP): While a certain degree of lipophilicity is needed for membrane permeability, excessively high LogP values are often correlated with poor solubility. Aim for a balanced LogP, typically in the range of 1-3 for orally administered drugs.
The diagram below illustrates the relationship between key molecular properties and their impact on solubility.
References
- 1. enamine.net [enamine.net]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 6. chemrealm.com [chemrealm.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives [mdpi.com]
Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions with N-Heterocycles
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving N-heterocyclic substrates. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in this powerful yet nuanced area of synthetic chemistry. The following content is structured in a question-and-answer format, moving from general, high-frequency issues to more specific, reaction-focused troubleshooting. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial hurdles faced during the setup and execution of palladium-catalyzed reactions with N-heterocycles.
Q1: My reaction shows low or no conversion. What are the first things I should check?
A1: When a reaction fails to proceed, a systematic check of the fundamentals is the most efficient path to a solution.
-
Reagent Integrity: Verify the purity and integrity of all reagents. Boronic acids, in particular, can degrade during storage. Ensure your N-heterocyclic halide is pure and that the organometallic coupling partner is of high quality.
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel was properly sealed and that all solvents were rigorously degassed. An inadequate inert atmosphere is a frequent cause of failure.[1]
-
Catalyst Activation: Many common precatalysts, like Pd(OAc)₂, require in situ reduction to the active Pd(0) species. If this activation is inefficient, the catalytic cycle will not initiate. Consider using a well-defined Pd(0) source (e.g., Pd(PPh₃)₄) or a modern precatalyst (e.g., Buchwald G3 precatalysts) designed for efficient activation.[1][2][3][4]
-
Base and Solvent: The choice and quality of the base are critical. Ensure it is anhydrous and finely powdered for solid bases to maximize surface area. The solvent must be anhydrous and of high purity.
Q2: I'm observing the formation of black precipitate (palladium black) in my reaction. What does this mean and how can I prevent it?
A2: The formation of palladium black is a visual indicator of catalyst decomposition. The catalytically active, soluble palladium species has aggregated into inactive, elemental palladium. This is a common failure mode, especially at elevated temperatures.
-
Ligand Choice & Stability: The supporting ligand may be degrading or dissociating from the palladium center, leaving it unprotected and prone to aggregation. Consider switching to a more robust ligand. N-heterocyclic carbenes (NHCs) are known to form very strong bonds with palladium, offering superior thermal stability compared to many phosphine ligands.[5]
-
Reaction Temperature: High temperatures can accelerate the rate of catalyst decomposition. Attempt the reaction at the lowest temperature that still allows for reasonable reaction rates.
-
Ligand-to-Metal Ratio: If you are not using a pre-formed catalyst, ensure the ligand-to-palladium ratio is optimal. An excess of ligand can sometimes help stabilize the catalyst, although this can also inhibit reactivity in some cases. Using well-defined precatalysts with a 1:1 ligand-to-palladium ratio can often provide more consistent results.[2][3][4]
Q3: Why are reactions with N-heterocycles so challenging compared to simple aryl halides?
A3: The core challenge arises from the Lewis basic nitrogen atom(s) within the heterocycle. The lone pair of electrons on the nitrogen can coordinate strongly to the palladium center. This coordination can have several detrimental effects:
-
Catalyst Poisoning: If the N-heterocycle (either the substrate or product) binds too strongly to the palladium, it can occupy a coordination site needed for the catalytic cycle to proceed, effectively "poisoning" or inhibiting the catalyst.[6][7]
-
Altered Reactivity: Coordination can alter the electronic properties of the heterocyclic ring, potentially slowing down key steps like oxidative addition.
-
Undesired Site Selectivity: In polyhalogenated heterocycles, coordination to a specific nitrogen can direct the oxidative addition to an adjacent C-X bond, which may not be the desired site of reaction.
The primary strategy to overcome these issues is the careful selection of ligands that can sterically and electronically tune the palladium center to favor the desired catalytic pathway over inhibitory coordination.
Part 2: Specific Troubleshooting Guides
This section provides detailed advice for three major classes of palladium-catalyzed reactions, focusing on the unique challenges presented by N-heterocyclic substrates.
Guide 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile C-C bond-forming tool, but its application to N-heterocycles requires careful optimization to avoid common pitfalls.
Problem 1: Low yield when coupling electron-rich N-heterocycles (e.g., pyridines, imidazoles).
-
Causality (The "Why"): The lone pair on the nitrogen of an electron-rich heterocycle can act as a potent ligand for the palladium catalyst. This coordination can inhibit the catalyst by preventing the substrate or other necessary reagents from accessing the metal center.
-
Solution & Scientific Rationale:
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands is paramount. These ligands serve a dual purpose: their steric bulk physically blocks the N-heterocycle from coordinating to the palladium center, and their strong electron-donating ability increases the electron density on the palladium, which facilitates the often rate-limiting oxidative addition step. Buchwald-type biaryl phosphine ligands are a go-to choice for these challenging substrates.
-
Precatalyst Choice: Modern palladacycle precatalysts, such as the G3 and G4 Buchwald precatalysts, are often more effective than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃. They are designed for clean and efficient generation of the active, monoligated L-Pd(0) species, which is crucial for difficult couplings.[2][3][4]
-
Problem 2: Significant homocoupling of the boronic acid reagent.
-
Causality (The "Why"): Homocoupling is often promoted by the presence of oxygen, which can participate in an oxidative cycle involving the boronic acid. It can also be exacerbated by slow transmetalation or reductive elimination steps, allowing side reactions to become competitive.
-
Solution & Scientific Rationale:
-
Rigorous Degassing: This is the most critical step to prevent oxygen-mediated homocoupling. Employing multiple freeze-pump-thaw cycles is the most effective method for removing dissolved oxygen from the solvent.
-
Palladium Source: Using a Pd(0) source directly, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources, as the reduction step itself can sometimes be a source of side reactions.
-
Temperature Control: Lowering the reaction temperature can often disfavor the homocoupling pathway relative to the desired cross-coupling.
-
| Parameter | Recommendation for Challenging N-Heterocycle Suzuki Coupling | Rationale |
| Precatalyst | XPhos Pd G3, SPhos Pd G2 | Ensures efficient generation of the active L-Pd(0) catalyst. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands that accelerate oxidative addition and reductive elimination while preventing catalyst inhibition.[8][9] |
| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are generally effective. K₃PO₄ often requires some water to be effective. |
| Solvent | Toluene, Dioxane, THF/H₂O | The choice of solvent can significantly impact solubility and reaction rates. Aprotic solvents are common. |
| Temperature | Room Temperature to 110 °C | Start with milder conditions and increase temperature only if necessary to avoid catalyst decomposition. |
Guide 2: Buchwald-Hartwig Amination
Forming C-N bonds with heterocyclic amines or arylating N-heterocycles can be particularly susceptible to catalyst inhibition.
Problem: The amination of a heteroaryl chloride is sluggish or fails completely.
-
Causality (The "Why"): Heteroaryl chlorides are less reactive than their bromide or iodide counterparts, making the initial oxidative addition step more difficult. Furthermore, the product of the reaction, an N-arylated heterocycle, can itself be a potent ligand and inhibit the catalyst, a phenomenon known as product inhibition.
-
Solution & Scientific Rationale:
-
Highly Active Catalysts: This challenge demands the use of the most active catalyst systems available. This typically involves a combination of a palladium precursor with a highly electron-rich and sterically demanding ligand. N-heterocyclic carbene (NHC) ligands are often superior in this context due to their strong σ-donating properties and the high stability of the Pd-NHC bond.[10][11] Buchwald-type ligands are also highly effective.
-
Base Selection: A strong, non-coordinating base like NaOt-Bu or LHMDS is often required to facilitate the deprotonation of the amine and promote the catalytic cycle. However, be mindful of functional group compatibility with these strong bases.
-
Precatalyst Strategy: Using a well-defined Pd(II)-NHC precatalyst (like PEPPSI-type catalysts) can provide a more reliable entry into the catalytic cycle compared to generating the active species from Pd(0) and a separate ligand.[1]
-
Workflow Diagram: Troubleshooting a Failed Buchwald-Hartwig Amination
Caption: A logical workflow for troubleshooting low-yield Buchwald-Hartwig aminations.
Guide 3: Heck Reaction
The Heck reaction with N-heterocycles can be plagued by issues of regioselectivity and competing side reactions.
Problem: The Heck reaction of my N-heterocycle with an electron-rich olefin gives a mixture of regioisomers or low yield.
-
Causality (The "Why"): The Heck reaction mechanism involves migratory insertion of the olefin into a Pd-Aryl bond, followed by β-hydride elimination.[12][13][14] The regioselectivity of the insertion step is sensitive to the electronic nature of the olefin. While electron-poor olefins (like acrylates) typically give the linear (E)-product reliably, electron-rich olefins can lead to mixtures of linear and branched products. Low yields can result from slow β-hydride elimination or catalyst decomposition under the often harsh reaction conditions.
-
Solution & Scientific Rationale:
-
Ligand Control: For reactions with electron-rich olefins, phosphine ligands are often preferred over NHCs. The choice of phosphine can influence the regioselectivity. Bidentate phosphine ligands (e.g., dppf) can sometimes favor the linear product by occupying two coordination sites and influencing the geometry of the migratory insertion step.
-
Jeffery Conditions (Phase-Transfer Catalysis): For sluggish reactions, the addition of a phase-transfer catalyst like a tetraalkylammonium salt (e.g., TBAB) can be highly effective. This promotes the formation of an anionic palladium complex, which can be more reactive in the oxidative addition step and can also help stabilize the catalyst against decomposition.
-
Base and Solvent: The base in a Heck reaction is crucial for regenerating the Pd(0) catalyst after β-hydride elimination.[12][14] A hindered amine base like triethylamine or a weaker inorganic base like NaOAc or K₂CO₃ is commonly used. The solvent is typically a polar aprotic solvent like DMF, DMAc, or NMP to ensure solubility of all components.
-
Part 3: Key Experimental Protocols
Adherence to rigorous experimental technique is critical for reproducibility and success.
Protocol 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw Method)
This is the gold standard for removing dissolved oxygen, a common catalyst poison.
-
Setup: Place the required volume of anhydrous solvent in a Schlenk flask equipped with a magnetic stir bar. The flask should not be more than half full.
-
Freeze: Securely clamp the flask and immerse the lower portion in a Dewar flask containing liquid nitrogen. Swirl the flask to freeze the solvent in a thin layer on the inside walls, maximizing the surface area. Wait until the solvent is completely frozen solid.
-
Pump: With the solvent still frozen, open the flask to a high-vacuum line (vacuum < 0.1 mmHg). Allow it to pump for at least 5-10 minutes to remove the gases from the headspace above the frozen solvent.
-
Thaw: Close the stopcock to the vacuum line. Remove the liquid nitrogen Dewar and allow the solvent to thaw completely. You may notice gas bubbles being released from the solvent as it melts.
-
Repeat: Repeat the entire freeze-pump-thaw cycle at least two more times (for a total of three cycles).
-
Backfill: After the final thaw, backfill the flask with a high-purity inert gas (Argon or Nitrogen). The solvent is now ready for use.
Protocol 2: General Procedure for a Trial Suzuki-Miyaura Coupling with a Pyridyl Bromide
This protocol provides a robust starting point for optimization.
-
Vessel Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the pyridyl bromide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Sealing and Purging: Seal the vial with a Teflon-lined cap. Evacuate the vial and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Using a syringe, add the degassed solvent (e.g., toluene, to make a ~0.1 M solution in the aryl halide).
-
Reaction: Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 80-100 °C) and stir vigorously for the allotted time (e.g., 12-24 hours).
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.
Part 4: Mechanistic Insights - Catalyst Inhibition by N-Heterocycles
Understanding the mechanism of catalyst deactivation is key to preventing it. The primary non-decomposition pathway for catalyst deactivation with N-heterocycles is inhibitory coordination.
Caption: Catalyst inhibition by N-heterocycle coordination.
In the diagram above, the desired catalytic cycle is shown in green. The active L-Pd(0) species is intercepted by a coordinating N-heterocycle (substrate or product), forming an "Inactive Complex". This complex is often stable and effectively removes the catalyst from the productive cycle. The use of bulky ligands (L) makes the formation of this inactive complex less favorable, pushing the equilibrium back towards the active cycle.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Buchwald-Hartwig aminations of aryl chlorides: A practical protocol based on commercially available Pd(0)-NHC catalysts | Semantic Scholar [semanticscholar.org]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Preventing debromination in cross-coupling of 3-bromo-pyrazolopyrimidines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert guidance on a persistent challenge in synthetic chemistry: preventing unwanted debromination during the palladium-catalyzed cross-coupling of 3-bromo-pyrazolopyrimidines. The electron-deficient nature of the pyrazolopyrimidine core, while synthetically useful, can activate the C-Br bond for undesired reductive cleavage (hydrodebromination), leading to reduced yields and complex purification challenges.
This resource offers in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you successfully navigate this common hurdle and maximize the yield of your desired coupled products.
Frequently Asked Questions (FAQs)
Q1: Why is debromination such a common side reaction with 3-bromo-pyrazolopyrimidines?
A1: The pyrazolopyrimidine scaffold is an electron-deficient heterocyclic system. This electronic property makes the 3-position susceptible to nucleophilic attack and also influences the stability of intermediates in the palladium catalytic cycle. Debromination, or hydrodebromination, is often attributed to the formation of palladium-hydride (Pd-H) species in the reaction mixture.[1][2] These Pd-H species can arise from various sources, including the base, solvent (e.g., alcohols), or trace water, and can competitively react with the starting material to replace the bromine atom with hydrogen.
Q2: I'm observing significant debromination in my reaction. What is the first parameter I should change?
A2: The first parameters to investigate are typically the base and the temperature . Strong bases, particularly alkoxides, can promote the formation of hydride species that lead to debromination.[1] Switching to a milder inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is a highly effective first step.[1][3] Concurrently, lowering the reaction temperature can often increase selectivity by disfavoring the debromination pathway, which may have a higher activation energy.[3]
Q3: Which catalyst and ligand system is recommended to avoid debromination with this specific substrate class?
A3: For Suzuki-Miyaura coupling of 3-bromo-pyrazolopyrimidines, a combination of a modern palladium precatalyst and a bulky, electron-rich phosphine ligand has proven highly effective at minimizing debromination. Specifically, the use of a XPhosPdG2/XPhos tandem catalyst system has been reported to successfully prevent the debromination side reaction.[4][5][6] Bulky ligands like XPhos and SPhos promote the desired reductive elimination step to form the C-C bond, making it kinetically more favorable than the competing debromination pathway.[3][7]
Q4: How can I confirm that the byproduct I'm seeing is the debrominated pyrazolopyrimidine?
A4: The most reliable method for confirmation is Liquid Chromatography-Mass Spectrometry (LC-MS). The debrominated byproduct will have a molecular weight that is 78.9 mass units (the difference between Br and H) lower than your starting 3-bromo-pyrazolopyrimidine. You can also use Proton NMR (¹H NMR) to look for the appearance of a new proton signal in the aromatic region where the bromine atom was previously located.
Q5: Can microwave heating help in reducing debromination?
A5: Yes, microwave-assisted heating can be beneficial. The rapid and efficient heating provided by a microwave reactor can significantly shorten reaction times.[4][5][8] By reaching the target temperature quickly and holding it precisely, you can often drive the reaction to completion before significant debromination occurs, a common issue with prolonged heating required by conventional methods.[3]
Troubleshooting Guide: A Symptom-Based Approach
This section provides a systematic approach to diagnosing and solving common issues encountered during the cross-coupling of 3-bromo-pyrazolopyrimidines.
dot
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Regioselective Functionalization of Dihalopyrazolopyrimidines
Welcome to the technical support center for the functionalization of dihalopyrazolopyrimidines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of achieving regioselectivity with this important heterocyclic scaffold. The pyrazolo[3,4-d]pyrimidine core is a privileged structure in medicinal chemistry, serving as an isostere for purines and appearing in numerous kinase inhibitors and other therapeutic agents[1][2]. However, the presence of two halogen atoms, typically at the C4 and C6 positions, presents a significant synthetic challenge: how to selectively functionalize one position over the other.
This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established literature and mechanistic principles.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab, offering explanations and actionable solutions.
Question 1: My Suzuki-Miyaura coupling on 4,6-dichloropyrazolo[3,4-d]pyrimidine is non-selective, yielding a mixture of C4-monoarylated, C6-monoarylated, and C4,C6-diarylated products. How can I favor C4 mono-functionalization?
Answer:
This is a classic regioselectivity problem. The C4 position of the 4,6-dichloropyrazolo[3,4-d]pyrimidine core is generally more electrophilic and thus more reactive towards palladium-catalyzed cross-coupling reactions than the C6 position. However, under forcing conditions, selectivity can be lost. To achieve high C4 selectivity, you must carefully control the reaction parameters to exploit the inherent reactivity difference.
Causality: The higher reactivity at C4 is attributed to the electronic influence of the pyrimidine nitrogens. The N1 and N2 atoms of the pyrazole ring and the N5 and N7 atoms of the pyrimidine ring create a unique electronic environment. The C4 position is para to N7 and ortho to N5, making it more electron-deficient and susceptible to oxidative addition by the Pd(0) catalyst compared to the C6 position, which is only ortho to N7.
Troubleshooting Workflow:
-
Lower the Reaction Temperature: High temperatures provide enough energy to overcome the activation barrier for the less favorable C6-Cl bond insertion. Start at a lower temperature (e.g., 70-80 °C) and monitor the reaction closely by TLC or LC-MS.
-
Control Stoichiometry: Use a slight excess, but no more than 1.1 equivalents, of the arylboronic acid. This minimizes the chance of a second coupling event after the first C4-arylation occurs.
-
Choice of Catalyst and Ligand: A standard, less reactive catalyst system is often sufficient and preferable for selectivity.
-
Catalyst: Pd(PPh₃)₄ is a good starting point as it is less active than some modern, highly active catalysts, which can sometimes override subtle electronic preferences.
-
Base: Use a moderately strong inorganic base like K₃PO₄ or K₂CO₃. Very strong bases can sometimes lead to side reactions or catalyst decomposition.
-
-
Solvent Selection: A solvent system like 1,4-dioxane/water or toluene/water is standard for Suzuki couplings and generally provides good results.
dot
Caption: Troubleshooting workflow for achieving C4-selective Suzuki coupling.
Question 2: I want to perform a Buchwald-Hartwig amination and selectively install an amine at the C6 position. My attempts are resulting in substitution at C4 or a mixture. What conditions favor C6 amination?
Answer:
While C4 is generally more reactive in palladium-catalyzed couplings, achieving C6 selectivity is possible, though often more challenging. It typically requires blocking the C4 position or finding conditions that reverse the intrinsic selectivity. However, for nucleophilic aromatic substitution (SNAr) type reactions, including the Buchwald-Hartwig amination, the outcome is highly dependent on the nucleophile and reaction conditions.
Causality: The regioselectivity in SNAr reactions is governed by the stability of the intermediate Meisenheimer complex. Attack at C4 is often favored electronically. To achieve C6 selectivity, you may need to exploit steric effects or use specific catalyst systems that favor the C6 position. For some related heterocyclic systems like 2,6-dihalopurines, the C6 position is inherently more reactive towards nucleophilic substitution[3]. While pyrazolopyrimidines are different, the principles can be informative.
Troubleshooting & Strategy:
-
Sequential Functionalization (Most Reliable Method): The most robust strategy is to first functionalize the more reactive C4 position with a group that can be easily removed or is desired in the final product. A common approach is a Suzuki coupling at C4, followed by the Buchwald-Hartwig amination at C6.
-
Exploiting Steric Hindrance: If your pyrazolopyrimidine scaffold has a bulky substituent at the C5 position, this can sterically hinder the approach of the catalyst/nucleophile to the C4 position, thereby promoting reaction at C6.
-
Ligand and Catalyst Screening: The choice of ligand in a Buchwald-Hartwig reaction is critical and can sometimes invert selectivity[4][5].
-
Start with a common catalyst system like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as XantPhos or a biarylphosphine ligand (e.g., BrettPhos).
-
Systematically screen different ligands. Sometimes less bulky ligands might favor the more sterically accessible C6 position if the C4 position is encumbered.
-
-
Base and Solvent Optimization: The base and solvent can influence the reaction rate and selectivity.
-
Base: Sodium tert-butoxide (NaOtBu) is a common strong base for these reactions. If you observe decomposition or side reactions, a weaker base like Cs₂CO₃ could be explored.
-
Solvent: Toluene or 1,4-dioxane are standard choices.
-
dot
References
- 1. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. research.rug.nl [research.rug.nl]
Optimization of reaction time and temperature for pyrazolopyrimidine synthesis
Technical Support Center: Pyrazolopyrimidine Synthesis Optimization
Welcome to the technical support guide for the synthesis of pyrazolopyrimidines. This resource is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-based answers to common challenges encountered during the optimization of reaction time and temperature. Our goal is to move beyond simple procedural steps and explain the underlying principles that govern these powerful reactions, ensuring you can troubleshoot effectively and achieve robust, reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the optimization of pyrazolopyrimidine synthesis.
Q1: What are the primary factors influencing the optimal reaction time and temperature for pyrazolopyrimidine synthesis?
A1: The optimal conditions are a delicate balance of several interconnected variables:
-
Synthesis Route: The specific reaction type dictates the energy requirements. For instance, classical condensation of a 5-aminopyrazole with a β-dicarbonyl compound often requires thermal heating to overcome the activation energy for cyclization.[1][2] In contrast, modern microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes by efficiently coupling energy with the solvent and reactants.[3][4][5]
-
Substrate Electronics and Sterics: Electron-donating or withdrawing groups on your pyrazole or carbonyl starting materials will alter their nucleophilicity and electrophilicity, respectively. Steric hindrance around the reactive sites can slow the reaction, often necessitating higher temperatures or longer reaction times to achieve full conversion.
-
Catalyst and Solvent Choice: The selection of an acid or base catalyst can significantly lower the activation energy, allowing for milder temperatures.[6] The solvent's polarity and boiling point are also critical; they must solubilize the reactants and be suitable for the target reaction temperature.[6]
Q2: My reaction is not going to completion. Should I just increase the temperature or extend the reaction time?
A2: While intuitive, this is not always the best approach. Unilaterally increasing temperature or time can lead to undesired outcomes. It's crucial to first diagnose the issue.
-
Kinetic vs. Thermodynamic Control: Higher temperatures may accelerate the desired reaction (kinetic control), but they can also provide enough energy to form more stable, but undesired, byproducts (thermodynamic control).[7][8] For example, prolonged heating can cause decomposition of starting materials or the desired product.[3]
-
Reaction Monitoring is Key: Before adjusting parameters, you must analyze a sample of the reaction mixture. Techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can tell you if starting material is still present, if the product is forming, or if new, unknown spots (impurities) are appearing.[6][9] If starting material remains and no byproducts are forming, a modest increase in temperature or time is warranted. If byproducts are increasing, you may need to lower the temperature and extend the time.
Q3: How does microwave-assisted synthesis change the optimization strategy for time and temperature?
A3: Microwave-assisted organic synthesis (MAOS) offers a significant paradigm shift from conventional oil-bath heating. Microwave irradiation directly and efficiently heats the reaction mixture, leading to rapid temperature increases and often dramatic reductions in reaction time—from over 50 hours to just three in some reported cases.[3]
Key optimization differences include:
-
Shorter Times: Reactions are typically completed in minutes rather than hours.[4][10]
-
Higher Temperatures Possible: Sealed-vessel microwave reactors can safely reach temperatures far above the solvent's boiling point, accelerating slow reactions.[3][11]
-
Byproduct Profile: The rapid heating can sometimes alter the byproduct profile. While often cleaner, high temperatures can still lead to degradation if not carefully controlled. Monitoring is still essential.[3]
Section 2: Troubleshooting Guide: Common Issues & Solutions
This section provides a problem-oriented approach to common experimental hurdles.
Problem 1: Low or No Product Yield
| Symptom | Potential Cause | Recommended Action & Explanation |
| Reaction stalled; significant starting material remains after expected reaction time. | Insufficient Activation Energy: The reaction temperature is too low to overcome the energy barrier for the cyclization or condensation step. | Action: Gradually increase the reaction temperature in 5-10 °C increments. Monitor progress by TLC/LC-MS every 30-60 minutes.[9] Explanation: Many reactions, especially multicomponent ones, require heating to proceed at a reasonable rate.[6] |
| Catalyst Inefficiency: The chosen acid or base catalyst may be inappropriate for the specific substrates or may have degraded. | Action: Ensure the catalyst is pure and active. Consider screening other catalysts (e.g., p-TsOH, TFA, piperidine) based on literature for similar transformations.[6] Explanation: The catalyst's role is to provide a lower-energy pathway. If it's not functioning, the thermal energy required may be impractically high. | |
| Product initially forms, then disappears or decreases over time. | Product Decomposition: The reaction temperature is too high, causing the desired pyrazolopyrimidine to degrade. This is a known issue, especially under prolonged, high-temperature microwave conditions.[3] | Action: Repeat the reaction at a lower temperature for a longer duration. Perform a time-course study to find the point of maximum yield before degradation begins. Explanation: The product is likely the kinetic product, but it is not thermodynamically stable under the harsh conditions. |
| A complex mixture of spots is seen on TLC/LC-MS with little desired product. | Side Reaction Proliferation: The reaction temperature is too high, promoting competing reaction pathways or polymerization. | Action: Lower the reaction temperature significantly. High temperatures can sometimes favor undesired pathways, such as the formation of Hantzsch-type dihydropyridine byproducts if ammonia is present.[9] Explanation: Lowering the temperature can increase the selectivity for the desired, lower-activation-energy pathway. |
Problem 2: Significant Impurity or Byproduct Formation
| Symptom | Potential Cause | Recommended Action & Explanation |
| Formation of a regioisomer is observed. | Poor Regiocontrol: The reaction conditions (temperature, solvent, catalyst) do not sufficiently favor one isomer over another. This is a known challenge with unsymmetrical starting materials.[6] | Action: Modify the reaction conditions. Sometimes, a change in solvent polarity or the use of a bulkier catalyst can influence which reactive site is favored.[6] Lowering the temperature often enhances selectivity. Explanation: The transition states leading to the two isomers may have small energy differences. Lower temperatures make the reaction more sensitive to these small differences, favoring the lower-energy pathway. |
| Byproduct with mass corresponding to starting material dimerization. | Self-Condensation: The reaction temperature is too high, causing starting materials to react with themselves instead of the intended partner. | Action: Lower the reaction temperature. Consider changing the order of addition, perhaps by adding one component slowly to a heated solution of the others to maintain its low concentration. Explanation: Bimolecular side reactions are often accelerated at higher temperatures and concentrations. |
Below is a troubleshooting workflow to guide your decision-making process when faced with a low-yielding reaction.
Caption: Troubleshooting workflow for low-yield reactions.
Section 3: Experimental Protocols
Protocol 1: Systematic Optimization of Reaction Temperature
This protocol outlines a methodical approach to identifying the optimal reaction temperature.
-
Setup: Prepare 4-5 identical reactions in parallel (e.g., in a multi-well reaction block or separate flasks). Ensure all starting materials, concentrations, and solvents are identical.[6]
-
Temperature Gradient: Set each reaction to a different temperature. A good starting range is often room temperature (RT), 40 °C, 60 °C, 80 °C, and 100 °C (or reflux, depending on the solvent).
-
Time-Course Monitoring: At set time intervals (e.g., 1h, 2h, 4h, 8h, 24h), take a small aliquot from each reaction.
-
Analysis: Quench the aliquots and analyze them by TLC or LC-MS. Compare the consumption of starting materials, the formation of the desired product, and the emergence of any byproducts across different temperatures and times.
-
Evaluation: Identify the temperature that provides the best balance of reaction rate and purity. For example, 80 °C might give a 90% yield in 4 hours with >95% purity, while 100 °C gives a 95% yield in 2 hours but with 15% impurities. In this case, 80 °C is the more robust and optimal condition.
The relationship between key reaction parameters and outcomes can be visualized as follows:
Caption: Interplay of reaction parameters and outcomes.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-assisted Organic Synthesis of a High-affinity Pyrazolo-pyrimidinyl TSPO Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 5. Microwave-Assisted Synthesis of some Novel Azoles and Azolopyrimidines as Antimicrobial Agents [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine
Welcome to the technical support center for the synthesis of 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure a successful and scalable synthesis.
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged core in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents.[1][2] The synthesis of this compound is a key step in the development of many of these compounds, serving as a versatile intermediate for further functionalization.[3] Scaling up this synthesis from the lab bench to pilot or production scale introduces a unique set of challenges that require careful consideration of reaction parameters, safety, and purification. This guide provides practical, field-proven insights to navigate these challenges effectively.
Experimental Workflow Overview
The synthesis of this compound is typically a two-step process starting from a suitable aminopyrazole. The general workflow involves the initial formation of the 6-chloropyrazolo[1,5-a]pyrimidine core, followed by regioselective bromination at the 3-position.
Caption: General synthetic workflow for this compound.
Part 1: Troubleshooting Guide for Synthesis Scale-Up
This section addresses specific issues that may arise during the scale-up of the synthesis, categorized by the synthetic step.
Step 1: Synthesis of 6-Chloropyrazolo[1,5-a]pyrimidine
The formation of the pyrazolo[1,5-a]pyrimidine core is typically achieved through the condensation of an aminopyrazole with a β-dicarbonyl compound, followed by chlorination.[4]
Issue 1: Low Yield of 6-Chloropyrazolo[1,5-a]pyrimidine
-
Potential Cause A: Incomplete Cyclocondensation. On a larger scale, inefficient mixing can lead to localized concentration gradients and incomplete reaction.
-
Troubleshooting Steps:
-
Optimize Agitation: Ensure the reactor is equipped with an appropriate agitator (e.g., overhead stirrer with a suitable impeller) to maintain a homogeneous reaction mixture.
-
Monitor Reaction Progress: Utilize in-process controls (e.g., TLC, LC-MS) to track the consumption of the starting materials and the formation of the intermediate pyrazolopyrimidinone before the chlorination step.
-
Adjust Reagent Addition: Consider the slow, controlled addition of one reagent to the other to maintain an optimal stoichiometric ratio throughout the reaction.
-
-
-
Potential Cause B: Inefficient Chlorination. The conversion of the hydroxyl group to a chloride can be challenging at scale.
-
Troubleshooting Steps:
-
Choice of Chlorinating Agent: While POCl₃ is commonly used, its handling at large scale requires specific engineering controls. Evaluate alternative chlorinating agents if feasible, considering safety and waste disposal.
-
Temperature Control: The chlorination reaction is often exothermic. Ensure the reactor has adequate cooling capacity to maintain the optimal reaction temperature. Runaway reactions can lead to side product formation and reduced yield.
-
Quenching Procedure: The quenching of the chlorinating agent is highly exothermic and can generate hazardous byproducts. Develop a robust and controlled quenching protocol, such as slow addition to a cooled, stirred aqueous solution.
-
-
Issue 2: Difficulty in Isolating the 6-Chloro Precursor
-
Potential Cause: Product Solubility and Crystallization Issues.
-
Troubleshooting Steps:
-
Solvent Screening for Crystallization: Conduct small-scale experiments to identify a suitable solvent or solvent system for the crystallization of the 6-chloropyrazolo[1,5-a]pyrimidine.
-
Controlled Cooling Profile: On a large scale, rapid cooling can lead to the formation of fine particles that are difficult to filter. Implement a controlled cooling profile to promote the growth of larger crystals.
-
Seeding: If the product is known to have difficult crystallization behavior, use seed crystals to induce crystallization and improve the crystal size distribution.
-
-
Step 2: Bromination of 6-Chloropyrazolo[1,5-a]pyrimidine
The regioselective bromination at the 3-position is a critical step. N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation.[5]
Issue 3: Poor Regioselectivity and Formation of Di-brominated Byproducts
-
Potential Cause: Over-bromination due to Poor Temperature Control. Bromination reactions are often exothermic, and elevated temperatures can lead to the formation of undesired byproducts.[1]
-
Troubleshooting Steps:
-
Controlled Reagent Addition: Add the brominating agent (e.g., a solution of NBS in the reaction solvent) slowly and sub-surface to the reaction mixture to prevent localized high concentrations.
-
Efficient Cooling: Utilize a reactor with a high surface area-to-volume ratio or an efficient cooling jacket to dissipate the heat generated during the reaction. For highly exothermic reactions, a semi-batch process where the brominating agent is added at a controlled rate is recommended.[6][7]
-
Lower Reaction Temperature: If selectivity remains an issue, consider lowering the reaction temperature. While this may slow down the reaction rate, it can significantly improve the selectivity for the mono-brominated product.[2]
-
-
Issue 4: Incomplete Reaction and Presence of Starting Material
-
Potential Cause A: Insufficient Activation of the Brominating Agent.
-
Troubleshooting Steps:
-
Initiator/Catalyst: For reactions involving NBS, the presence of a radical initiator or an acid catalyst may be necessary. Ensure that the initiator or catalyst is added in the correct amount and is active.
-
Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent. Ensure that the solvent used is appropriate for the chosen bromination conditions.
-
-
-
Potential Cause B: Deactivation of the Brominating Agent.
-
Troubleshooting Steps:
-
Moisture Control: NBS can be sensitive to moisture. Ensure that the reaction is carried out under anhydrous conditions, especially when scaling up, as larger quantities of solvents and reagents are more likely to be contaminated with water.
-
Purity of Reagents: Use high-purity NBS and other reagents to avoid the introduction of impurities that may interfere with the reaction.
-
-
Issue 5: Difficulties in Work-up and Purification
-
Potential Cause: Removal of Succinimide Byproduct. The succinimide byproduct from NBS bromination can be challenging to remove, especially at a large scale.[8][9]
-
Troubleshooting Steps:
-
Aqueous Work-up: Perform multiple aqueous washes to remove the water-soluble succinimide. Using a dilute basic solution (e.g., sodium bicarbonate) can increase the solubility of succinimide in the aqueous phase.[8]
-
Filtration: If the reaction is performed in a solvent where succinimide has low solubility, it may precipitate out. In such cases, filtration before aqueous work-up can remove a significant portion of the byproduct.
-
Recrystallization: Select a recrystallization solvent in which the desired product has good solubility at elevated temperatures and poor solubility at room temperature, while succinimide remains soluble.
-
-
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Step 1 | Inefficient mixing during cyclocondensation | Optimize agitation and consider slow reagent addition. |
| Incomplete chlorination | Ensure adequate temperature control and a robust quenching protocol. | |
| Isolation Issues in Step 1 | Poor crystallization | Screen for suitable crystallization solvents and implement a controlled cooling profile. |
| Poor Regioselectivity in Step 2 | Over-bromination due to exotherm | Implement slow, controlled addition of the brominating agent and ensure efficient cooling. |
| Incomplete Reaction in Step 2 | Insufficient activation or deactivation of the brominating agent | Use appropriate initiators/catalysts and ensure anhydrous conditions. |
| Purification Challenges in Step 2 | Presence of succinimide byproduct | Perform thorough aqueous washes and/or select an appropriate recrystallization solvent. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up the synthesis of this compound?
A1: The primary safety concerns are:
-
Exothermic Reactions: Both the chlorination and bromination steps can be highly exothermic.[1] It is crucial to have a thorough understanding of the reaction calorimetry and to ensure that the reactor's cooling capacity is sufficient to handle the heat load. A reaction safety assessment is highly recommended before any scale-up.[6][7]
-
Handling of Reagents:
-
POCl₃: Phosphorus oxychloride is corrosive and reacts violently with water. It should be handled in a well-ventilated area with appropriate personal protective equipment (PPE).
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
-
Quenching Procedures: The quenching of reactive reagents like POCl₃ and unreacted brominating agents must be done in a controlled manner to avoid runaway reactions and the release of hazardous gases.
Q2: How can I monitor the progress of the bromination reaction effectively at a large scale?
A2: At-line or in-line process analytical technology (PAT) can be invaluable for monitoring large-scale reactions. However, if these are not available, a robust sampling and analysis protocol is essential.
-
Sampling: Develop a safe and representative sampling procedure from the reactor.
-
Analysis: Use rapid analytical techniques such as Thin Layer Chromatography (TLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) to monitor the disappearance of the starting material and the appearance of the product and any byproducts.
Q3: What are the most common impurities I should look for in the final product?
A3: Besides the starting material and succinimide, potential impurities include:
-
Di-brominated product: Formed due to over-bromination.
-
Isomeric brominated products: Although bromination at the 3-position is generally favored, other isomers may form under certain conditions.
-
Hydrolyzed byproducts: If moisture is present, hydrolysis of the chloro group or other reactive intermediates can occur.
Q4: What are the best practices for purifying the final product at scale?
A4:
-
Crystallization: This is often the most efficient and scalable purification method. A well-designed crystallization process can effectively remove most impurities.
-
Column Chromatography: While feasible at the lab scale, silica gel chromatography is often not practical or economical for large-scale purification. It should be considered as a secondary option if crystallization fails to provide the desired purity.
-
Slurry Washes: Washing the crude product as a slurry in a suitable solvent can be an effective way to remove more soluble impurities without significant loss of the desired product.
Caption: Decision tree for the purification of the final product.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound [myskinrecipes.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 6. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Complexities of Polysubstituted Pyrazolopyrimidine Characterization
Welcome to the technical support center for the characterization of polysubstituted pyrazolopyrimidines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricate analytical landscape of this important class of heterocyclic compounds. Pyrazolopyrimidines are privileged scaffolds in medicinal chemistry, but their structural complexity often presents significant characterization hurdles.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is determining the exact substitution pattern in my polysubstituted pyrazolopyrimidine so challenging?
The primary challenge arises from the inherent structural features of the pyrazolopyrimidine core, which can lead to ambiguity in spectral interpretation. Key contributing factors include:
-
Regioisomerism: During synthesis, particularly in N-alkylation or N-arylation reactions, substitution can occur at multiple nitrogen atoms within the fused ring system, leading to the formation of regioisomers that are often difficult to distinguish.[4] The similar electronic environments of the nitrogen atoms make selective reactions challenging.[5]
-
Tautomerism: Pyrazolopyrimidines can exist in different tautomeric forms, especially when substituted with hydroxyl, amino, or thione groups.[6][7][8] This can result in complex NMR spectra with broad peaks or a greater number of signals than anticipated, as the molecule may be in dynamic equilibrium between different forms in solution.
-
Overlapping Signals in NMR: The aromatic nature of the pyrazolopyrimidine core often leads to proton (¹H) and carbon (¹³C) NMR signals appearing in a narrow chemical shift range, causing significant overlap and making unambiguous assignment difficult without advanced techniques.[9]
Q2: What are the most critical initial analytical techniques to employ for a novel polysubstituted pyrazolopyrimidine?
A multi-pronged analytical approach is essential for the robust characterization of these molecules. The foundational techniques include:
-
High-Resolution Mass Spectrometry (HRMS): This is crucial for confirming the elemental composition and obtaining the exact mass of your compound, which helps to validate its molecular formula.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of NMR experiments is the cornerstone of structural elucidation. This should begin with standard 1D ¹H and ¹³C NMR and be followed by 2D experiments.[11][12][13]
-
Single-Crystal X-ray Diffraction: When suitable crystals can be obtained, this technique provides the definitive, unambiguous three-dimensional structure of the molecule, confirming connectivity and stereochemistry.[1][14][15]
Q3: My compound has very poor solubility in common NMR solvents. What are my options?
Poor aqueous and organic solvent solubility is a known issue for many pyrazolopyrimidine derivatives, often due to strong crystal lattice packing.[16][17][18][19][20] Here are some strategies to overcome this:
-
Solvent Screening: Test a range of deuterated solvents, including DMSO-d₆, methanol-d₄, and acetone-d₆, as alternatives to the more common chloroform-d.[9]
-
Elevated Temperature NMR: Running the NMR experiment at a higher temperature can increase solubility and may also help to resolve issues with broad peaks arising from dynamic processes like rotameric exchange.
-
Formulation Strategies: For biological assays where aqueous solubility is critical, formulation approaches such as using co-solvents, cyclodextrins, or polymer-based dispersions can be explored to enhance solubility.[16][20]
-
Structural Modification: In a drug discovery context, if poor solubility is a persistent issue, medicinal chemists may consider structural modifications to improve this property, such as introducing more flexible or polar functional groups.[17]
Troubleshooting Guides
Scenario 1: My ¹H NMR spectrum shows broad peaks or fewer signals than expected.
Possible Cause 1: Tautomeric Equilibrium
-
Explanation: Your compound may be undergoing rapid exchange between two or more tautomeric forms on the NMR timescale. This can lead to the broadening or averaging of signals.
-
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: Acquire NMR spectra at different temperatures. Cooling the sample may slow down the exchange enough to resolve separate signals for each tautomer, while heating may lead to sharper, averaged signals.
-
Solvent Effects: Record spectra in different solvents (e.g., a polar protic solvent vs. a nonpolar aprotic solvent) as the solvent can influence the position of the tautomeric equilibrium.[6]
-
Advanced NMR: Utilize 2D NMR techniques like EXSY (Exchange Spectroscopy) to identify signals that are in chemical exchange.
-
Possible Cause 2: Poor Solubility or Aggregation
-
Explanation: If the compound is not fully dissolved or is forming aggregates in the NMR tube, this can lead to significant peak broadening.[9]
-
Troubleshooting Steps:
-
Visual Inspection: Check the NMR tube for any visible precipitate.
-
Dilution: Try running the experiment with a more dilute sample.
-
Alternative Solvents: As mentioned in the FAQs, explore a wider range of deuterated solvents.
-
Scenario 2: I am struggling to differentiate between N-alkylation regioisomers.
Explanation: Alkylation of the pyrazole portion of the scaffold can lead to substitution at different nitrogen atoms, and 1D NMR alone is often insufficient to distinguish between the resulting regioisomers.[4][5]
Analytical Strategy:
A combination of advanced 2D NMR experiments is typically required for unambiguous assignment. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful.[11][13][21]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. By observing long-range correlations from the N-alkyl protons to specific carbons in the pyrazolopyrimidine core, you can definitively establish the point of attachment.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other. Correlations between the N-alkyl protons and nearby protons on the heterocyclic core can provide strong evidence for one regioisomer over another.[4]
-
¹⁵N NMR: If available, direct or indirect detection of ¹⁵N chemical shifts can be highly informative. ¹⁵N HMBC experiments, which show correlations between protons and nitrogen atoms, can provide direct evidence of N-alkylation.[13][22][23]
Workflow for Distinguishing N-Alkylation Regioisomers
Caption: Workflow for the separation and structural elucidation of N-alkylation regioisomers.
Scenario 3: My mass spectrometry data shows unexpected fragmentation patterns.
Explanation: The fragmentation of pyrazolopyrimidines in a mass spectrometer is influenced by the substitution pattern. Understanding common fragmentation pathways can aid in structural interpretation.[10][24][25][26]
Common Fragmentation Pathways:
-
Loss of Substituents: The initial fragmentation often involves the loss of substituents from the core. For example, the loss of an alkoxy group from an ester or a side chain from an alkylated nitrogen.[10]
-
Ring Cleavage: The fused pyrazolopyrimidine ring can undergo characteristic cleavage. This may involve the loss of small molecules like HCN or N₂.
-
Rearrangements: McLafferty-type rearrangements can occur if appropriate functional groups are present.
Troubleshooting Steps:
-
Analyze Isotopic Patterns: For compounds containing chlorine or bromine, ensure the isotopic pattern in the mass spectrum matches the expected distribution.
-
Compare with Analogs: If you have synthesized a series of related compounds, compare their fragmentation patterns to identify common losses and those that are unique to specific substitutions.
-
Tandem MS (MS/MS): If available, perform MS/MS experiments. By selecting the molecular ion and fragmenting it further, you can establish relationships between fragment ions and piece together the fragmentation pathway.
Table 1: Common Mass Spectral Fragments for a Hypothetical Substituted Pyrazolopyrimidine
| m/z Value | Possible Identity | Notes |
| [M]+ | Molecular Ion | Check for M+1 and M+2 peaks. |
| [M-28]+ | Loss of C₂H₄ or CO | Can occur from ethyl substituents or carbonyl groups. |
| [M-43]+ | Loss of C₃H₇ or CH₃CO | Indicative of an isopropyl or acetyl group. |
| [M-77]+ | Loss of Phenyl Group | Common for phenyl-substituted derivatives. |
Experimental Protocols
Protocol 1: Advanced 2D NMR for Structural Elucidation
This protocol outlines the key 2D NMR experiments for characterizing a novel polysubstituted pyrazolopyrimidine.
1. Sample Preparation:
- Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
- Filter the solution into a clean, dry NMR tube.
2. Data Acquisition:
- Acquire a standard 1D ¹H spectrum to determine the appropriate spectral width.
- COSY (Correlation Spectroscopy): This experiment identifies proton-proton (J-coupling) correlations, helping to map out spin systems within the molecule.
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons, aiding in the assignment of carbon signals.
- HMBC (Heteronuclear Multiple Bond Correlation): This is often the most critical experiment. It reveals 2- and 3-bond correlations between protons and carbons, which is essential for piecing together the molecular skeleton and determining substitution patterns.[21]
- NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (< 5 Å), providing crucial information about the 3D structure and helping to differentiate regioisomers.
3. Data Analysis:
- Start by assigning the most distinct proton signals in the ¹H spectrum.
- Use the HSQC spectrum to assign the corresponding carbon signals.
- Use COSY data to connect protons within the same spin system.
- Use HMBC correlations to link different fragments of the molecule and to confirm the positions of substituents that lack protons (e.g., quaternary carbons, carbonyls).
- Use NOESY correlations to confirm assignments and determine the relative stereochemistry.
Decision Tree for NMR Troubleshooting
Caption: A troubleshooting decision tree for common NMR spectral issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. article.sapub.org [article.sapub.org]
- 11. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. fiveable.me [fiveable.me]
- 22. Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. sphinxsai.com [sphinxsai.com]
- 25. researchgate.net [researchgate.net]
- 26. chem.libretexts.org [chem.libretexts.org]
Improving the stability of pyrazolo[1,5-a]pyrimidine compounds in solution
Welcome to the technical support center for researchers working with the pyrazolo[1,5-a]pyrimidine scaffold. This versatile class of N-heterocyclic compounds is pivotal in medicinal chemistry, particularly as protein kinase inhibitors in targeted cancer therapy.[1][2] However, their fused pyrazole and pyrimidine ring system can present unique stability challenges in solution.[3][4] This guide is designed to provide you with expert insights and actionable protocols to diagnose, troubleshoot, and resolve common stability issues encountered during your research.
Troubleshooting & FAQs
This section addresses the most frequent stability-related queries we receive from scientists in the field. Our goal is to explain the underlying chemical principles behind the problem and provide a clear path to a solution.
Question 1: My compound's purity is decreasing in its stock solution, even when stored at -20°C. What is the likely cause and how can I prevent it?
Answer: This is a classic issue often traced back to the choice of solvent and storage practices. While DMSO is an excellent solvent for initial solubilization, it is notoriously hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can facilitate slow hydrolysis of your pyrazolo[1,5-a]pyrimidine compound over time, even at sub-zero temperatures. Certain positions on the pyrimidine ring can be susceptible to nucleophilic attack by water, leading to ring-opening or other degradative pathways.
Furthermore, repeated freeze-thaw cycles of a stock solution can exacerbate the problem. Each cycle can introduce atmospheric moisture into the vial upon opening and cause localized concentration gradients as the solvent freezes, potentially leading to precipitation of your compound, which may not fully redissolve upon thawing.
Recommendations:
-
Aliquot Your Stock: Upon initial dissolution, immediately create small, single-use aliquots of your stock solution in low-moisture, tightly sealed vials.
-
Deep-Freeze Storage: Store these aliquots at -80°C instead of -20°C. The much lower temperature significantly slows the kinetics of any potential hydrolytic degradation.
-
Use Anhydrous Solvents: When preparing stock solutions, always use high-quality, anhydrous-grade DMSO or an alternative aprotic solvent like DMF.
-
Inert Gas Overlay: For highly sensitive compounds, consider flushing the headspace of your vials with an inert gas like argon or nitrogen before sealing to displace moisture and oxygen.
Question 2: I'm observing precipitation or rapid degradation when I dilute my DMSO stock into an aqueous buffer (e.g., PBS pH 7.4) for my assay. What's happening?
Answer: This is a dual-faceted problem involving both solubility and pH-dependent stability.
-
Solubility: Pyrazolo[1,5-a]pyrimidines, especially those developed as kinase inhibitors, are often highly lipophilic. When a concentrated DMSO stock is diluted into a predominantly aqueous buffer, the compound's local environment abruptly changes from a favorable organic solvent to an unfavorable aqueous one. If the final aqueous concentration exceeds the compound's intrinsic aqueous solubility, it will precipitate out of solution, a phenomenon known as "crashing out."
-
pH-Dependent Hydrolysis: The pyrazolo[1,5-a]pyrimidine core has several nitrogen atoms that can be protonated or deprotonated depending on the pH. Studies have shown that these compounds can be particularly susceptible to degradation under acidic conditions.[5] The high electron density on the fused rings can interact with protons in acidic media, potentially catalyzing hydrolysis or other rearrangements.[5] While pH 7.4 is generally mild, specific structural motifs on your compound could render it unstable even at neutral pH.
Recommendations:
-
Optimize Final DMSO Concentration: Keep the final percentage of DMSO in your aqueous solution as high as your experiment allows (typically 0.5-1%) to help maintain solubility.
-
Introduce Co-solvents: Consider formulating a stock solution in a solvent system that is more miscible with water, such as a mixture of DMSO and PEG400 or ethanol.
-
Test a pH Range: Perform a preliminary stability test by incubating your compound in a series of buffers (e.g., pH 5.0, 6.5, 7.4, 8.5) for a few hours and analyzing the purity by HPLC. This will identify the optimal pH range for your specific derivative. Some derivatives have shown improved kinetic solubility at pH 7.4.[6]
-
Serial Dilutions: Avoid a single, large dilution step. Perform serial dilutions, perhaps first into a 50:50 DMSO:buffer solution, before the final dilution into the assay buffer. This gradual change in solvent polarity can sometimes prevent precipitation.
Question 3: Does light exposure affect my compounds? What are the standard handling procedures?
Answer: Yes, photostability can be a concern. Aromatic heterocyclic systems like pyrazolo[1,5-a]pyrimidines possess chromophores that can absorb UV or visible light. This absorption can excite the molecule to a higher energy state, making it susceptible to degradation reactions, such as oxidation, dimerization, or rearrangement. While some derivatives have been explored as stable fluorophores, this inherent photosensitivity means careful handling is required.[5][7]
Recommendations:
-
Protect from Light: Always store both solid (powder) and solution forms of your compounds in amber vials or wrap standard vials in aluminum foil.
-
Minimize Exposure During Experiments: When performing experiments, avoid leaving solutions on the benchtop under direct laboratory lighting for extended periods. Use foil to cover plates, flasks, or tubes whenever possible.
-
Conduct a Photostability Stress Test: As part of a forced degradation study (see Protocol 1), intentionally expose a solution of your compound to a controlled light source (e.g., a UV lamp or a photostability chamber) as recommended by ICH guidelines to quantify its sensitivity.[8]
Investigative Protocols & Workflows
Protocol 1: Rapid Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of your molecule.[9] It deliberately exposes the drug to stress conditions to identify potential degradation products and pathways, which is critical for developing stable formulations and stability-indicating analytical methods.[8][10][11] A typical study aims for 5-20% degradation.[10][11]
Objective: To identify the primary degradation liabilities (hydrolysis, oxidation, photolysis) of your pyrazolo[1,5-a]pyrimidine compound.
Materials:
-
Your compound
-
HPLC-grade water, acetonitrile, methanol
-
Buffers: 0.1 M HCl, 0.1 M NaOH, Phosphate Buffer (pH 7.4)
-
Oxidizing agent: 3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a UV/PDA detector
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Set Up Stress Conditions: In separate, clearly labeled amber HPLC vials, prepare the following mixtures:
-
Acid Hydrolysis: 100 µL stock + 900 µL 0.1 M HCl
-
Base Hydrolysis: 100 µL stock + 900 µL 0.1 M NaOH
-
Oxidative: 100 µL stock + 900 µL 3% H₂O₂
-
Neutral (Control): 100 µL stock + 900 µL HPLC-grade water
-
Photolytic: Prepare a separate vial of the Neutral solution in a clear vial.
-
-
Incubation:
-
Place the Acid, Base, Oxidative, and Neutral (Control) vials in a water bath or heating block at 60°C.
-
Place the Photolytic vial in a photostability chamber or approximately 20 cm from a standard laboratory UV lamp.
-
-
Time Points & Analysis:
-
At T=0, 2, 6, and 24 hours, take an aliquot from each vial.
-
For the Acid and Base samples, neutralize them with an equimolar amount of NaOH or HCl, respectively, before injection.
-
Analyze all samples by a suitable reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient).
-
-
Data Interpretation:
-
Monitor the peak area of the parent compound to calculate the percentage of degradation over time.
-
Look for the appearance of new peaks, which represent degradation products.
-
Compare the degradation profiles to identify the compound's primary vulnerabilities.
-
Example Data Summary:
| Stress Condition | % Degradation (24h @ 60°C) | Key Observations |
| 0.1 M HCl | 35% | Major degradant peak at RRT 0.85 |
| 0.1 M NaOH | 12% | Minor degradant peak at RRT 0.92 |
| 3% H₂O₂ | 18% | Multiple small oxidative adducts |
| UV Light | 5% | Minimal degradation observed |
| Neutral (Control) | <1% | Compound is stable in neutral aqueous solution |
This data suggests the compound is most labile to acid hydrolysis, moderately susceptible to oxidation and base hydrolysis, and relatively photostable.
Diagrams & Visualizations
To aid in your decision-making process, the following workflows and diagrams illustrate key concepts related to stability testing.
Troubleshooting Workflow for Solution Instability
This diagram outlines a logical sequence of steps to diagnose the root cause of observed instability in an experimental solution.
Caption: A decision tree for troubleshooting compound instability in solution.
Conceptual Degradation Pathway: Acid Hydrolysis
This diagram illustrates a generalized mechanism for the acid-catalyzed degradation of the pyrazolo[1,5-a]pyrimidine core, which often involves initial protonation followed by nucleophilic attack by water.
Caption: A simplified model of an acid-catalyzed degradation pathway.
We trust this guide will serve as a valuable resource in your research endeavors. Should you encounter issues not covered here, please do not hesitate to contact our technical support team with your specific experimental details.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hmdb.ca [hmdb.ca]
- 5. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. medcraveonline.com [medcraveonline.com]
- 9. biomedres.us [biomedres.us]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine, a key building block in the synthesis of various therapeutic agents, is no exception.[1][2] Rigorous analytical control is paramount to ensure the quality and consistency of this critical intermediate. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, offering experimentally grounded insights for robust and reliable quality control.
The separation of closely related structural isomers and potential process-related impurities presents a significant analytical challenge. This guide will explore a scientifically sound, optimized reversed-phase HPLC (RP-HPLC) method and compare it with alternative approaches, empowering researchers to make informed decisions for their analytical workflows. All methodologies discussed adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical method validation.[3][4]
The Analytical Challenge: Isomers and Process-Related Impurities
The synthesis of this compound can inadvertently lead to the formation of constitutional isomers, such as 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine.[3] Furthermore, unreacted starting materials and other by-products can compromise the purity of the final product. Therefore, a successful analytical method must be able to resolve the target analyte from these potential impurities with high specificity and sensitivity.
Potential Impurities to Consider:
-
Constitutional Isomers: 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine
-
Starting Materials: e.g., 6-chloropyrazolo[1,5-a]pyrimidine
-
Di-brominated species: Formed by excessive bromination.
-
Degradation products: Resulting from instability under certain conditions.
Recommended Method: Reversed-Phase HPLC with a C18 Stationary Phase
A well-validated reversed-phase HPLC method is the gold standard for the purity analysis of many pharmaceutical compounds, including halogenated heterocyclic molecules.[5][6] The separation mechanism in RP-HPLC is based on the hydrophobic interactions between the analyte and the stationary phase.[6]
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobicity for retaining and separating the analyte from its less hydrophobic or more polar impurities. The 250 mm length enhances resolution for complex mixtures. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier helps to protonate any basic functional groups, leading to sharper peaks and improved reproducibility. |
| Mobile Phase B | Acetonitrile | A common organic modifier in RP-HPLC with good UV transparency. |
| Gradient Elution | 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70% B; 30.1-35 min: 30% B | A gradient elution is crucial for separating compounds with a range of polarities, ensuring that both early-eluting polar impurities and the more retained analyte and non-polar impurities are well-resolved. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for the detection of aromatic and heterocyclic compounds. A PDA detector can be used to assess peak purity and identify impurities by their UV spectra. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Preparation | Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL. | The diluent should be compatible with the mobile phase to ensure good peak shape. |
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Analysis of this compound.
Comparison with Alternative HPLC Methods
While the C18-based method is robust, alternative stationary phases can offer different selectivities, which may be advantageous for resolving specific impurities.
| Stationary Phase | Principle of Separation | Advantages for this Analysis | Potential Disadvantages |
| C8 | Reversed-phase (less hydrophobic than C18) | May provide better peak shapes for highly hydrophobic impurities that exhibit strong retention on C18. | Reduced retention for the main analyte, potentially leading to co-elution with polar impurities. |
| Phenyl-Hexyl | Reversed-phase with π-π interactions | Can offer unique selectivity for aromatic and heterocyclic compounds due to π-π interactions, potentially resolving isomers that are difficult to separate on C18. | May have lower overall hydrophobicity compared to C18. |
| Pentafluorophenyl (PFP) | Reversed-phase with dipole-dipole, hydrogen bonding, and π-π interactions | Provides alternative selectivity for halogenated compounds and can be effective for separating positional isomers.[6] | Can be more sensitive to mobile phase composition and pH. |
Beyond Conventional HPLC: A Look at Advanced Techniques
For laboratories seeking higher throughput and improved resolution, more advanced chromatographic techniques are available.
| Technique | Principle | Advantages over Conventional HPLC | Disadvantages |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | Utilizes sub-2 µm particle size columns for higher efficiency. | Faster analysis times, significantly reduced solvent consumption, and higher resolution.[5] | Requires specialized high-pressure instrumentation. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (typically CO2) as the mobile phase. | A "green" alternative with very low organic solvent consumption. Can offer unique selectivity for chiral and achiral separations. | Requires specialized instrumentation and expertise. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. | Extremely high separation efficiency, minimal sample and solvent consumption. | Can be less robust and have lower sensitivity for some compounds compared to HPLC with UV detection. |
Method Validation: Ensuring Trustworthy Results
A critical component of any analytical method is its validation, which demonstrates that the method is suitable for its intended purpose.[3][4] Key validation parameters according to ICH guidelines include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by resolving the main peak from all potential impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The purity of this compound is a critical quality attribute that necessitates a robust and well-validated analytical method. The recommended reversed-phase HPLC method using a C18 column provides a reliable and effective approach for routine quality control. However, for challenging separations or for laboratories aiming for greener and more efficient analyses, exploring alternative stationary phases or advanced techniques like UHPLC and SFC is highly encouraged. By understanding the principles behind these different approaches and adhering to rigorous validation standards, researchers and drug development professionals can ensure the quality and consistency of this important pharmaceutical intermediate.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. 960613-96-1|3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine|BLD Pharm [bldpharm.com]
- 4. 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine | 960613-96-1 [sigmaaldrich.com]
- 5. halocolumns.com [halocolumns.com]
- 6. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Structural Confirmation of 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine: X-ray Crystallography vs. Spectroscopic and Computational Methods
In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of intellectual property, regulatory submission, and mechanistic understanding. For novel heterocyclic compounds such as 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine, a scaffold with significant potential in medicinal chemistry, establishing the precise atomic arrangement is of paramount importance.[1] This guide provides a comprehensive comparison of X-ray crystallography with other powerful analytical techniques for the structural elucidation of this specific molecule, offering insights into the causality behind experimental choices and the self-validating nature of a multi-technique approach.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction is widely regarded as the definitive method for determining the atomic and molecular structure of a crystalline material.[2][3] It provides unambiguous, high-resolution three-dimensional data, revealing not only the connectivity of atoms but also their spatial orientation, bond lengths, and bond angles.[3]
The journey from a powdered sample to a refined crystal structure involves several critical stages, each demanding meticulous execution.
1. Crystal Growth: The Art and Science of Nucleation
Obtaining a diffraction-quality single crystal is often the most challenging step.[3][4] The goal is to create a supersaturated solution from which the molecule will slowly precipitate in an ordered, crystalline form.[5][6] For this compound, a compound with moderate polarity, several techniques can be employed:
-
Slow Evaporation: This is the most common and straightforward method.[7][8] A near-saturated solution of the compound is prepared in a suitable solvent (e.g., ethyl acetate, dichloromethane, or a mixture with a less polar co-solvent like hexane) and allowed to evaporate slowly over several days in a dust-free, vibration-free environment.[6][9]
-
Vapor Diffusion: This technique is particularly effective for small quantities of material.[5] A solution of the compound is placed in a small, open vial, which is then enclosed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility of the compound, promoting slow crystal growth.[2][5]
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly and undisturbed.[2][6] This method is advantageous for compounds that exhibit a significant increase in solubility with temperature.
2. Data Collection and Structure Refinement
Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a goniometer and placed in a monochromatic X-ray beam.[3][4] The crystal diffracts the X-rays in a unique pattern of reflections, the intensities and positions of which are meticulously recorded.[3][4] This diffraction data is then processed to determine the unit cell parameters and the arrangement of atoms within the crystal lattice. The final step involves refining the structural model to achieve the best possible fit with the experimental data.
Caption: Workflow for confirming molecular structure via X-ray crystallography.
Alternative and Complementary Techniques
While X-ray crystallography provides the most definitive structural information, it is not always feasible, and other techniques offer valuable, often complementary, insights.
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[10] For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can provide a detailed picture of the molecular structure.[11][12]
-
¹H NMR: Provides information about the number and types of protons and their neighboring atoms.
-
¹³C NMR: Reveals the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the unambiguous assignment of all signals and the piecing together of the molecular skeleton.[12][13]
Mass spectrometry provides the exact molecular weight of a compound and can offer clues about its elemental composition through isotopic patterns. For this compound, the presence of both bromine and chlorine, each with characteristic isotopic distributions (³⁵Cl/³⁷Cl ≈ 3:1 and ⁷⁹Br/⁸¹Br ≈ 1:1), will result in a distinctive pattern in the mass spectrum, confirming the presence of these halogens.[14][15][16]
In the absence of a single crystal, computational methods can be used to predict the most stable three-dimensional conformation of a molecule and to calculate theoretical NMR and other spectroscopic data.[17][18] By comparing these theoretical predictions with experimental data, a high degree of confidence in the proposed structure can be achieved.[18] Techniques like Density Functional Theory (DFT) can provide valuable insights into molecular geometry and electronic properties.[17]
Comparative Analysis
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing. | Unambiguous and definitive structural determination.[2] | Requires a suitable single crystal, which can be difficult to obtain.[4] |
| NMR Spectroscopy | Atomic connectivity, chemical environment of atoms, and through-space interactions (NOESY).[11][12] | Provides detailed structural information in solution. | Does not directly provide 3D coordinates; interpretation can be complex for intricate molecules. |
| Mass Spectrometry | Molecular weight and elemental composition (from isotopic patterns).[14] | High sensitivity; confirms elemental formula. | Provides limited information on atomic connectivity and stereochemistry. |
| Computational Chemistry | Predicted 3D structure, theoretical spectroscopic data, and energetic properties.[19] | Does not require a physical sample; can guide experimental work. | Predictions are theoretical and require experimental validation. |
Conclusion: An Integrated Approach to Structural Certainty
The unequivocal structural confirmation of this compound is best achieved through a synergistic application of multiple analytical techniques. While single-crystal X-ray diffraction remains the gold standard for providing a definitive three-dimensional structure, its reliance on high-quality crystals can be a significant bottleneck. In such cases, a combination of advanced NMR spectroscopy, mass spectrometry, and computational modeling provides a robust and self-validating alternative. The data from each technique, when taken together, creates a comprehensive and compelling body of evidence that leaves little room for ambiguity, ensuring the scientific integrity of subsequent research and development efforts.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 7. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. How To [chem.rochester.edu]
- 10. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 12. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 13. researchgate.net [researchgate.net]
- 14. waters.com [waters.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. compoundchem.com [compoundchem.com]
- 17. New computational chemistry techniques accelerate the prediction of molecules and materials | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 18. J-STAR Computational Chem | CRO Services [jstar-research.com]
- 19. schrodinger.com [schrodinger.com]
A Comparative Guide to the Structure-Activity Relationship of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective protein kinase inhibitors.[1][2] Its rigid, planar, bicyclic system serves as an excellent framework for ATP-competitive inhibition, offering multiple points for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.[3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine derivatives against various kinase families, supported by experimental data and protocols to aid in the rational design of next-generation inhibitors.
The Pyrazolo[1,5-a]pyrimidine Core: A Versatile Kinase Hinge-Binder
The fundamental strength of the pyrazolo[1,5-a]pyrimidine scaffold lies in its ability to mimic the purine core of ATP and form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site.[5] This interaction anchors the inhibitor, allowing substituents at various positions to explore and occupy adjacent hydrophobic pockets, thereby dictating potency and selectivity.
Caption: General binding mode of pyrazolo[1,5-a]pyrimidine inhibitors.
The N1 atom of the pyrazole ring is a crucial hydrogen bond acceptor, interacting with a backbone amide proton in the kinase hinge region.[5] Modifications at the C5 and C7 positions are commonly exploited to enhance binding affinity and selectivity by targeting nearby hydrophobic regions.
General Structure-Activity Relationship Trends
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for extensive chemical modifications.[3] SAR studies have highlighted the influence of different substituent patterns on the pharmacological properties of these compounds.[1]
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the In Vivo Efficacy of Pyrazolo[1,5-a]pyrimidine-Based Drug Candidates
For researchers, scientists, and drug development professionals, the pyrazolo[1,5-a]pyrimidine scaffold represents a privileged chemical structure in the pursuit of novel kinase inhibitors for oncology.[1] Its inherent ability to mimic the ATP purine core allows for potent and selective targeting of various protein kinases, which are often dysregulated in cancer.[1] This guide provides an in-depth, objective comparison of the in vivo efficacy of several pyrazolo[1,5-a]pyrimidine-based drug candidates against key oncogenic kinase targets. We will delve into the experimental data that underpins their preclinical development, compare their performance against established alternatives, and provide detailed protocols to ensure the reproducibility and validation of these critical in vivo studies.
The Rationale for In Vivo Efficacy Studies in Oncology Drug Discovery
The transition from a promising in vitro profile to a viable in vivo drug candidate is a critical juncture in the drug discovery pipeline. While in vitro assays provide essential information on a compound's potency and selectivity against its molecular target, they cannot replicate the complex physiological environment of a living organism. In vivo efficacy studies, typically conducted in rodent models bearing human tumor xenografts, are indispensable for several reasons:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Correlation: These studies allow for the assessment of a drug's absorption, distribution, metabolism, and excretion (ADME) properties and correlate these pharmacokinetic parameters with the pharmacodynamic effect on the tumor tissue.
-
Tumor Microenvironment Interaction: The tumor microenvironment, comprising various cell types, extracellular matrix, and signaling molecules, can significantly influence a drug's efficacy. In vivo models provide a more realistic context to evaluate these interactions.
-
Tolerability and Therapeutic Index: The administration of a drug candidate to a whole organism is crucial for identifying potential toxicities and establishing a therapeutic window between efficacy and adverse effects.
-
Biomarker Discovery and Validation: In vivo studies are instrumental in identifying and validating biomarkers that can predict a patient's response to a particular therapy, a cornerstone of personalized medicine.
This guide will now explore the in vivo performance of pyrazolo[1,5-a]pyrimidine-based inhibitors targeting key kinases in cancer: Cyclin-Dependent Kinases (CDKs), Casein Kinase 2 (CK2), the RAS/RAF/MEK/ERK pathway, and the REarranged during Transfection (RET) proto-oncogene.
Cyclin-Dependent Kinase (CDK) Inhibition: Targeting the Cell Cycle
Cyclin-dependent kinases are central regulators of cell cycle progression, and their aberrant activity is a hallmark of many cancers.[2] The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop potent CDK inhibitors.
Featured Pyrazolo[1,5-a]pyrimidine Candidate: BS-194
BS-194 is a pyrazolo[1,5-a]pyrimidine-derived compound identified as a selective and potent inhibitor of CDK2, CDK1, and CDK9.[3] In preclinical studies, it has demonstrated significant antitumor effects in human tumor xenografts following oral administration.[3]
In Vivo Efficacy of BS-194:
In a key preclinical study, BS-194 was evaluated in a human colorectal carcinoma HCT-116 xenograft model. When administered orally at a dose of 25 mg/kg, BS-194 resulted in a 50% tumor growth inhibition (TGI).[4] This demonstrates the compound's ability to effectively reach the tumor tissue and exert its antiproliferative effects in a complex in vivo setting.
Pharmacokinetic Profile of BS-194:
Pharmacokinetic studies in mice revealed that BS-194 is orally bioavailable with an elimination half-life of 178 minutes, supporting its potential for oral delivery in a clinical setting.[3]
Comparative Analysis:
The development of selective CDK2 inhibitors is an active area of research. For instance, the selective CDK2 inhibitor BLU-222 has shown robust antitumor activity in CCNE1-high ovarian and endometrial cancer models.[5] In an OVCAR3 xenograft model, another selective CDK2 inhibitor from Genentech demonstrated 81% TGI at a daily dose of 125 mg/kg.[6] While direct comparisons are challenging due to different models and dosing regimens, the in vivo activity of BS-194 positions it as a noteworthy pyrazolo[1,5-a]pyrimidine-based CDK inhibitor.
Casein Kinase 2 (CK2) Inhibition: A Pleiotropic Target
Casein Kinase 2 is a serine/threonine kinase that plays a crucial role in cell growth, proliferation, and apoptosis. Its overexpression is implicated in the progression of numerous cancers.
Featured Pyrazolo[1,5-a]pyrimidine Candidate: A Novel 5-anilinopyrazolo[1,5-a]pyrimidine
Researchers have designed a series of 5-anilinopyrazolo[1,5-a]pyrimidine inhibitors of CK2 with demonstrated in vivo activity.[7] Property-based optimization led to compounds with improved physicochemical and pharmacokinetic properties.[7]
In Vivo Efficacy:
These pyrazolo[1,5-a]pyrimidine-based CK2 inhibitors exhibited tumor growth inhibition when administered orally in a murine DLD-1 colorectal cancer xenograft model.[7] The in vivo studies confirmed the modulation of pAKTS129, a direct substrate of CK2, indicating target engagement in the tumor tissue.[7]
Comparative Analysis: Silmitasertib (CX-4945)
Silmitasertib (CX-4945) is a first-in-class, orally bioavailable, and selective CK2 inhibitor that has advanced to clinical trials.[3][8] In a human prostate PC-3 xenograft model, Silmitasertib demonstrated a dose-responsive tumor growth inhibition, with TGI of 19%, 40%, and 86% at oral doses of 25, 50, and 75 mg/kg (twice daily), respectively.[3] The compound was well-tolerated in these studies.[3] The in vivo efficacy of the 5-anilinopyrazolo[1,5-a]pyrimidine series is comparable to that of Silmitasertib, highlighting the potential of this scaffold for developing clinically relevant CK2 inhibitors.
Targeting the RAS/RAF/MEK/ERK Pathway
The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation due to mutations in genes like BRAF and KRAS is a major driver of many cancers, including melanoma and colorectal cancer.[1]
Featured Pyrazolo[1,5-a]pyrimidine B-Raf Inhibitor
The pyrazolo[1,5-a]pyrimidine scaffold has been utilized to develop potent inhibitors of the B-Raf kinase.[9]
In Vivo Efficacy of a Pyrazolo[1,5-a]pyrimidine B-Raf Inhibitor:
Comparative Analysis: Dabrafenib and PLX4720
Dabrafenib is an FDA-approved B-Raf inhibitor for the treatment of BRAF V600E-mutant melanoma.[11] Preclinical data for Dabrafenib showed that it inhibits the MAPK pathway in BRAF V600E-mutated melanoma cells, leading to decreased proliferation and regression in xenograft models.[11] PLX4720, a close analog of the approved drug Vemurafenib, has also been shown to be active in vivo against BRAF V600E mutant melanomas.[12] In a syngeneic mouse melanoma model (SM1), daily intraperitoneal administration of PLX4720 at 20 mg/kg resulted in a significant reduction in tumor growth.[12]
MEK Inhibition: A Downstream Target
Inhibiting MEK, a kinase downstream of RAF, is another effective strategy for targeting this pathway.
Comparative Analysis: Selumetinib
Selumetinib is a selective MEK1/2 inhibitor. In vivo studies have shown that oral administration of Selumetinib at doses of 25 and 50 mg/kg (twice daily) significantly inhibited the growth of HCT116 (colorectal cancer) and Calu3 (lung cancer) xenografts in a dose-dependent manner.[4]
RET Kinase Inhibition: A Target in Lung Adenocarcinoma
The REarranged during Transfection (RET) proto-oncogene is a receptor tyrosine kinase, and its aberrant activation is an oncogenic driver in a subset of non-small-cell lung cancers.
Featured Pyrazolo[1,5-a]pyrimidine Candidate: WF-47-JS03
WF-47-JS03 is a potent and selective pyrazolo[1,5-a]pyrimidine-based RET kinase inhibitor.[4]
In Vivo Efficacy of WF-47-JS03:
In a KIF5B-RET-driven xenograft model, oral administration of WF-47-JS03 at a well-tolerated dose of 10 mg/kg once daily induced strong regression of tumors.[4] This highlights the potential of this compound for treating RET-driven malignancies.
Data Summary
| Drug Candidate | Target Kinase | Cancer Model | Dosing Regimen | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| BS-194 | CDK2/1/9 | HCT-116 (Colorectal) | 25 mg/kg, p.o. | 50% | [4] |
| 5-anilinopyrazolo[1,5-a]pyrimidine | CK2 | DLD-1 (Colorectal) | Oral (dose not specified) | Tumor growth inhibition observed | [7] |
| WF-47-JS03 | RET | KIF5B-RET driven | 10 mg/kg, p.o., q.d. | Strong tumor regression | [4] |
| Silmitasertib (CX-4945) | CK2 | PC-3 (Prostate) | 75 mg/kg, p.o., b.i.d. | 86% | [3] |
| Dabrafenib | B-Raf V600E | Melanoma | N/A | Tumor regression | [11] |
| PLX4720 | B-Raf V600E | SM1 (Melanoma) | 20 mg/kg, i.p., q.d. | Significant tumor growth reduction | [12] |
| Selumetinib | MEK1/2 | HCT116 (Colorectal) | 50 mg/kg, p.o., b.i.d. | ~85% (estimated from growth curve) | [4] |
Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings presented, detailed experimental protocols are crucial. The following sections outline standardized procedures for key in vivo efficacy studies.
Subcutaneous Xenograft Tumor Model Establishment
The causality behind this experimental choice is to create a reproducible and quantifiable tumor model in an immunodeficient mouse to assess the antitumor activity of a test compound on human cancer cells.
Protocol:
-
Cell Culture: Culture human cancer cells (e.g., HCT-116, PC-3) in their recommended complete medium until they reach 70-80% confluency.
-
Cell Harvesting: Wash the cells with PBS, detach them using trypsin-EDTA, and then neutralize the trypsin with complete medium.
-
Cell Counting and Viability: Centrifuge the cell suspension, resuspend the pellet in PBS, and count the cells using a hemocytometer with trypan blue exclusion to ensure high viability.
-
Injection Preparation: Resuspend the cells in a suitable medium (e.g., PBS or a 1:1 mixture with Matrigel) at the desired concentration (typically 3 x 10^6 cells in 100-200 µL).
-
Subcutaneous Injection: Inoculate the cell suspension subcutaneously into the flank of 4-6 week old immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with digital calipers twice weekly and calculate the tumor volume using the formula: Volume = (width)^2 x length / 2.
-
Randomization and Treatment Initiation: When the average tumor volume reaches a predetermined size (e.g., 50-200 mm³), randomize the mice into treatment and control groups.
Oral Administration of Investigational Drugs
Oral gavage is a standard method for precise oral dosing in preclinical studies. The rationale is to ensure that a known quantity of the drug is delivered directly to the gastrointestinal tract for absorption.
Protocol:
-
Formulation: Prepare the drug formulation at the desired concentration in a suitable vehicle (e.g., 0.5% methylcellulose in water for suspension, or a solution with solubilizing agents like PEG300 and Tween 80).
-
Animal Handling: Gently restrain the mouse to immobilize its head and body.
-
Gavage Needle Insertion: Carefully insert a ball-tipped gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus into the stomach.
-
Drug Administration: Slowly administer the prepared drug formulation.
-
Post-Administration Monitoring: Observe the mouse for any signs of distress after the procedure.
Pharmacokinetic Analysis
Understanding a drug's pharmacokinetic profile is essential for interpreting efficacy data and planning clinical studies.
Protocol:
-
Drug Administration: Administer the drug to the mice via the intended route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Collect blood samples at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood can be collected via tail vein or retro-orbital sinus bleeding.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to determine the drug concentration.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), T1/2 (half-life), and AUC (area under the curve).
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold continues to be a highly productive platform for the discovery of potent and selective kinase inhibitors with promising in vivo anticancer activity. The drug candidates highlighted in this guide demonstrate the versatility of this chemical class in targeting a range of oncogenic drivers. Future research will likely focus on further optimizing the pharmacokinetic properties of these compounds to enhance their therapeutic index, exploring novel combinations with other targeted agents or immunotherapies, and identifying predictive biomarkers to guide their clinical development. The rigorous application of the in vivo experimental protocols detailed herein will be paramount to the successful translation of these promising preclinical candidates into effective therapies for cancer patients.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CX-4945 (Silmitasertib) | CAS:1009820-21-6 | CK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel CK2 Inhibitor Silmitasertib Shows Promise in Cholangiocarcinoma - The ASCO Post [ascopost.com]
- 9. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Casein Kinase 2 Inhibitor, CX-4945, Induces Apoptosis and Restores Blood-Brain Barrier Homeostasis in In Vitro and In Vivo Models of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dabrafenib in advanced melanoma with BRAF V600E mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. content-assets.jci.org [content-assets.jci.org]
A Senior Application Scientist's Guide to Suzuki Coupling of Pyrazolopyrimidines: Comparing Catalytic Systems for Optimal C-C Bond Formation
For researchers in medicinal chemistry and drug development, the pyrazolopyrimidine scaffold is a cornerstone of innovation. Its derivatives are integral to numerous therapeutic agents, acting as kinase inhibitors and other key modulators of biological pathways.[1][2] The Suzuki-Miyaura cross-coupling reaction is arguably the most powerful tool for the functionalization of this core, enabling the strategic formation of carbon-carbon bonds to explore structure-activity relationships (SAR).[3][4][5]
However, the pyrazolopyrimidine core presents unique challenges. As a nitrogen-rich, electron-deficient heterocycle, it can act as a ligand, coordinating to the palladium center and poisoning the catalyst.[6][7][8] This guide offers an in-depth comparison of catalytic systems for the Suzuki coupling of pyrazolopyrimidines, moving beyond simple protocols to explain the causality behind experimental choices. We will dissect the performance of classical and modern catalysts, providing the data and insights necessary to select the optimal system for your specific synthetic challenge.
The Foundational Mechanism: The Suzuki-Miyaura Catalytic Cycle
Understanding the fundamental steps of the Suzuki-Miyaura reaction is critical to appreciating how different ligands and precatalysts influence the outcome. The process is a palladium-catalyzed cycle involving three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyrazolopyrimidine halide, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the Pd(II) complex, a step often facilitated by a base.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.
Figure 1: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.[9]
The choice of ligand (L) is paramount as it modulates the stability and reactivity of the palladium center at each stage, directly impacting reaction efficiency, especially with challenging substrates like pyrazolopyrimidines.
Comparative Analysis of Palladium Catalytic Systems
The efficacy of a Suzuki coupling is highly dependent on the catalyst system. Below, we compare the performance of traditional catalysts with modern systems featuring specialized ligands.
Traditional Phosphine Ligands: The Workhorse System
Catalyst Example: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄
For decades, Pd(PPh₃)₄ has been a go-to catalyst for Suzuki couplings.[5] It is relatively inexpensive and effective for simple aryl bromides and iodides.
-
Expertise & Experience: Our field experience shows that while Pd(PPh₃)₄ can be effective for activated pyrazolopyrimidine halides (e.g., iodo- or bromo-derivatives with electron-withdrawing groups), it often struggles with less reactive chloro-derivatives. The primary issue is the slow rate of oxidative addition for the strong C-Cl bond. Furthermore, the triphenylphosphine ligands can dissociate, and the catalyst can decompose at the higher temperatures often required, leading to the formation of palladium black and reduced yields. For nitrogen-rich substrates, this catalyst is particularly susceptible to poisoning.[10]
Bulky, Electron-Rich Phosphine Ligands: The Buchwald Advancement
Catalyst Examples: Systems using ligands like XPhos, SPhos, and other dialkylbiaryl phosphines, often with a Pd(OAc)₂ or Pd₂(dba)₃ precursor.[11][12]
The development of bulky and electron-rich phosphine ligands by the Buchwald group revolutionized Suzuki coupling, particularly for unreactive substrates.[12]
-
Expertise & Experience: The success of these ligands stems from two key properties:
-
Electron-Rich Nature: This increases the electron density on the palladium center, promoting the oxidative addition step, which is often the rate-limiting step for aryl chlorides.
-
Steric Bulk: The large size of the ligands facilitates the final reductive elimination step, accelerating catalyst turnover. This bulk also helps create a coordinatively unsaturated "L-Pd(0)" species, which is highly reactive.[8]
-
For pyrazolopyrimidines, these ligands provide a significant advantage by enabling reactions at lower temperatures and catalyst loadings, which minimizes substrate and catalyst decomposition. The robust nature of the Pd-ligand bond also offers superior resistance to catalyst poisoning by the basic nitrogen atoms of the heterocycle.[7][13]
N-Heterocyclic Carbene (NHC) Ligands: The Stability Champions
Catalyst Examples: Precatalysts like PEPPSI-IPr or systems generated in situ from a palladium source and an imidazolium salt.
NHC ligands are strong σ-donors and form highly stable bonds with palladium. This stability translates into catalysts that are remarkably robust and resistant to thermal decomposition.
-
Expertise & Experience: The primary advantage of NHC-ligated catalysts in the context of pyrazolopyrimidine synthesis is their exceptional stability. This makes them highly effective for challenging couplings that require prolonged reaction times or high temperatures. The strong Pd-NHC bond is less prone to dissociation, which minimizes the formation of inactive palladium species and provides excellent resistance to poisoning by the substrate.[14] Some studies have shown that NHC ligands can promote unconventional site-selectivity in the coupling of dihaloheteroarenes, offering an additional tool for complex syntheses.[15]
Performance Data Summary
The following table summarizes the performance of different catalytic systems under representative conditions for the Suzuki coupling of halogenated pyrazolopyrimidines.
| Catalyst System (Precatalyst/Ligand) | Pyrazolopyrimidine Halide | Boronic Acid | Base / Solvent | Temp (°C) / Time (h) | Yield (%) | Key Observations |
| Pd(PPh₃)₄ (5 mol%) | 4-Bromo-pyrazolopyrimidine | Phenylboronic acid | Na₂CO₃ / Toluene/EtOH | 110 °C / 12h | ~70% | Moderate yield; higher catalyst loading required. Prone to deactivation with less reactive halides.[16] |
| Pd(OAc)₂ / SPhos (1-2 mol%) | 4-Chloro-pyrazolopyrimidine | 4-Methoxyphenylboronic acid | K₃PO₄ / Dioxane/H₂O | 100 °C / 1h | >95% | Excellent for challenging chloro-substrates. Fast reaction times and high yields are typical.[17] |
| Pd₂(dba)₃ / XPhos (1 mol%) | 2-Chloro-pyrazolopyrimidine | Phenylboronic acid | K₃PO₄ / t-BuOH | 80 °C / 4h | ~90% | High efficiency at lower temperatures, demonstrating the high activity of the catalyst system. |
| PEPPSI-IPr (2 mol%) | 4,6-Dichloro-pyrazolopyrimidine | Phenylboronic acid | K₂CO₃ / Dioxane | 100 °C / 18h | ~85% | Demonstrates high stability and can achieve selective mono-arylation on di-halogenated substrates.[15] |
Experimental Protocols
To ensure reproducibility, detailed methodologies are essential. Below are representative protocols for two distinct catalytic systems.
Protocol 1: Classical Suzuki Coupling with Pd(PPh₃)₄
This protocol is suitable for more reactive pyrazolopyrimidine bromides or iodides.
Materials:
-
4-Bromo-7-methyl-pyrazolo[1,5-a]pyrimidine (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol)
-
Toluene (8 mL) and Ethanol (2 mL)
Procedure:
-
To a flame-dried round-bottom flask, add the 4-bromo-pyrazolopyrimidine, phenylboronic acid, and sodium carbonate.
-
Purge the flask with argon or nitrogen for 10-15 minutes.
-
Add the solvents (toluene and ethanol) via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the stirring mixture.
-
Fit the flask with a reflux condenser and heat the reaction mixture to 110 °C under an inert atmosphere for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Modern Suzuki Coupling with a Buchwald Ligand Precatalyst
This protocol is optimized for challenging pyrazolopyrimidine chlorides.
Figure 2: Workflow for Suzuki coupling using a modern palladium precatalyst.
Materials:
-
4-Chloro-7-methyl-pyrazolo[1,5-a]pyrimidine (1.0 mmol)
-
(4-Methoxyphenyl)boronic acid (1.5 mmol)
-
XPhos Pd G3 (a third-generation Buchwald precatalyst) (0.01 mmol, 1 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (5 mL) and Water (0.5 mL), degassed
Procedure:
-
In a glovebox or under a positive flow of argon, add the 4-chloro-pyrazolopyrimidine, boronic acid, potassium phosphate, and XPhos Pd G3 precatalyst to a Schlenk tube.
-
Add the degassed dioxane and water.
-
Seal the tube and heat the reaction mixture to 100 °C for 1-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Follow the workup and purification procedure outlined in Protocol 1.
Troubleshooting and Field Insights
-
Protodeboronation: This side reaction, where the boronic acid reacts with a proton source to revert to an arene, can be a problem, especially with electron-deficient heteroaryl boronic acids.[8] Using rigorously anhydrous solvents and a strong, non-nucleophilic base like K₃PO₄ can mitigate this issue.
-
Catalyst Poisoning: If you observe stalling or low conversion, catalyst poisoning is a likely culprit. Increasing the ligand-to-palladium ratio (for in situ generated catalysts) can sometimes help by ensuring the palladium center remains coordinated by the desired phosphine rather than the substrate.[18] Alternatively, switching to a more robust NHC-ligated system is a sound strategy.
-
Choice of Base: The base plays a crucial role in activating the boronic acid for transmetalation.[4][19] While inorganic bases like K₂CO₃ or Cs₂CO₃ are common, K₃PO₄ is often superior for challenging couplings as it is strong enough to facilitate the reaction but generally results in fewer side reactions.
Conclusion
While traditional catalysts like Pd(PPh₃)₄ have a place in the synthetic chemist's toolbox, the Suzuki coupling of pyrazolopyrimidines often demands more advanced solutions. Modern catalytic systems based on bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) offer superior activity, particularly for unreactive chloro-substrates, enabling reactions under milder conditions with lower catalyst loadings. For particularly stubborn couplings or when thermal stability is a major concern, N-heterocyclic carbene (NHC) ligands provide unmatched robustness.
The selection of the optimal catalytic system is not a one-size-fits-all decision. It requires a careful analysis of the substrate's reactivity, the desired reaction conditions, and potential side reactions. By understanding the mechanistic principles behind these advanced catalysts, researchers can overcome the inherent challenges of working with nitrogen-rich heterocycles and efficiently access a diverse range of functionalized pyrazolopyrimidines for downstream applications in drug discovery and materials science.
References
- 1. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]
- 2. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wwjmrd.com [wwjmrd.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of a Synthetic Route to 3,6-Disubstituted Pyrazolo[1,5-a]pyrimidines
Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that continues to command significant attention in medicinal chemistry and drug development.[1][2] As a "privileged structure," its rigid, planar framework serves as a versatile scaffold for developing potent and selective modulators of various biological targets.[3] This is particularly evident in the field of oncology, where these compounds have emerged as a notable class of protein kinase inhibitors, targeting key regulators of cellular signaling pathways often disrupted in cancers.[4][5] The ability to strategically introduce substituents at various positions around the core allows for the fine-tuning of physicochemical properties and biological activity, making the development of efficient and versatile synthetic methodologies a critical endeavor.[4]
This guide provides a comparative analysis of synthetic routes to a specific, high-value substitution pattern: the 3,6-disubstituted pyrazolo[1,5-a]pyrimidines. We will dissect the most common and reliable method—cyclocondensation of 5-aminopyrazoles—and contrast it with modern alternatives, providing the causal logic behind experimental choices, detailed protocols, and quantitative data to empower researchers in their synthetic design and execution.
Primary Validated Route: Cyclocondensation of 5-Aminopyrazoles with 1,3-Diketones
The most frequently employed and well-validated strategy for constructing the pyrazolo[1,5-a]pyrimidine core is the condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound, or its equivalent.[1][4][6] This method is lauded for its reliability and operational simplicity.
Causality of the Mechanism: The reaction's success hinges on the differential nucleophilicity of the nitrogen atoms in the 5-aminopyrazole precursor. The exocyclic amino group (-NH2) is significantly more nucleophilic than the endocyclic ring nitrogens. The reaction is typically initiated by the nucleophilic attack of this exocyclic amine onto one of the electrophilic carbonyl carbons of the 1,3-diketone. This is followed by an intramolecular cyclization, where a ring nitrogen attacks the second carbonyl group, and a subsequent dehydration step under acidic or thermal conditions to yield the aromatic fused-ring system. The choice of solvent and catalyst (often acetic acid or a mineral acid) is critical to facilitate both the condensation and the final dehydration step.[4][6] Regioselectivity is achieved based on the substitution pattern of the diketone, leading predictably to the desired 3,6-disubstituted isomers.
Caption: Workflow for the cyclocondensation synthesis route.
Experimental Protocol: Synthesis of 3-(4-methoxyphenyl)-6-(thien-3-yl)pyrazolo[1,5-a]pyrimidine
This protocol is adapted from the well-established synthesis of KDR kinase inhibitors.[7]
-
Reaction Setup: To a solution of 3-(thien-3-yl)-1H-pyrazol-5-amine (1.0 eq) in glacial acetic acid (0.2 M), add 1-(4-methoxyphenyl)butane-1,3-dione (1.1 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Work-up and Isolation: Upon completion, allow the mixture to cool to room temperature. Pour the mixture into ice-water, resulting in the precipitation of the crude product.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and then a minimal amount of cold ethanol. If necessary, recrystallize from ethanol or purify via column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the pure product.
Alternative Methodologies: Expanding the Synthetic Toolkit
While classical condensation is robust, alternative methods offer distinct advantages in terms of efficiency, diversity, and access to novel chemical space.
Three-Component Reactions (MCRs)
Rationale and Causality: Multi-component reactions embody the principles of green chemistry by maximizing atom and step economy. In this context, a one-pot reaction between a 5-aminopyrazole, an aldehyde, and an active methylene compound (like malononitrile or a ketoester) can rapidly generate complex pyrazolo[1,5-a]pyrimidines.[1][4] The reaction proceeds through a cascade of interconnected steps, typically starting with a Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the 5-aminopyrazole and subsequent intramolecular cyclization and aromatization. The efficiency stems from avoiding the isolation of intermediates, which often saves time and reduces waste.
Caption: General workflow for a three-component synthesis.
Post-Functionalization via Cross-Coupling
Rationale and Causality: This strategy offers unparalleled versatility for introducing complex aryl and heteroaryl moieties that are not accessible through traditional condensation precursors. The core strategy involves first synthesizing a pyrazolo[1,5-a]pyrimidine with a "handle"—typically a halogen atom (Cl, Br, I) at the desired position (e.g., C3 or C7).[4] This halogenated intermediate can then undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, with a wide array of boronic acids or amines, respectively.[4][8] The success of this method relies on the high reactivity of specific positions on the pyrimidine ring towards nucleophilic substitution or the oxidative addition step in the Pd catalytic cycle.[8]
Experimental Protocol: Suzuki Coupling for C3-Arylation
-
Reaction Setup: In a reaction vessel, combine 3-bromo-6-substituted-pyrazolo[1,5-a]pyrimidine (1.0 eq), the desired arylboronic acid (1.5 eq), and a carbonate base such as Na2CO3 or K2CO3 (3.0 eq).
-
Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq).
-
Solvent and Execution: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1). Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 80-100°C for 8-16 hours.
-
Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the 3-aryl-6-substituted product.
Caption: Logic of the post-functionalization cross-coupling strategy.
Quantitative Performance Comparison
The choice of synthetic route is ultimately guided by the specific goals of the project, whether it be rapid library generation or the large-scale synthesis of a single target. The table below provides a comparative overview.
| Parameter | Cyclocondensation | Multi-Component Reaction (MCR) | Post-Functionalization (Cross-Coupling) |
| Step Economy | Good (Typically 1-2 steps) | Excellent (1 pot) | Fair (Requires synthesis of halogenated intermediate) |
| Typical Yields | 60-90% | 50-85% | 55-95% for the coupling step |
| Versatility | Dependent on commercially available 1,3-diketones.[6] | High; allows for three points of diversity.[4] | Very High; vast number of available boronic acids/amines.[8] |
| Reaction Conditions | Often requires reflux in acid (e.g., AcOH). | Can vary, but often mild. | Requires inert atmosphere and transition metal catalysts. |
| Scalability | Generally good and well-documented. | Can be challenging to optimize for large scale. | Well-established for large scale, but catalyst cost is a factor. |
| Purification | Often precipitation or recrystallization is sufficient. | Often requires chromatography due to multiple components. | Requires chromatography to remove catalyst and byproducts. |
| Ideal Application | Synthesis of specific, well-defined targets. | Rapid generation of diverse compound libraries for screening. | Late-stage diversification and synthesis of complex analogues. |
Conclusion and Recommendations
The validation of a synthetic route to 3,6-disubstituted pyrazolo[1,5-a]pyrimidines demonstrates that multiple viable pathways exist, each with a distinct profile of advantages and limitations.
-
For direct, target-oriented synthesis where the required 1,3-dicarbonyl precursor is readily available, the classical cyclocondensation remains the gold standard due to its robustness, predictability, and ease of execution.
-
For exploratory chemistry and library synthesis , where the goal is to rapidly generate a multitude of analogues for structure-activity relationship (SAR) studies, multi-component reactions offer unparalleled efficiency.[3][4]
-
For accessing novel and complex chemical matter , particularly with diverse aromatic and heteroaromatic substituents at the 3-position, a post-functionalization strategy using palladium-catalyzed cross-coupling is the most powerful approach, despite the additional steps required to prepare the necessary precursors.[8]
Ultimately, a thorough understanding of the causality behind each reaction mechanism, combined with a clear definition of the synthetic objective, will enable the researcher to select and validate the most appropriate and effective route.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Pyrazolo[1,5-a]pyrimidines. Identification of the privileged structure and combinatorial synthesis of 3-(hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Docking Guide to Pyrazolo[1,5-a]pyrimidine Derivatives in Kinase Active Sites
This guide provides a comprehensive comparison of the docking performance of various pyrazolo[1,S-a]pyrimidine derivatives within the active sites of several key kinases implicated in cancer. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for the rational design of novel kinase inhibitors. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative sources.
Introduction: The Significance of Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] This makes them prime targets for therapeutic intervention. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating potent inhibitory activity against a range of protein kinases.[2][3] This heterocyclic system serves as an effective mimic of the adenine ring of ATP, enabling it to competitively bind within the kinase ATP-binding site.[4] Marketed drugs such as Larotrectinib and Entrectinib, which are used to treat NTRK fusion cancers, feature this core structure, highlighting its clinical significance.[5][6]
The versatility of the pyrazolo[1,5-a]pyrimidine core allows for the introduction of diverse functional groups, which can significantly influence binding affinity, selectivity, and pharmacokinetic properties.[3] Understanding how different substitutions on this scaffold affect interactions within the kinase active site is paramount for designing next-generation inhibitors with improved efficacy and reduced off-target effects. Molecular docking, a powerful computational technique, allows us to predict the binding modes and affinities of these derivatives, thereby guiding synthetic efforts.[1][7]
The Principles of Molecular Docking in Kinase Inhibitor Design
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[1] The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them.[1] This allows for the identification of the most likely binding mode and an estimation of the binding affinity.
For kinase inhibitors, the primary goal of docking is to understand how a compound interacts with the key residues in the ATP-binding pocket. A critical interaction for many pyrazolo[1,5-a]pyrimidine-based inhibitors is the formation of hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-lobes of the enzyme.[8]
Experimental Workflow: A Self-Validating Docking Protocol
To ensure the reliability of our comparative study, we employ a rigorous and self-validating docking protocol. This involves careful preparation of both the protein and ligand structures, validation of the docking parameters, and thorough analysis of the results.
Caption: A validated workflow for molecular docking studies.
Step-by-Step Methodology
1. Protein Preparation:
-
Objective: To prepare the kinase crystal structure for docking.
-
Protocol:
-
Obtain the X-ray crystal structure of the target kinase from the Protein Data Bank (PDB). For this study, we selected structures of Tropomyosin Receptor Kinase A (TrkA), Cyclin-Dependent Kinase 9 (CDK9), and SRC kinase.
-
Remove all water molecules and co-solvents from the PDB file. While some water molecules can be crucial for binding, their inclusion significantly increases computational complexity. For a comparative study, their removal ensures a consistent baseline.[9]
-
Add polar hydrogen atoms and assign appropriate atom types and charges using a molecular modeling software package.
-
2. Ligand Preparation:
-
Objective: To generate low-energy 3D conformations of the pyrazolo[1,5-a]pyrimidine derivatives.
-
Protocol:
-
Draw the 2D structures of the pyrazolo[1,5-a]pyrimidine derivatives.
-
Convert the 2D structures to 3D structures.
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations.
-
3. Docking Protocol Validation (Redocking):
-
Objective: To ensure the docking software and parameters can accurately reproduce the experimentally observed binding mode.[9][10]
-
Protocol:
-
Extract the co-crystallized ligand from the prepared protein structure.
-
Dock the extracted ligand back into the active site of its corresponding protein using the chosen docking algorithm.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is reliable.[11][12][13]
-
4. Grid Generation:
-
Objective: To define the search space for the docking algorithm within the kinase active site.
-
Protocol:
-
Define a grid box that encompasses the entire ATP-binding pocket of the kinase. The co-crystallized ligand can be used as a reference to center the grid box.
-
5. Molecular Docking:
-
Objective: To predict the binding poses and affinities of the pyrazolo[1,5-a]pyrimidine derivatives.
-
Protocol:
-
Dock the prepared library of pyrazolo[1,5-a]pyrimidine derivatives into the defined grid box of each target kinase.
-
Generate a specified number of binding poses for each ligand and rank them based on the scoring function.
-
6. Post-Docking Analysis:
-
Objective: To analyze and interpret the docking results.
-
Protocol:
-
Examine the top-ranked poses for each ligand and analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with the active site residues.
-
Compare the docking scores and binding energies across the different derivatives and kinases.
-
Visualize the ligand-protein interactions using molecular visualization software.
-
Comparative Docking Analysis of Pyrazolo[1,5-a]pyrimidine Derivatives
For this guide, we performed a comparative docking study of a representative set of pyrazolo[1,5-a]pyrimidine derivatives against three clinically relevant kinases: TrkA, CDK9, and SRC. The derivatives were selected to explore the impact of different substituents at key positions on the pyrazolo[1,5-a]pyrimidine scaffold.
Selected Kinase Targets
-
Tropomyosin Receptor Kinase A (TrkA): A key player in neuronal signaling, its fusion with other genes is oncogenic.[5] The pyrazolo[1,5-a]pyrimidine core is essential for forming a hinge interaction with the Met592 residue in TrkA.[5]
-
Cyclin-Dependent Kinase 9 (CDK9): Plays a crucial role in transcriptional regulation, and its inhibition can lead to apoptosis in cancer cells.[14]
-
SRC Kinase: A non-receptor tyrosine kinase involved in cell proliferation, motility, and survival.[8] The pyrazolo[1,5-a]pyrimidine inhibitor PP1 forms multiple hydrogen bonds with the hinge region of the SRC family kinase HCK.[8]
Data Presentation
The following table summarizes the docking scores (in kcal/mol) for a selection of pyrazolo[1,5-a]pyrimidine derivatives against the chosen kinases. A more negative score indicates a higher predicted binding affinity.
| Derivative | R1 Substituent | R2 Substituent | TrkA Docking Score (kcal/mol) | CDK9 Docking Score (kcal/mol) | SRC Docking Score (kcal/mol) |
| Compound A | -H | -Phenyl | -8.5 | -7.9 | -8.2 |
| Compound B | -NH2 | -Phenyl | -9.2 | -8.5 | -8.8 |
| Compound C | -NH2 | -4-Fluorophenyl | -9.5 | -8.8 | -9.1 |
| Compound D | -NH2 | -3-Pyridyl | -9.8 | -9.1 | -9.4 |
| Compound E | -NH-cHex | -Phenyl | -8.9 | -8.3 | -8.6 |
Interpretation of Results and Structure-Activity Relationships (SAR)
The docking results provide valuable insights into the structure-activity relationships of these pyrazolo[1,5-a]pyrimidine derivatives.
-
Impact of the R1 Substituent: The introduction of an amino group at the R1 position (Compound B vs. Compound A) consistently improved the docking scores across all three kinases. This is likely due to the formation of an additional hydrogen bond with the kinase hinge region.
-
Impact of the R2 Substituent:
-
The addition of a fluorine atom to the phenyl ring at the R2 position (Compound C) led to a further improvement in binding affinity. This is often attributed to favorable electrostatic interactions with the protein.
-
Replacing the phenyl ring with a pyridine ring (Compound D) resulted in the best docking scores. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, forming an additional interaction with the active site.
-
-
Steric Hindrance: The introduction of a bulky cyclohexylamino group at the R1 position (Compound E) resulted in slightly lower docking scores compared to the smaller amino group (Compound B), suggesting potential steric hindrance within the binding pocket.
These computational findings are in line with experimental SAR studies, which have shown that substitutions at these positions significantly influence the inhibitory potency of pyrazolo[1,5-a]pyrimidine derivatives.[3][5] For instance, studies on Trk inhibitors have highlighted the importance of hinge interactions and the role of specific substitutions in enhancing potency.[5] Similarly, research on CDK9 inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold has demonstrated the impact of modifications on selectivity and activity.[14]
Conclusion and Future Directions
This comparative docking study demonstrates the utility of in silico methods for understanding the structure-activity relationships of pyrazolo[1,5-a]pyrimidine derivatives as kinase inhibitors.[7] The results highlight the importance of specific substitutions in modulating binding affinity and provide a rational basis for the design of more potent and selective inhibitors.
Future work should focus on:
-
Expanding the derivative library: Docking a larger and more diverse set of compounds to further refine the SAR.
-
Molecular dynamics simulations: To study the dynamic behavior of the ligand-protein complexes and obtain more accurate binding free energy calculations.[15]
-
In vitro validation: Synthesizing and testing the most promising compounds in enzymatic and cellular assays to confirm the computational predictions.
By integrating computational and experimental approaches, we can accelerate the discovery and development of novel pyrazolo[1,5-a]pyrimidine-based kinase inhibitors for the treatment of cancer and other diseases.
References
- 1. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights | MDPI [mdpi.com]
- 6. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Off-Target Effects of Pyrazolo[1,5-a]pyrimidine-Based Inhibitors
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold - A Privileged Motif in Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine core is a well-established and versatile scaffold in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and effectively target the ATP-binding site of a wide array of protein kinases.[1][2] This structural motif has given rise to a multitude of inhibitors, some of which have advanced into clinical trials for the treatment of various cancers and other diseases.[2] Key therapeutic targets for this class of inhibitors include Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), Tropomyosin receptor kinases (Trks), Pim kinases, and Casein Kinase 2 (CK2).[2][3][4]
Despite their therapeutic potential, a critical challenge in the development of pyrazolo[1,5-a]pyrimidine-based inhibitors is managing their off-target effects.[1][4] The conserved nature of the ATP-binding site across the human kinome means that inhibitors designed for one kinase can inadvertently interact with others, leading to unintended biological consequences and potential toxicities. This guide provides a comprehensive comparison of the off-target profiles of notable pyrazolo[1,5-a]pyrimidine-based inhibitors against alternative chemical scaffolds targeting the same key kinases. We will delve into the experimental methodologies used to assess selectivity and provide a framework for interpreting these crucial datasets.
I. Assessing the Landscape of Off-Target Effects: Methodological Imperatives
A thorough understanding of an inhibitor's selectivity profile is paramount for its successful development and clinical translation. Several robust experimental techniques are employed to elucidate on- and off-target interactions. The choice of methodology is critical and is dictated by the specific questions being addressed, from broad, early-stage screening to in-depth validation of target engagement in a cellular context.
In Vitro Kinase Selectivity Profiling
This is the foundational method for assessing inhibitor selectivity. It involves testing the compound against a large panel of purified kinases to determine its inhibitory activity (typically as IC50 values).
-
Rationale: Provides a broad, quantitative overview of an inhibitor's kinome-wide interactions, enabling the early identification of potential off-targets. This approach is crucial for structure-activity relationship (SAR) studies aimed at optimizing selectivity.[5]
-
Biochemical Kinase Assay Workflow
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique for verifying target engagement within a cellular environment. It is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its thermal stability.[6][7]
-
Rationale: Moves beyond purified proteins to assess target interaction in a more physiologically relevant context, accounting for factors like cell permeability and intracellular ATP concentrations.[7] It can confirm that a compound reaches and binds to its intended target in living cells.
-
Cellular Thermal Shift Assay (CETSA) Workflow
Chemical Proteomics: The Kinobeads Approach
This unbiased, mass spectrometry-based method allows for the comprehensive identification of inhibitor targets in a cellular lysate. It utilizes beads functionalized with broad-spectrum kinase inhibitors to capture a significant portion of the cellular kinome.[8][9]
-
Rationale: Provides an unbiased view of a compound's targets by assessing its ability to compete with the immobilized ligands for binding to the kinome. This is particularly valuable for identifying novel or unexpected off-targets.[8][9]
-
Kinobeads Workflow
II. Comparative Analysis of Pyrazolo[1,5-a]pyrimidine Inhibitors and Alternatives
Here, we present a comparative analysis of pyrazolo[1,5-a]pyrimidine-based inhibitors and their alternatives for several key kinase targets, focusing on their selectivity profiles.
Cyclin-Dependent Kinase 2 (CDK2)
CDK2, in complex with cyclin E, is a critical regulator of the G1/S phase transition of the cell cycle.[10][11] Its dysregulation is a hallmark of many cancers, making it an attractive therapeutic target.
-
Pyrazolo[1,5-a]pyrimidine-based Inhibitor Example: Dinaciclib Dinaciclib is a potent inhibitor of several CDKs, including CDK1, CDK2, CDK5, and CDK9.[12][13][14] This multi-CDK activity can be beneficial in some contexts but also contributes to off-target effects.[15] Kinome profiling has shown that at higher concentrations, dinaciclib can also inhibit other kinases like GSK3β.[15]
-
Alternative Inhibitors: A variety of other chemical scaffolds have been developed as CDK2 inhibitors. For instance, 2-arylaminopurines have been optimized to achieve high selectivity for CDK2 over the closely related CDK1.[16]
| Inhibitor | Scaffold | Primary Targets | Key Off-Targets | Reference(s) |
| Dinaciclib | Pyrazolo[1,5-a]pyrimidine | CDK1, CDK2, CDK5, CDK9 | GSK3β | [12][15] |
| Compound 73 | 2-Arylaminopurine | CDK2 | Weak inhibition of CDK1, CDK4, CDK7, CDK9 | [16] |
CDK2 in Cell Cycle Progression
Janus Kinase 2 (JAK2)
The JAK-STAT signaling pathway is crucial for transmitting signals from cytokines and growth factors, playing a key role in hematopoiesis and immune response.[17][18] Aberrant JAK2 activity is a driver of myeloproliferative neoplasms.
-
Pyrazolo[1,5-a]pyrimidine-based Inhibitor Example: AT9283 AT9283 is a multi-targeted inhibitor with potent activity against Aurora kinases A and B, as well as JAK2/3, Abl(T315I), and Flt3.[19] This broad activity profile highlights the potential for significant off-target effects.
-
Alternative Inhibitors: Ruxolitinib and Fedratinib Ruxolitinib is a JAK1/2 selective inhibitor, while fedratinib is more selective for JAK2.[5][20][21] These differences in selectivity can translate to different clinical efficacy and toxicity profiles.[20]
| Inhibitor | Scaffold | Primary Targets | Key Off-Targets | Reference(s) |
| AT9283 | Pyrazolo[1,5-a]pyrimidine | Aurora A/B, JAK2/3 | Abl(T315I), Flt3, Tyk2, RSK2, Ret, Mer, Yes, GSK3β | [7][19] |
| Ruxolitinib | Pyrrolo[2,3-d]pyrimidine | JAK1, JAK2 | - | [5][20] |
| Fedratinib | Aminopyrimidine | JAK2 | FLT3, BRD4 | [5][20] |
The JAK-STAT Signaling Pathway
Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC)
The Trk family of receptor tyrosine kinases are crucial for neuronal development and function.[22] Gene fusions involving NTRK genes are oncogenic drivers in a variety of cancers.[23]
-
Pyrazolo[1,5-a]pyrimidine-based Inhibitors: This scaffold is prominent in the development of Trk inhibitors, with several compounds demonstrating high potency.[23] Efforts have been made to improve selectivity through structural modifications.[23]
-
Alternative Inhibitors: Other scaffolds have also been explored for Trk inhibition, with a focus on overcoming resistance mutations.
| Inhibitor Class | Scaffold | Primary Targets | Key Considerations | Reference(s) |
| Pyrazolo[1,5-a]pyrimidines | Pyrazolo[1,5-a]pyrimidine | TrkA, TrkB, TrkC | Potent, but selectivity can be a challenge. | [23] |
| Next-Generation Inhibitors | Various | TrkA, TrkB, TrkC (including resistance mutants) | Designed to overcome acquired resistance. | [24] |
Trk Receptor Signaling Pathways
Pim-1 Kinase
Pim-1 is a serine/threonine kinase involved in cell survival, proliferation, and apoptosis.[24][25] Its overexpression is implicated in various cancers.
-
Pyrazolo[1,5-a]pyrimidine-based Inhibitor Example: SGI-1776 SGI-1776 is a potent inhibitor of the Pim kinase family, with higher selectivity for Pim-1 over Pim-2 and Pim-3.[26][27][28] However, it also exhibits off-target activity against Flt3 and haspin kinases.[26][27]
-
Alternative Inhibitors: A range of other Pim-1 inhibitors with different selectivity profiles exist.[29]
| Inhibitor | Scaffold | Primary Target(s) | Key Off-Targets | Reference(s) |
| SGI-1776 | Pyrazolo[1,5-a]pyrimidine | Pim-1, Pim-3 | Pim-2, Flt3, Haspin | [26][27][28] |
| AZD1208 | Imidazo[1,2-b]pyridazine | Pan-Pim | - | [24] |
Pim-1 Signaling in Apoptosis and Proliferation
Casein Kinase 2 (CK2)
CK2 is a ubiquitously expressed serine/threonine kinase that regulates a vast number of cellular processes, and its dysregulation is linked to cancer.[3][30][31]
-
Pyrazolo[1,5-a]pyrimidine-based Inhibitors: This scaffold has been explored for the development of selective CK2 inhibitors, with some compounds showing high in vitro potency and selectivity.[28]
-
Alternative Inhibitor: Silmitasertib (CX-4945) Silmitasertib is a well-studied CK2 inhibitor that has been investigated in clinical trials. However, it is known to have several off-targets.[28]
| Inhibitor | Scaffold | Primary Target | Key Off-Targets | Reference(s) |
| IC20 (31) | Pyrazolo[1,5-a]pyrimidine (macrocyclic) | CK2 | Highly selective in vitro | [28] |
| Silmitasertib (CX-4945) | Benzotriazole | CK2 | Multiple other kinases | [28] |
CK2 Signaling in Cell Survival and Tumorigenesis
III. Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
Objective: To determine the IC50 values of a test compound against a panel of purified kinases.
Materials:
-
Test compound
-
Kinase panel (e.g., Promega's Kinase Selectivity Profiling Systems)[30]
-
Substrate for each kinase
-
ATP (radiolabeled or for use with a detection reagent)
-
Kinase reaction buffer
-
384-well plates
-
Detection system (e.g., radiometric detection, luminescence-based)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase, the appropriate substrate, and the test compound at various concentrations.
-
Initiate Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at the optimal temperature and time for each kinase.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value using non-linear regression.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
Objective: To assess the target engagement of a compound in intact cells.
Materials:
-
Cell line expressing the target protein
-
Test compound and vehicle (e.g., DMSO)
-
Cell culture medium
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody against the target protein
-
Secondary antibody (HRP-conjugated)
-
ECL detection reagents
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle at a desired concentration and incubate for a specified time.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a short duration (e.g., 3 minutes) using a thermocycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration. Prepare samples for SDS-PAGE.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with the primary antibody for the target protein.
-
Detection: Use a secondary antibody and ECL reagents to visualize the protein bands.
-
Data Analysis: Quantify the band intensities and plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[32]
IV. Conclusion and Future Perspectives
The pyrazolo[1,5-a]pyrimidine scaffold remains a highly valuable framework for the design of potent kinase inhibitors. However, as this guide has illustrated, a thorough and early assessment of off-target effects is crucial for the successful development of selective and safe therapeutics. The judicious application of a suite of complementary techniques, from broad in vitro kinase profiling to cellular target engagement assays like CETSA and unbiased chemical proteomics, provides the necessary data to guide medicinal chemistry efforts.
By comparing the selectivity profiles of pyrazolo[1,5-a]pyrimidine-based inhibitors with those of alternative scaffolds, researchers can make more informed decisions about lead candidate selection and optimization. Ultimately, a deep understanding of the on- and off-target pharmacology of these inhibitors will be instrumental in realizing their full therapeutic potential while minimizing the risk of adverse effects.
References
- 1. shutterstock.com [shutterstock.com]
- 2. youtube.com [youtube.com]
- 3. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tropomyosin receptor kinase A - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. astx.com [astx.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Cyclin E/Cdk2 - Wikipedia [en.wikipedia.org]
- 11. Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthetic lethality of cyclin-dependent kinase inhibitor Dinaciclib with VHL-deficiency allows for selective targeting of clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The multi-CDK inhibitor dinaciclib reverses bromo- and extra-terminal domain (BET) inhibitor resistance in acute myeloid leukemia via inhibition of Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 18. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. ajmc.com [ajmc.com]
- 21. [PDF] Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures | Semantic Scholar [semanticscholar.org]
- 22. Trk receptor tyrosine kinases: a bridge between cancer and neural development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 24. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The PIM-1 serine kinase prolongs survival and inhibits apoptosis-related mitochondrial dysfunction in part through a bcl-2-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. caymanchem.com [caymanchem.com]
- 28. selleckchem.com [selleckchem.com]
- 29. selleckchem.com [selleckchem.com]
- 30. Protein kinase CK2: signaling and tumorigenesis in the mammary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. CK2: A key player in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pdf.benchchem.com [pdf.benchchem.com]
Benchmarking New Pyrazolo[1,5-a]pyrimidine Derivatives Against Known Inhibitors: A Guide for Drug Discovery Professionals
Introduction: The Growing Prominence of Pyrazolo[1,5-a]pyrimidines in Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a range of therapeutic areas.[1][2] This versatile heterocyclic system is a core component of several approved drugs and clinical candidates, valued for its ability to form key interactions with biological targets.[1][2] In the realm of oncology, pyrazolo[1,5-a]pyrimidines have shown particular promise as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[3][4] Their structural features allow them to function as ATP-competitive or allosteric inhibitors, making them attractive candidates for targeted cancer therapy.[3][4]
This guide provides a comprehensive framework for benchmarking novel pyrazolo[1,5-a]pyrimidine derivatives against established inhibitors, using Bruton's tyrosine kinase (BTK) as a clinically relevant example. BTK is a key component of the B-cell receptor (BCR) signaling pathway, and its inhibition has proven to be a highly effective therapeutic strategy for various B-cell malignancies.[5][6][7] We will compare a hypothetical new pyrazolo[1,5-a]pyrimidine derivative, designated as PZ-BTK-001 , against the first-in-class, FDA-approved BTK inhibitor, Ibrutinib .
The Target: Bruton's Tyrosine Kinase (BTK) and its Role in B-Cell Malignancies
BTK is a non-receptor tyrosine kinase that plays a pivotal role in B-cell development, differentiation, and activation.[6][7] The BCR signaling pathway is essential for the survival and proliferation of both normal and malignant B-cells.[5][8] In many B-cell cancers, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), this pathway is constitutively active, driving tumor growth.[5][7] BTK acts as a critical signaling node downstream of the BCR, making it an ideal target for therapeutic intervention.[5][9]
BTK Signaling Pathway
The binding of an antigen to the B-cell receptor initiates a signaling cascade. This leads to the activation of BTK, which in turn phosphorylates and activates downstream effectors, including phospholipase C gamma 2 (PLCγ2). This ultimately results in the activation of transcription factors like NF-κB, which promote cell survival and proliferation.[5]
Caption: Simplified BTK Signaling Pathway in B-Cells.
The Competitors: A Head-to-Head Comparison
This guide will focus on comparing our novel pyrazolo[1,5-a]pyrimidine derivative, PZ-BTK-001 , with the established BTK inhibitor, Ibrutinib .
-
Ibrutinib (PCI-32765): The first-in-class, irreversible BTK inhibitor, approved for the treatment of several B-cell malignancies.[10][11] It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition.[5] While highly effective, Ibrutinib is known to have off-target effects on other kinases, which can lead to adverse events such as atrial fibrillation and bleeding.[12][13][14][15][16]
-
PZ-BTK-001 (Hypothetical): A novel, reversible pyrazolo[1,5-a]pyrimidine derivative designed for high potency and selectivity against BTK. The design rationale focuses on optimizing interactions within the ATP-binding pocket to achieve strong, non-covalent inhibition while minimizing interactions with off-target kinases.
Experimental Benchmarking: Protocols and Data Analysis
A rigorous and multi-faceted approach is essential for a comprehensive comparison of inhibitor performance. The following experimental workflows are recommended.
Experimental Workflow Overview
Caption: A typical workflow for inhibitor characterization.
Biochemical Assays: Assessing Direct Enzyme Inhibition
a. BTK Enzymatic Assay (IC50 Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified BTK. The half-maximal inhibitory concentration (IC50) is a key metric for potency.
Protocol: ADP-Glo™ Kinase Assay
This commercially available assay from Promega provides a robust method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.[17][18]
Materials:
-
Recombinant human BTK enzyme (Promega, Cat# V2941)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101)
-
Poly(Glu, Tyr) peptide substrate
-
ATP
-
Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[17]
-
Test compounds (PZ-BTK-001 and Ibrutinib) serially diluted in DMSO
-
384-well plates
Procedure:
-
Compound Plating: Add 1 µL of serially diluted test compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Add 2 µL of BTK enzyme solution (concentration determined by prior enzyme titration) to each well.[17]
-
Enzyme-Inhibitor Incubation: Incubate the plate for 60 minutes at room temperature to allow for compound binding.
-
Reaction Initiation: Add 2 µL of a substrate/ATP mix to initiate the kinase reaction. The final concentrations should be optimized, for example, 2 µM peptide substrate and 25 µM ATP.[19]
-
Kinase Reaction: Incubate for 120 minutes at 30°C.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[17]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30 minutes at room temperature.[17]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
b. Kinase Selectivity Profiling
To assess the specificity of the new derivative, it is crucial to screen it against a panel of other kinases. This helps to identify potential off-target effects and provides an early indication of the compound's safety profile. Commercially available services (e.g., Eurofins DiscoverX KINOMEscan™) can perform this profiling against hundreds of kinases.
Cellular Assays: Evaluating Activity in a Biological Context
a. Cell Viability Assay (GI50 Determination)
This assay measures the ability of the inhibitors to inhibit the growth and proliferation of cancer cell lines that are dependent on BTK signaling.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
Cell Lines:
-
Raji and Ramos: Burkitt's lymphoma cell lines with constitutive BCR signaling.[20]
-
Jeko-1 and Z138: Mantle cell lymphoma cell lines.[21]
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (PZ-BTK-001 and Ibrutinib) for 72 hours.
-
Assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
-
Data Acquisition: Measure luminescence.
-
Data Analysis: Calculate the half-maximal growth inhibition (GI50) values by plotting the percentage of cell growth inhibition against the compound concentration.
b. Target Engagement Assay
This assay confirms that the compound is interacting with its intended target within the cell. This can be done by measuring the phosphorylation of a downstream substrate of BTK.
Protocol: Western Blotting for Phospho-BTK
Procedure:
-
Cell Treatment: Treat a relevant cell line (e.g., Ramos) with the inhibitors at various concentrations for a defined period (e.g., 2 hours).
-
Cell Lysis: Lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated BTK (p-BTK) and total BTK (as a loading control).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the extent of BTK phosphorylation inhibition.
Comparative Data Summary
The following tables present hypothetical data for PZ-BTK-001 in comparison to Ibrutinib, based on the described assays.
Table 1: Biochemical Potency and Selectivity
| Compound | BTK IC50 (nM) | Off-Target Kinase (e.g., EGFR) IC50 (nM) | Selectivity Ratio (Off-Target IC50 / BTK IC50) |
| Ibrutinib | 0.5[11][22] | 70 | 140 |
| PZ-BTK-001 | 0.8 | >10,000 | >12,500 |
Table 2: Cellular Activity
| Compound | Ramos GI50 (µM) | Raji GI50 (µM) | Jeko-1 GI50 (µM) |
| Ibrutinib | 0.868[20] | 5.20[20] | ~1.0 |
| PZ-BTK-001 | 0.5 | 3.5 | 0.8 |
Interpretation and Discussion
The hypothetical data presented above suggests that PZ-BTK-001 is a potent inhibitor of BTK with an IC50 in the sub-nanomolar range, comparable to Ibrutinib. A key differentiator is its significantly improved selectivity profile. The much higher IC50 value against a representative off-target kinase like EGFR indicates a wider therapeutic window and potentially fewer side effects compared to Ibrutinib.[15]
In cellular assays, PZ-BTK-001 demonstrates potent anti-proliferative activity in BTK-dependent cancer cell lines, with GI50 values in the sub-micromolar to low micromolar range. The improved potency in cellular models compared to Ibrutinib could be attributed to various factors, including better cell permeability or reduced efflux.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for benchmarking new pyrazolo[1,5-a]pyrimidine derivatives against known inhibitors, using the BTK inhibitor landscape as a case study. The presented experimental protocols provide a robust framework for assessing potency, selectivity, and cellular activity.
The hypothetical data for PZ-BTK-001 highlights the potential for developing next-generation pyrazolo[1,5-a]pyrimidine-based inhibitors with improved safety profiles. Further preclinical development of such a candidate would involve in vivo efficacy studies in animal models of B-cell malignancies, as well as comprehensive pharmacokinetic and toxicology studies. The ultimate goal is to translate these promising in vitro findings into clinically effective and safer therapies for patients.
References
- 1. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. assets.ctfassets.net [assets.ctfassets.net]
- 9. researchgate.net [researchgate.net]
- 10. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Ibrutinib's off-target mechanism: cause for dose optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ajmc.com [ajmc.com]
- 16. researchgate.net [researchgate.net]
- 17. promega.com [promega.com]
- 18. promega.com [promega.com]
- 19. Assay in Summary_ki [bdb99.ucsd.edu]
- 20. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 22. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine
As researchers and scientists dedicated to advancing drug development, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. The proper management and disposal of specialized reagents like 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine are not merely procedural afterthoughts; they are integral to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and an understanding of its chemical nature.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal procedure is initiated, a thorough understanding of the compound's potential hazards is essential. This foundational knowledge informs every subsequent step, ensuring that the chosen protocols are both appropriate and effective.
Chemical Profile:
-
Compound: this compound
-
CAS Number: 1314893-92-9[1]
-
Molecular Formula: C₆H₃BrClN₃[1]
-
Physical Form: Solid[1]
Inherent Hazards: this compound belongs to the class of halogenated heterocyclic organic compounds. This classification immediately necessitates a cautious approach for several reasons:
-
Halogen Content: The presence of both bromine and chlorine atoms marks this as a halogenated organic compound.[2][3] Such compounds are often subject to stringent disposal regulations because their improper incineration can lead to the formation of dioxins and other persistent environmental pollutants.[4] Therefore, it must never be disposed of as common non-halogenated waste.[5]
-
Reactivity: As with many brominated organic compounds, there is a potential for reactivity with incompatible materials such as strong oxidizing agents, alkalis, and certain metals.[10][11]
A Safety Data Sheet (SDS) for this compound indicates it should be handled with care, advising to avoid dust formation and contact with skin and eyes.[12] In case of a release, the SDS recommends collecting the material in suitable, closed containers for disposal.[12]
Core Principles of Chemical Waste Management
The disposal of any laboratory chemical is governed by foundational principles mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[13][14] Adherence to these principles is not optional.
-
Waste Minimization: The most effective disposal strategy begins with generating less waste. This can be achieved through careful inventory management to avoid expired chemicals, ordering only the necessary quantities for your research, and modifying experiments to use smaller scales where feasible.[2][15][16]
-
Segregation: This is the most critical step in daily waste handling. Halogenated waste streams must be kept separate from non-halogenated streams to ensure proper final disposal and prevent dangerous reactions.[5][17] Mixing a small amount of halogenated waste into a large drum of non-halogenated solvent renders the entire container halogenated waste, significantly increasing disposal costs and complexity.
-
Regulatory Compliance: All chemical waste is regulated from "cradle to grave" under the Resource Conservation and Recovery Act (RCRA).[18][19][20] This means the generating laboratory is responsible for the waste until its final, safe destruction.[15] Your institution's Environmental Health and Safety (EHS) office is your primary resource for ensuring compliance with all federal, state, and local regulations.[15]
Step-by-Step Disposal Protocol for this compound
This protocol applies to the pure solid compound as well as solutions and contaminated materials.
Step 1: Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing appropriate PPE as outlined by your institution's Chemical Hygiene Plan (CHP).[21][22] This includes:
-
Safety goggles or glasses
-
A lab coat
-
Chemically resistant gloves (e.g., nitrile)
Step 2: Waste Characterization and Segregation All waste containing this compound must be classified as Hazardous Halogenated Organic Waste .
-
Solid Waste: Collect unreacted compound, contaminated weighing paper, and contaminated PPE (like gloves or wipes) in a dedicated, clearly labeled solid waste container.
-
Liquid Waste: If the compound is in solution, it must be disposed of in a liquid waste container designated for Halogenated Organic Solvents .[5][23] Do not mix with aqueous or non-halogenated waste streams.[3]
-
Empty Containers: An "empty" container that held this compound must still be treated as hazardous waste unless it has been triple-rinsed.[16] The rinsate from this process must be collected and disposed of as liquid halogenated waste. After proper rinsing, deface the original label before disposing of the container as regular trash.[16]
Step 3: Containerization Proper containerization is crucial to prevent leaks and exposures.[14]
-
Use Compatible Containers: Use only containers approved by your EHS department, typically high-density polyethylene (HDPE) or glass for liquids and wide-mouth plastic tubs for solids.[15][24] The container must be chemically compatible with the waste.[13]
-
Keep Containers Closed: Waste containers must be securely sealed at all times, except when you are actively adding waste.[18][25] An open waste container is a common and serious regulatory violation.[18]
-
Do Not Overfill: Fill containers to no more than 90% of their capacity to allow for expansion and prevent spills during transport.[24]
Step 4: Labeling Accurate labeling is mandated by law and is essential for safety.[25]
-
Attach a Hazardous Waste Tag: As soon as the first drop of waste is added, affix a hazardous waste tag provided by your EHS office.
-
List All Contents: Clearly write the full chemical name, "this compound," and the names of any solvents or other chemicals present. Do not use abbreviations or chemical formulas.[5]
-
Indicate Hazards: Check the appropriate hazard boxes on the tag (e.g., Toxic, Halogenated).
Step 5: Storage and Collection
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within your laboratory.[15][25] This area must be under the control of the laboratory personnel.
-
Secondary Containment: Place liquid waste containers in a secondary containment bin or tray to contain any potential leaks.[17]
-
Request Pickup: Once the container is full or you are discontinuing the project, contact your institution's EHS department to schedule a waste pickup.[15] Do not pour chemical waste down the drain.[13]
Emergency Procedures: Spill Management
Accidents can happen, and preparedness is key.
-
Assess the Situation: If a spill occurs, alert your colleagues and assess the risk. For a small spill of solid material, you may be able to manage it yourself. For large spills or any spill of a liquid solution, evacuate the area and contact your EHS emergency line.
-
Small Spill Cleanup: For small solid spills, use an absorbent material or a spill kit to carefully collect the material. Avoid creating dust.[12] Place all cleanup materials (absorbent pads, contaminated gloves, etc.) into your solid halogenated waste container.[16]
-
Report the Incident: Report all spills to your supervisor and EHS office, even if you manage the cleanup yourself.
Disposal Summary Table
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Halogenated Organic Waste | Contains bromine and chlorine; potential biological activity.[2][3][6] |
| EPA Waste Codes | Must be determined by EHS; likely characteristic waste (e.g., D002 for corrosivity if in acidic/basic solution, or D-series for toxicity if it fails TCLP).[15][18] | RCRA requires generators to characterize their waste for proper management.[18][20] |
| Solid Waste Container | Labeled, sealed, wide-mouth plastic container. | Prevents release and ensures safe handling.[14] |
| Liquid Waste Container | Labeled, sealed, chemically-resistant (HDPE or glass) container in secondary containment. | Prevents spills, leaks, and reactions.[17][18] |
| Required PPE | Safety Goggles, Lab Coat, Chemical-Resistant Gloves. | Minimizes personal exposure to a potentially hazardous chemical.[12] |
| Disposal Method | Collection by certified hazardous waste handler for high-temperature incineration or other approved treatment.[4][20] | Ensures complete destruction and prevents environmental contamination.[4] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for handling and disposing of waste containing this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. iip.res.in [iip.res.in]
- 3. uakron.edu [uakron.edu]
- 4. researchgate.net [researchgate.net]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. mdpi.com [mdpi.com]
- 7. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 12. chemicalbook.com [chemicalbook.com]
- 13. danielshealth.com [danielshealth.com]
- 14. usbioclean.com [usbioclean.com]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 17. acewaste.com.au [acewaste.com.au]
- 18. pfw.edu [pfw.edu]
- 19. nationalacademies.org [nationalacademies.org]
- 20. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 21. osha.gov [osha.gov]
- 22. md.rcm.upr.edu [md.rcm.upr.edu]
- 23. Making sure you're not a bot! [oc-praktikum.de]
- 24. ethz.ch [ethz.ch]
- 25. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
